Carbonic anhydrase inhibitor 5
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H20ClN3O3S |
|---|---|
Peso molecular |
466.0 g/mol |
Nombre IUPAC |
6-chloro-2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H20ClN3O3S/c25-18-8-11-22-20(14-18)21(15-23(28-22)17-4-2-1-3-5-17)24(29)27-13-12-16-6-9-19(10-7-16)32(26,30)31/h1-11,14-15H,12-13H2,(H,27,29)(H2,26,30,31) |
Clave InChI |
KDSAKJRDBSKYBB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Pursuit of Precision: A Technical Guide to the Discovery and Development of Carbonic Anhydrase V Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial carbonic anhydrase V (CA V) has emerged as a compelling therapeutic target for a range of metabolic disorders. As a key player in supplying bicarbonate for essential biosynthetic reactions, its selective inhibition offers a promising strategy for intervention in diseases such as obesity and certain cancers. This technical guide provides an in-depth overview of the discovery and development of CA V inhibitors, focusing on quantitative data, experimental methodologies, and the logical frameworks underpinning this research.
Carbonic anhydrase VA (CA VA) is predominantly expressed in the liver, where it plays a crucial role in ureagenesis and gluconeogenesis by providing bicarbonate to carbamoyl (B1232498) phosphate (B84403) synthetase I and pyruvate (B1213749) carboxylase.[1][2][3] In contrast, Carbonic Anhydrase VB (CA VB) exhibits a broader tissue distribution and is implicated in processes such as lipogenesis.[3][4] The distinct physiological roles and tissue localizations of these isoforms underscore the importance of developing selective inhibitors to minimize off-target effects.
Quantitative Analysis of Carbonic Anhydrase V Inhibitors
The development of potent and selective CA V inhibitors is a primary objective in this field. A variety of compound classes, including sulfonamides and natural products, have been investigated for their inhibitory activity against CA VA and CA VB. The following tables summarize the available quantitative data, providing a comparative overview of inhibitor potency.
| Compound Class | Inhibitor | Target Isoform | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Sulfonamides | Acetazolamide | CA VB | 54.0 nM | [5] | |
| Methazolamide | CA VB | 62.0 nM | [5] | ||
| Ethoxzolamide | CA VB | 19.0 nM | [5] | ||
| Dichlorphenamide | CA VB | 21.0 nM | [5] | ||
| Topiramate | CA VB | 30.0 nM | [5] | ||
| Thiadiazole Derivatives (52a-b) | CA VA/VB | Low nanomolar range | [6][7] | ||
| Natural Products | Phenolic Library | CA VA/VB | 70-125 nM | [8] | |
| Coumarins | CA IX/XII (for comparison) | Submicromolar to micromolar | [9] | ||
| Polyamines | Various hCAs | [10] |
Core Experimental Protocols
The characterization of CA V inhibitors relies on robust and reproducible experimental assays. The two primary methods employed are the stopped-flow CO₂ hydration assay, which measures the enzyme's physiological reaction, and the p-nitrophenyl acetate (B1210297) (pNPA) esterase assay, a convenient colorimetric method.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It directly monitors the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, resulting in a pH change.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA VA or CA VB
-
Assay Buffer: 20 mM Tris-HCl, pH 7.4
-
pH indicator: Phenol (B47542) Red (100 µM)
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water for at least 30 minutes on ice)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
Protocol:
-
Enzyme Preparation: Dilute the purified CA V enzyme to the desired concentration in the assay buffer.
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature.
-
Assay Execution:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (containing the pH indicator).
-
Load the second syringe with ice-cold, CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
-
Data Acquisition: Monitor the change in absorbance of the pH indicator (e.g., at 570 nm for phenol red) over time (typically in milliseconds).
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a suitable equation.
-
The inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) for CO₂ is known.[11]
-
p-Nitrophenyl Acetate (pNPA) Esterase Assay
This colorimetric assay provides a high-throughput-compatible method for screening CA inhibitors. It relies on the promiscuous esterase activity of carbonic anhydrases to hydrolyze pNPA, producing the yellow-colored p-nitrophenolate anion, which can be monitored spectrophotometrically.[12][13]
Materials:
-
96-well microplate reader
-
Purified recombinant human CA VA or CA VB
-
Assay Buffer: 0.1 M phosphate buffer, pH 7.0
-
Substrate: p-Nitrophenyl acetate (p-NPA) stock solution in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol).[12][13]
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of the CA V enzyme in the assay buffer.
-
Prepare a fresh aqueous solution of p-NPA by diluting the stock solution in the assay buffer just before use. Note that p-NPA is unstable in aqueous solutions.[12]
-
-
Assay Setup (in a 96-well plate):
-
Add assay buffer to each well.
-
Add the test inhibitors at various concentrations to the respective wells. Include wells for a positive control, a negative (no inhibitor) control, and a blank (no enzyme) control.
-
Add the CA V enzyme solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well, subtracting the rate of spontaneous p-NPA hydrolysis (from the blank wells).
-
Determine the percent inhibition and subsequently the IC₅₀ values as described for the stopped-flow assay.
-
Visualizing the Landscape of CA V Research
Graphical representations are invaluable for understanding complex biological systems and research workflows. The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of CA V inhibitor discovery and development.
Caption: Metabolic role of Carbonic Anhydrase V in the mitochondrion.
Caption: General workflow for CA V inhibitor discovery and development.
Structural Insights and Future Directions
A significant challenge in the structure-based design of selective CA V inhibitors is the lack of experimentally determined three-dimensional structures for human CA VA and CA VB. A search of the Protein Data Bank (PDB) confirms that, to date, no crystal structures of these isoforms have been deposited.[14] This contrasts with the numerous structures available for other human CAs, such as CA I, II, IV, VI, and XIII.[15][16][17][18][19][20][21] Consequently, inhibitor design for CA V currently relies heavily on homology modeling and structure-activity relationship (SAR) studies of existing inhibitor series.
Future research efforts should prioritize the determination of the crystal structures of CA VA and CA VB, both in their apo forms and in complex with selective inhibitors. This will undoubtedly accelerate the development of next-generation inhibitors with improved potency and isoform selectivity. Furthermore, exploring novel chemical scaffolds beyond the classical sulfonamides, such as those derived from natural products, holds significant promise for identifying unique binding modes and achieving greater selectivity.[8][9][10][22][23] Continued investigation into the specific roles of CA VA and CA VB in various tissues and disease states will further refine the therapeutic rationale for targeting these important mitochondrial enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase VB Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Natural products that inhibit carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
- 17. Crystal structure of human erythrocyte carbonic anhydrase B. Three-dimensional structure at a nominal 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. An Update on Natural Products with Carbonic Anhydrase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
function of mitochondrial carbonic anhydrase 5
An In-Depth Technical Guide to the Function of Mitochondrial Carbonic Anhydrase 5
Executive Summary
Mitochondrial carbonic anhydrase 5 (CA5) is a critical metalloenzyme responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate within the mitochondrial matrix. This function is pivotal for cellular metabolism, as it provides the necessary bicarbonate substrate for several key carboxylating enzymes. This guide elucidates the core functions of CA5, its distinct isoforms (CA5A and CA5B), their roles in major metabolic pathways including the urea (B33335) cycle and gluconeogenesis, and the clinical implications of its deficiency. Detailed experimental protocols and quantitative data are provided to support researchers, scientists, and drug development professionals in understanding and investigating this essential enzyme.
Core Function and Enzymatic Mechanism
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a fundamental role in acid-base balance and the transport of carbon dioxide.[1][2] The mitochondrial isoforms, CA5A and CA5B, are central to this process within the confines of the mitochondria.[2]
The primary function of CA5 is to catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) into bicarbonate (HCO₃⁻) and a proton (H⁺).[3][4][5][6]
CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This reaction is relatively slow in the absence of a catalyst but is accelerated up to 10⁷-fold by carbonic anhydrase.[2] The catalytic mechanism involves a zinc-bound hydroxide (B78521) ion that performs a nucleophilic attack on the CO₂ molecule.[2][7] The generated bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.[7] This enzymatic activity is crucial because the inner mitochondrial membrane is largely impermeable to bicarbonate.[4][8] Therefore, CA5 is the primary provider of intramitochondrial bicarbonate required for several biosynthetic processes.[4][8][9]
Caption: Core catalytic reaction of mitochondrial carbonic anhydrase 5 (CA5).
Role in Key Metabolic Pathways
CA5 acts as a metabolic hub by supplying bicarbonate to four critical mitochondrial enzymes, thereby linking it to several indispensable pathways.[6][10][11][12]
-
Urea Cycle and Ammonia (B1221849) Detoxification: CA5 provides bicarbonate to carbamoyl phosphate (B84403) synthetase I (CPS1) , the first and rate-limiting enzyme of the urea cycle.[6][10][11] This pathway is essential for detoxifying ammonia, a neurotoxic byproduct of amino acid catabolism, primarily in the liver.[6][11] Deficiency in CA5 activity leads to impaired ammonia detoxification and hyperammonemia.[3][8][11]
-
Gluconeogenesis: The enzyme pyruvate (B1213749) carboxylase (PC) requires bicarbonate from CA5 to convert pyruvate to oxaloacetate, a foundational step in gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[6][10][11][13] This process is vital for maintaining blood glucose homeostasis, particularly during periods of fasting.[6][13]
-
Amino Acid Catabolism: CA5 supplies bicarbonate for two biotin-dependent carboxylases involved in the breakdown of branched-chain amino acids: propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (3MCC) .[6][10][11][12]
-
Lipogenesis: By supporting the function of pyruvate carboxylase, CA5 also contributes to de novo lipogenesis (fatty acid synthesis).[10][11] PC-derived oxaloacetate is a precursor for citrate, which can be exported from the mitochondria to the cytosol to serve as the carbon source for fatty acid synthesis.[11]
Caption: CA5 as a central provider of bicarbonate to key metabolic pathways.
Isoforms: CA5A and CA5B
There are two mitochondrial carbonic anhydrase isoforms in mammals, CA5A and CA5B, which are encoded by different genes (CA5A and CA5B respectively).[9][11] While they catalyze the same reaction, their tissue distribution and physiological roles differ significantly.
-
CA5A: This isoform is expressed at high levels almost exclusively in the liver.[1][9][10][11][14] Its primary role is in providing bicarbonate for high-flux metabolic pathways like ureagenesis and gluconeogenesis.[1][9][11][14]
-
CA5B: In contrast, CA5B has a much broader tissue distribution, found in organs such as the brain, heart, kidney, muscle, and pancreas.[11][15] Its functions are less well-defined but are thought to support biosynthetic processes in these various tissues.[15] Studies suggest CA5B may partially compensate for the loss of CA5A function.[6][12]
Quantitative Data Summary
Table 1: Kinetic Parameters of Carbonic Anhydrases
| Enzyme Family | Typical k_cat (s⁻¹) | Typical K_m (mM) for CO₂ | Reference |
| Carbonic Anhydrase (general) | 10⁴ - 10⁶ | 8 - 12 | [2][16] |
Table 2: Tissue Distribution of CA5A and CA5B
| Isoform | Primary Location(s) | Other Locations | Reference |
| CA5A | Liver (high expression) | - | [1][9][10][11][14] |
| CA5B | Widely distributed | Brain, heart, kidney, muscle, pancreas, Sertoli cells | [9][11][15] |
Table 3: Clinical and Biochemical Manifestations of CA5A Deficiency
Carbonic Anhydrase VA Deficiency (CA5AD) is an autosomal recessive disorder caused by mutations in the CA5A gene.[3][17][18][19] It typically presents in early childhood with episodes of metabolic crisis.[3][6][19]
| Clinical Finding | Biochemical Abnormality | Consequence | Reference |
| Hyperammonemic Encephalopathy | High blood ammonia | Neurotoxicity, lethargy, coma | [3][8][11][17][18] |
| Metabolic Acidosis | Increased organic acids, high lactate | Low blood pH | [3][17][18] |
| Hypoglycemia | Low blood sugar | Impaired gluconeogenesis | [3][17][18] |
| Ketonuria / Ketosis | Increased ketone bodies in urine | Altered fat/amino acid metabolism | [10][17] |
| Respiratory Alkalosis | Hyperventilation (tachypnea) | Compensatory response to metabolic acidosis | [3][17][18] |
Experimental Protocols
Protocol: Carbonic Anhydrase Activity Assay (pH-based)
This protocol is adapted from the principle of the Wilbur-Anderson assay, which measures the time required for a CO₂-saturated solution to cause a specific pH drop in the presence of the enzyme.[20][21][22]
Objective: To determine the enzymatic activity of CA5 in a sample (e.g., tissue homogenate, purified protein).
Materials:
-
Tris buffer (e.g., 20 mM, pH 8.2-8.3)
-
Ice-cold, CO₂-saturated deionized water
-
pH meter with a fast-response electrode, capable of recording measurements every second
-
Temperature-controlled reaction vessel (maintained at 0-4°C)
-
Enzyme sample (e.g., mitochondrial lysate)
-
Stopwatch
Methodology:
-
Preparation:
-
Calibrate the pH meter at the assay temperature (e.g., 4°C).
-
Equilibrate the Tris buffer and enzyme sample on ice.
-
Prepare CO₂-saturated water by bubbling pure CO₂ gas through deionized water on ice for at least 30 minutes.[22]
-
-
Blank Reaction (Uncatalyzed):
-
Add a defined volume of ice-cold Tris buffer (e.g., 5 mL) to the reaction vessel.
-
Place the pH electrode into the buffer and allow the reading to stabilize at ~pH 8.3.
-
Rapidly inject a volume of CO₂-saturated water (e.g., 3 mL) and simultaneously start the stopwatch.
-
Record the time (T₀) it takes for the pH to drop from 8.3 to a lower set point (e.g., 6.3).[20]
-
-
Enzyme-Catalyzed Reaction:
-
Repeat step 2, but add a specific amount of the enzyme sample to the Tris buffer before adding the CO₂-saturated water.
-
Record the time (T) it takes for the same pH drop to occur.
-
-
Data Analysis:
-
Calculate the Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T
-
One unit is defined as the amount of enzyme that doubles the rate of the uncatalyzed reaction. Activity can be normalized to the protein concentration of the sample.
-
Caption: Experimental workflow for a pH-based carbonic anhydrase activity assay.
Protocol: Mitochondrial Respiration Analysis via Extracellular Flux Analyzer
This method assesses the impact of CA5 activity or inhibition on overall mitochondrial health by measuring the oxygen consumption rate (OCR). The Seahorse XF Cell Mito Stress Test is a common application.[23][24]
Objective: To evaluate how CA5 function contributes to mitochondrial respiration and ATP production.
Materials:
-
Adherent cells cultured in a Seahorse XF plate
-
Seahorse XF Analyzer
-
Assay medium (e.g., bicarbonate-free DMEM)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A
-
CA5 inhibitor (e.g., Acetazolamide, Ethoxyzolamide) (optional)
Methodology:
-
Cell Culture: Plate cells at an optimal density in a Seahorse XF microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge.
-
Replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator for 1 hour.
-
Load the inhibitor compounds into the appropriate ports of the sensor cartridge. If testing a CA5 inhibitor, it can be added to the medium prior to the assay or injected via a port.
-
-
Seahorse XF Assay:
-
Calibrate the instrument and load the cell plate.
-
The instrument will sequentially measure the basal OCR, then inject the inhibitors to measure key parameters:
-
Basal Respiration: The baseline OCR of the cells.
-
ATP-Linked Respiration: After injection of Oligomycin (ATP synthase inhibitor), the drop in OCR indicates respiration coupled to ATP production.[24]
-
Maximal Respiration: After injection of FCCP (an uncoupling agent), OCR increases to its maximum, indicating the theoretical peak respiratory capacity.[24][25]
-
Non-Mitochondrial Respiration: After injection of Rotenone & Antimycin A (Complex I & III inhibitors), all mitochondrial respiration is halted. The remaining OCR is non-mitochondrial.[24][25]
-
-
-
Data Analysis:
-
The software calculates the different respiratory parameters.
-
Compare the OCR profiles of control cells vs. cells with inhibited or deficient CA5 to determine the enzyme's role in supporting mitochondrial energy metabolism.
-
Drug Development Implications
Given its central role in providing bicarbonate for gluconeogenesis and lipogenesis, CA5 has emerged as a potential therapeutic target.[10][13] Inhibition of CA5 could reduce hepatic glucose production and lipid synthesis, making it a target for conditions like type 2 diabetes and obesity.[10][13] Conversely, for CA5A deficiency, understanding the enzyme's function has led to effective treatments like N-carbamyl-l-glutamate, which helps bypass the metabolic block in the urea cycle.[8][9][11] The development of isoform-specific inhibitors is a key area of research to minimize off-target effects.[26]
References
- 1. Carbonic anhydrase 5A, mitochondrial - Wikipedia [en.wikipedia.org]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. metabolicsupportuk.org [metabolicsupportuk.org]
- 4. uniprot.org [uniprot.org]
- 5. Carbonic Anhydrase 5 Regulates Acid-Base Homeostasis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 7. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry [mdpi.com]
- 8. Mitochondrial Carbonic Anhydrase VA Deficiency Resulting from CA5A Alterations Presents with Hyperammonemia in Early Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic Anhydrase VA Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. CA5A carbonic anhydrase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase 5B, mitochondrial - Wikipedia [en.wikipedia.org]
- 16. Assay of carbonic anhydrase by titration at constant pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CARBONIC ANHYDRASE VA DEFICIENCY, HYPERAMMONEMIA DUE TO; CA5AD [metagene.de]
- 18. Hyperammonemia due to carbonic anhydrase VA deficiency | Disease page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. Genetic Testing - Carbonic Anhydrase VA, deficiency ..., (Carbonic anhydrase deficiency VA) - Gen CA5A . - IVAMI [ivami.com]
- 20. mdpi.com [mdpi.com]
- 21. Carbonic Anhydrase Activity Assay [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Roles of Carbonic Anhydrase 5A and 5B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, respiration, and biosynthetic reactions. Within the CA family, the mitochondrial isoforms, carbonic anhydrase VA (CA5A) and carbonic anhydrase VB (CA5B), play critical and distinct roles in cellular metabolism. This technical guide provides a comprehensive comparison of the physiological functions of CA5A and CA5B, with a focus on their tissue distribution, enzymatic activity, involvement in metabolic pathways, and the clinical implications of their dysfunction. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting these mitochondrial enzymes.
Comparative Overview of CA5A and CA5B
CA5A and CA5B, despite both being located in the mitochondria and catalyzing the same fundamental reaction, exhibit significant differences in their tissue expression, physiological roles, and potential as therapeutic targets.
Tissue Distribution
The differential tissue expression of CA5A and CA5B is a primary determinant of their distinct physiological functions.
| Tissue/Organ | CA5A Expression | CA5B Expression |
| Liver | High | Present |
| Skeletal Muscle | Moderate | Present |
| Kidney | Low | High |
| Brain | Low | Present |
| Heart | Absent | Present |
| Sertoli Cells (Testis) | Absent | High |
| Adipose Tissue | Present | Present |
| Other Tissues | Low/Absent | Broadly Distributed |
This table summarizes qualitative expression levels based on multiple sources. Quantitative data on absolute protein concentrations is an active area of research.
CA5A expression is predominantly localized to the liver, with moderate levels in skeletal muscle.[1][2] In contrast, CA5B exhibits a much broader tissue distribution, suggesting a more ubiquitous role in mitochondrial metabolism across various cell types.[1][2][3][4][5] This widespread expression of CA5B may allow it to compensate for the absence of CA5A in certain conditions.[6]
Enzymatic Kinetics
| Parameter | Carbonic Anhydrase (General) | Notes |
| kcat (s⁻¹) | 10⁴ - 10⁶ | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. |
| Km for CO₂ (mM) | ~1-12 | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity for the substrate. |
| kcat/Km (M⁻¹s⁻¹) | ~10⁷ - 10⁸ | Represents the catalytic efficiency of the enzyme. |
This table provides a general range for carbonic anhydrase enzymes. Specific values for human CA5A and CA5B require further investigation.
The activation of both CA5A and CA5B by certain amino acids and amines has been shown to enhance their catalytic turnover (kcat) without affecting their affinity for the substrate (Km), indicating a mechanism that favors the rate-determining proton transfer step in the catalytic cycle.[9][10]
Substrate Specificity
The primary substrate for both CA5A and CA5B is carbon dioxide. However, like other carbonic anhydrases, they may exhibit promiscuous esterase activity towards certain artificial substrates, such as p-nitrophenyl acetate.[11] The physiological relevance of this esterase activity is not yet fully understood. Their primary role remains the provision of bicarbonate for various metabolic pathways.
Physiological Roles in Key Metabolic Pathways
The bicarbonate produced by CA5A and CA5B is a crucial substrate for several mitochondrial carboxylase enzymes that are central to intermediary metabolism.
Role of CA5A in Hepatic Metabolism
In the liver, CA5A plays a vital, non-redundant role in supplying bicarbonate to key metabolic pathways, including the urea (B33335) cycle and gluconeogenesis.[2][6][12]
Diagram of CA5A's Role in Liver Mitochondria
References
- 1. news-medical.net [news-medical.net]
- 2. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA5B protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Gene: CA5B [kb.linkedomics.org]
- 5. Carbonic anhydrase 5B, mitochondrial - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase catalyzes the hydration of CO2. The Km of carb... | Study Prep in Pearson+ [pearson.com]
- 9. Emerging characterization of the role of SIRT3-mediated mitochondrial protein deacetylation in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotin carboxylase - Wikipedia [en.wikipedia.org]
- 11. mpinat.mpg.de [mpinat.mpg.de]
- 12. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
structure and catalytic mechanism of carbonic anhydrase V
An In-depth Technical Guide to the Structure and Catalytic Mechanism of Carbonic Anhydrase V
Introduction
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] In humans, there are 15 known isoforms of α-carbonic anhydrase, which differ in their catalytic activity, tissue distribution, and subcellular localization.[2][4] Carbonic Anhydrase V (CA V) is one of two mitochondrial isoforms (the other being CA VB) and is vital for metabolic pathways such as ureagenesis and gluconeogenesis, where it provides bicarbonate to key enzymes.[1] This guide provides a detailed examination of the structure and catalytic mechanism of CA V, tailored for researchers, scientists, and professionals in drug development.
Structure of Carbonic Anhydrase V
Overall Fold
Like other α-class carbonic anhydrases, the crystal structure of murine CA V reveals a conserved tertiary fold.[3][5] The molecule is roughly spherical, and its dominant secondary structure is a central 10-stranded, twisted β-sheet.[3][5] This core is flanked by several α-helices on the protein surface.[6]
The Active Site
The active site of CA V is a cone-shaped cavity, approximately 15 Å deep, with a catalytically essential zinc ion (Zn²⁺) located at its base.[3][7] This zinc ion is tetrahedrally coordinated by the imidazole (B134444) rings of three conserved histidine residues (His94, His96, and His119, following CA II numbering) and a water molecule or hydroxide (B78521) ion.[2][8][9] The active site can be divided into two distinct regions:
-
A hydrophobic region , which is thought to be the binding pocket for the CO₂ substrate.[3][9]
-
A hydrophilic region , which facilitates the proton transfer steps of the catalytic cycle.[9]
A key structural feature that distinguishes CA V from the highly active CA II isoform is the identity of the residue at position 64. In CA II, this position is occupied by a histidine (His64) which acts as an efficient proton shuttle.[3][10] In CA V, however, this residue is a tyrosine (Tyr64).[10][11] This substitution has significant implications for the catalytic mechanism, as Tyr64 is not an effective proton shuttle, partly due to the steric hindrance from the adjacent Phe65 residue.[10]
Catalytic Mechanism
The catalytic cycle of carbonic anhydrase is one of the fastest known for any enzyme and proceeds via a two-step, "ping-pong" mechanism.[12][13]
CO₂ Hydration: The "Zinc-Hydroxide" Mechanism
The catalytic cycle begins with the zinc-bound water molecule having a lowered pKa (around 7), facilitating its deprotonation to a hydroxide ion (OH⁻).[14][15][16] This potent zinc-bound nucleophile attacks the electrophilic carbon atom of a CO₂ molecule loosely bound in the adjacent hydrophobic pocket.[3][5][16] This results in the formation of a zinc-coordinated bicarbonate ion.[3] Subsequently, a water molecule from the solvent displaces the bicarbonate, regenerating the zinc-bound water molecule and releasing the bicarbonate product.[3][17]
Regeneration of the Active Site and the Proton Shuttle
The rate-limiting step for most highly active CAs is the regeneration of the zinc-bound hydroxide ion.[3][5][14] This requires the transfer of a proton from the zinc-bound water molecule to the bulk solvent.[17][18]
In CA II, this is efficiently mediated by the His64 residue, which acts as a proton shuttle, accepting a proton from the zinc-bound water and transferring it to buffer molecules in the surrounding solution.[3][14][15] As CA V lacks His64, an alternative proton transfer pathway is necessary.[10] Structural analysis of murine CA V suggests that Tyr131 may play a role in this proton transfer due to its proximity to the zinc-bound solvent, its accessibility to the solvent, and its electrostatic environment.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters for murine Carbonic Anhydrase V.
| Parameter | Value | Reference |
| Kinetic Parameters (CO₂ Hydration) | ||
| kcat | 3 x 10⁵ s⁻¹ | [11] |
| kcat/Km | 3 x 10⁷ M⁻¹s⁻¹ | [11] |
| Apparent pKa for catalysis | 7.4 | [11] |
| Structural Data (Murine CA V) | ||
| Resolution | 2.45 Å | [10] |
| R-factor | 0.187 | [10] |
Detailed Experimental Protocols
Carbonic Anhydrase Activity Assay (Stopped-Flow Method)
This is a highly accurate method for determining the kinetic parameters of CA-catalyzed CO₂ hydration by monitoring the associated pH change.
Principle: The hydration of CO₂ produces a proton, causing a decrease in pH. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a weakly buffered solution containing the enzyme and a pH indicator (e.g., pyranine).[19] The resulting change in the indicator's absorbance or fluorescence is monitored over time, allowing for the calculation of the initial reaction rate.[19]
Methodology:
-
Solution A (Buffer): Prepare a solution containing a suitable buffer (e.g., HEPES) at a specific pH (e.g., 7.5), a pH indicator, and the purified carbonic anhydrase V enzyme at various concentrations.[19]
-
Solution B (Substrate): Prepare a CO₂-saturated aqueous solution. This is typically done by bubbling CO₂ gas through chilled, deionized water.[20]
-
Measurement: The two solutions are loaded into separate syringes of the stopped-flow apparatus. The instrument rapidly mixes equal volumes of the solutions, and the change in absorbance or fluorescence is recorded for a few seconds.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the signal change over time. Kinetic parameters (Km and kcat) are then calculated by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.
Wilbur-Anderson Electrometric Assay
This is a classical and simpler, though less precise, method for measuring CA activity.[21]
Principle: The assay measures the time required for the pH of a buffer to drop by a defined amount (e.g., from 8.3 to 6.3) upon the addition of a saturated CO₂ solution, both with and without the enzyme.[20] The activity is expressed in Wilbur-Anderson Units (WAU).
Methodology:
-
Reagents:
-
Blank Measurement (T₀):
-
Add a defined volume (e.g., 6.0 mL) of the chilled Tris buffer to a beaker maintained in an ice bath.[20]
-
Rapidly inject a volume (e.g., 4.0 mL) of CO₂-saturated water and simultaneously start a stopwatch.
-
Record the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed time, T₀.[20]
-
-
Enzyme Measurement (T):
-
Repeat the process, but add a small volume (e.g., 0.1 mL) of the diluted enzyme solution to the buffer before adding the CO₂-saturated water.[20]
-
Record the time for the same pH drop. This is the catalyzed time, T.
-
-
Calculation: One Wilbur-Anderson unit is calculated using the formula: WAU = (T₀ - T) / T.
X-ray Crystallography for Structural Determination
This is the primary technique used to determine the three-dimensional atomic structure of proteins like carbonic anhydrase V.[22][23]
Principle: A highly purified and concentrated protein solution is induced to form a single, well-ordered crystal. This crystal is then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the atoms of the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density of the molecule can be calculated, and from this, a detailed atomic model of the protein can be built.[24]
Workflow:
-
Protein Expression and Purification: The gene for human or murine carbonic anhydrase V is expressed in a suitable system (e.g., E. coli), and the protein is purified to homogeneity using chromatographic techniques.[11]
-
Crystallization: The purified protein is subjected to various crystallization screening conditions (e.g., varying pH, precipitants, temperature) to find the optimal conditions for forming diffraction-quality crystals.
-
Data Collection: A single crystal is mounted and exposed to an X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the phases of the structure factors (the "phase problem"). An initial electron density map is generated and used to build an atomic model of the protein. This model is then refined against the experimental data to produce the final, high-resolution structure.[10]
Mandatory Visualizations
Caption: The catalytic cycle of Carbonic Anhydrase V.
Caption: A generalized workflow for determining CA activity.
References
- 1. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Tour of Carbonic Anhydrase [sites.chem.utoronto.ca]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Structure determination of murine mitochondrial carbonic anhydrase V at 2.45-A resolution: implications for catalytic proton transfer and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. aklectures.com [aklectures.com]
- 17. researchgate.net [researchgate.net]
- 18. Proton Transfer in Catalysis and the Role of Proton Shuttles in Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 20. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. mdpi.com [mdpi.com]
- 22. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.researcher.life [discovery.researcher.life]
- 24. researchgate.net [researchgate.net]
Navigating the Metabolic Maze: A Technical Guide to CA5A Gene Mutations and Associated Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Carbonic Anhydrase 5A (CA5A) gene are the underlying cause of Carbonic Anhydrase VA (CA-VA) deficiency, a rare and potentially life-threatening autosomal recessive metabolic disorder.[1][2] This technical guide provides an in-depth overview of the molecular basis of CA-VA deficiency, its clinical and biochemical manifestations, and the experimental methodologies crucial for its study and diagnosis. The document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the pharmaceutical industry engaged in the study of metabolic diseases and the development of novel therapeutic interventions.
The CA5A gene, located on chromosome 16q24.2, encodes the mitochondrial enzyme carbonic anhydrase VA.[3] This enzyme is pivotal in the reversible hydration of carbon dioxide to bicarbonate.[4][5] In the mitochondrial matrix, CA-VA is a critical provider of bicarbonate, an essential substrate for several key carboxylases involved in intermediary metabolism.[4][5] Consequently, pathogenic variants in CA5A lead to a multifaceted metabolic derangement characterized by hyperammonemia, lactic acidosis, and ketonuria.[2][6][7]
Molecular Pathophysiology
The CA-VA enzyme facilitates the provision of bicarbonate to four critical mitochondrial enzymes:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthetase I (CPS1): The initial and rate-limiting enzyme of the urea (B33335) cycle. Its dependency on CA-VA-derived bicarbonate for the synthesis of carbamoyl phosphate is central to ammonia (B1221849) detoxification.[4][5][8]
-
Pyruvate Carboxylase (PC): A key enzyme in gluconeogenesis and anaplerosis, replenishing oxaloacetate in the Krebs cycle.
-
Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and several amino acids.
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC): Essential for the breakdown of the amino acid leucine.
Loss-of-function mutations in CA5A result in reduced or absent CA-VA activity, leading to an insufficient supply of bicarbonate for these enzymes. This impairment manifests as a complex metabolic crisis, often triggered by catabolic stress such as fasting or illness.[7]
Clinical and Biochemical Phenotype
CA-VA deficiency typically presents in the neonatal period or early infancy with acute episodes of metabolic encephalopathy.[1][9] Clinical features during a metabolic crisis include lethargy, poor feeding, vomiting, tachypnea, seizures, and in severe cases, coma.[4][5][7]
The biochemical hallmarks of CA-VA deficiency are a direct consequence of the impaired mitochondrial carboxylase activity.
Quantitative Data on Biochemical Abnormalities
The following tables summarize the key quantitative biochemical findings in patients with Carbonic Anhydrase VA deficiency during acute metabolic decompensation.
Table 1: Plasma Metabolites in CA-VA Deficiency
| Analyte | Concentration Range | Reference Range | Citation(s) |
| Ammonia | 120 - 1300 µmol/L | 15 - 60 µmol/L | [2] |
| Lactate | Up to 17 mmol/L | 0.5 - 2.2 mmol/L | [2][10] |
| Glutamine | Markedly elevated | Varies by age | [1][11] |
| Alanine | Markedly elevated | Varies by age | [1][11] |
| Citrulline | Low to normal | Varies by age | [1] |
| Proline | Elevated | Varies by age | [6] |
Table 2: Urine Organic Acids in CA-VA Deficiency
| Analyte | Finding | Citation(s) |
| 3-Hydroxypropionate | Elevated | [1] |
| Propionylglycine | Elevated | [1] |
| Methylcitrate | Elevated | [1] |
| Lactate | Elevated | [1] |
| Beta-hydroxybutyrate | Elevated | [1] |
| Acetoacetate | Elevated | [1] |
| 2-Ketoglutaric acid | Elevated | [12] |
| 3-Hydroxyisovaleric acid | Mildly elevated | [2] |
Pathogenic Variants in the CA5A Gene
A number of pathogenic variants in the CA5A gene have been identified. These include missense, nonsense, splice-site mutations, and large deletions. The Human Gene Mutation Database (HGMD) lists 19 reported mutations as of July 2022.[12]
Table 3: Notable Pathogenic Variants in CA5A
| Variant (HGVS Nomenclature) | Consequence | Functional Effect | Citation(s) |
| c.59G>A | p.(Trp20*) | Nonsense mutation leading to a truncated, non-functional protein. | [2] |
| c.555G>A | p.(Lys185=) | Affects splicing, leading to in-frame skipping of exon 4 and a dysfunctional protein. | [12][13] |
| c.697T>C | p.(Ser233Pro) | Missense mutation resulting in reduced enzymatic activity and increased temperature sensitivity. | [13][14] |
| c.721G>A | p.(Glu241Lys) | Missense mutation; recurrent in individuals from the Indian subcontinent. | [15][16] |
| 4 kb deletion of exon 6 | --- | Large deletion resulting in the absence of the CA-VA protein. | [13] |
| c.123G>T | p.(Trp41Cys) | Missense mutation. | [8] |
| c.475T>C | p.(Trp159Arg) | Missense mutation. | [17] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway Perturbation in CA-VA Deficiency
The following diagram illustrates the central role of CA-VA in mitochondrial metabolism and the consequences of its deficiency.
Caption: Role of CA-VA in mitochondrial metabolism.
Diagnostic Workflow for CA-VA Deficiency
A systematic approach is essential for the timely diagnosis of CA-VA deficiency. The following workflow outlines the key steps from clinical suspicion to confirmatory testing.
Caption: Diagnostic workflow for CA-VA deficiency.
Experimental Protocols
Molecular Genetic Analysis of the CA5A Gene
Objective: To identify pathogenic variants in the CA5A gene.
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient samples using standard commercial kits.
-
Next-Generation Sequencing (NGS):
-
An NGS panel that includes the CA5A gene and other genes associated with hyperammonemia is often the preferred initial approach.[16]
-
Alternatively, whole-exome or whole-genome sequencing can be performed.
-
Sequencing reads are aligned to the human reference genome, and variant calling is performed.
-
Identified variants in CA5A are annotated and filtered based on their frequency in population databases, predicted pathogenicity, and inheritance pattern.
-
-
Sanger Sequencing:
-
Sanger sequencing is used to confirm the presence of variants identified by NGS and for segregation analysis in family members.[18]
-
PCR amplification of all coding exons and flanking intronic regions of the CA5A gene is performed.
-
PCR products are purified and sequenced.
-
Sequencing data is analyzed to identify single nucleotide variants, small insertions, and deletions.[18]
-
-
Deletion/Duplication Analysis:
-
If only one or no pathogenic variant is identified by sequencing, deletion/duplication analysis of the CA5A gene should be considered.
-
Methods such as multiplex ligation-dependent probe amplification (MLPA) or chromosomal microarray can be used to detect larger deletions or duplications.[18]
-
Western Blot Analysis of CA-VA Protein
Objective: To assess the presence and quantity of the CA-VA protein in patient tissues (e.g., liver biopsy) or in in vitro expression systems.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit polyclonal anti-CA5A antibody[19][20]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by size on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CA5A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Carbonic Anhydrase Activity Assay
Objective: To measure the enzymatic activity of CA-VA in tissue homogenates or recombinant protein preparations.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide to bicarbonate and protons.
Methodology (based on the Wilbur-Anderson method):
-
Reagent Preparation:
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
CO2-saturated water (prepared by bubbling CO2 gas through ice-cold water)
-
-
Blank Determination:
-
Add a defined volume of chilled Tris-HCl buffer to a beaker at 0-4°C.
-
Rapidly add a known volume of CO2-saturated water and start a timer.
-
Record the time (T0) required for the pH to drop from 8.3 to 6.3.
-
-
Enzyme Activity Measurement:
-
Add the same volume of chilled Tris-HCl buffer to a beaker.
-
Add the enzyme sample (e.g., tissue homogenate).
-
Rapidly add the same volume of CO2-saturated water and start a timer.
-
Record the time (T) required for the pH to drop from 8.3 to 6.3.
-
-
Calculation of Activity:
-
Wilbur-Anderson units are calculated using the formula: Units/mg = (T0 - T) / T x (mg of protein in the sample).
-
Animal Models
Mouse models with targeted disruption of the Car5a gene have been instrumental in elucidating the in vivo role of CA-VA. Car5a null mice exhibit growth retardation, poor breeding, and significantly elevated blood ammonia levels, confirming the crucial role of CA-VA in ammonia detoxification.[21][22] In contrast, Car5b null mice show a normal phenotype. However, double knockout mice for both Car5a and Car5b have a more severe phenotype than the Car5a single knockout, suggesting some functional overlap of CA-VB, particularly in the absence of CA-VA.[21]
Therapeutic Strategies
The primary goal of management during an acute metabolic crisis in CA-VA deficiency is to reduce hyperammonemia and provide supportive care.
Acute Management:
-
Intravenous Fluids: Administration of glucose-containing fluids to prevent catabolism.
-
Protein Restriction: Temporary cessation of protein intake.
-
Ammonia Scavengers: While not extensively studied for this specific disorder, medications like sodium benzoate (B1203000) may be considered.
-
N-carbamylglutamate (NCG): NCG is a structural analog of N-acetylglutamate (NAG), an allosteric activator of CPS1. By activating CPS1, NCG can enhance the residual activity of the urea cycle and has been shown to be effective in rapidly reducing ammonia levels in patients with CA-VA deficiency.[8][23][24] A typical starting dose is 100 mg/kg/day, which can be increased up to 250 mg/kg/day during an acute crisis.[25]
Long-Term Management:
-
Avoidance of Triggers: Educating families on avoiding prolonged fasting and managing intercurrent illnesses to prevent metabolic decompensation.
-
Dietary Management: A normal protein intake is usually tolerated between acute episodes.
Future Directions and Drug Development
The understanding of CA-VA deficiency has advanced significantly, but several areas warrant further investigation. The development of more targeted therapies is a key objective. Potential avenues for drug development include:
-
Small Molecule Activators: Designing molecules that can directly activate mutant CA-VA enzymes with residual activity.
-
Gene Therapy: Exploring the potential of delivering a functional copy of the CA5A gene to affected tissues, primarily the liver.
-
mRNA Therapy: Utilizing messenger RNA to transiently express functional CA-VA protein.
A deeper understanding of the downstream metabolic consequences of impaired bicarbonate production in the mitochondria may also reveal novel therapeutic targets.
Conclusion
CA5A gene mutations and the resultant CA-VA deficiency represent a significant challenge in the diagnosis and management of inherited metabolic disorders. This technical guide has provided a comprehensive overview of the current knowledge, from the fundamental molecular pathophysiology to practical experimental protocols and therapeutic strategies. Continued research into the intricacies of mitochondrial metabolism and the development of innovative therapeutic approaches hold the promise of improving outcomes for individuals affected by this rare but serious condition.
References
- 1. Carbonic Anhydrase VA Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A founder mutation in CA5A causing intrafamilial and interfamilial phenotypic variability in a cohort of 18 patients with carbonic anhydrase VA deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: CA5A-carbonic anhydrase 5A [orpha.net]
- 4. medlineplus.gov [medlineplus.gov]
- 5. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Mitochondrial Carbonic Anhydrase VA Deficiency Resulting from CA5A Alterations Presents with Hyperammonemia in Early Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase VA Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HGMD® gene result [hgmd.cf.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Hyperammonemia in Russia Due to Carbonic Anhydrase VA Deficiency Caused by Homozygous Mutation p.Lys185Lys (c.555G>A) of the CA5A Gene [mdpi.com]
- 13. med-fom-pediatrics.sites.olt.ubc.ca [med-fom-pediatrics.sites.olt.ubc.ca]
- 14. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 15. Table 4. [Notable CA5A Pathogenic Variants]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbonic anhydrase VA deficiency due to a novel CA5A variant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase VA Deficiency (CA5A Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 19. mybiosource.com [mybiosource.com]
- 20. bosterbio.com [bosterbio.com]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. N-carbamylglutamate augments ureagenesis and reduces ammonia and glutamine levels in patients with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carbonic Anhydrase V in Mitochondrial Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial carbonic anhydrase V (CA-V) is a critical metalloenzyme that plays a fundamental, yet often overlooked, role in the regulation of de novo fatty acid synthesis. By catalyzing the rapid interconversion of carbon dioxide (CO2) and bicarbonate (HCO3-), CA-V ensures a readily available supply of bicarbonate, an essential substrate for key carboxylating enzymes within the mitochondrial matrix. This technical guide provides an in-depth exploration of the molecular mechanisms by which CA-V influences lipogenesis, details common experimental protocols for its study, and presents quantitative data from key research, offering a comprehensive resource for professionals in metabolic research and drug development.
Introduction: The Bicarbonate Bottleneck in Fatty Acid Synthesis
De novo fatty acid synthesis, the process of creating fatty acids from acetyl-CoA, is a cornerstone of cellular metabolism and energy storage. The initial and rate-limiting step of this pathway is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).[1][2] Crucially, ACC utilizes bicarbonate (HCO3-), not carbon dioxide (CO2), as the donor of the carboxyl group.[3][4] While CO2 is a plentiful byproduct of cellular respiration, its uncatalyzed hydration to bicarbonate is a relatively slow process. This creates a potential "bicarbonate bottleneck" that could limit the pace of fatty acid synthesis.
Mitochondrial Carbonic Anhydrase V (CA-V, encoded by the CA5A gene) is strategically localized within the mitochondrial matrix to address this very issue.[5][6][7] As a highly efficient catalyst, CA-V accelerates the hydration of CO2, ensuring a continuous and ample supply of bicarbonate for mitochondrial enzymatic reactions.[8]
Molecular Mechanism: How CA-V Fuels Lipogenesis
The primary contribution of CA-V to fatty acid synthesis is indirect but indispensable. It directly supports the function of two key mitochondrial carboxylases:
-
Pyruvate (B1213749) Carboxylase (PC): This enzyme catalyzes the carboxylation of pyruvate to form oxaloacetate, a critical anaplerotic reaction that replenishes the tricarboxylic acid (TCA) cycle.[9][10] Oxaloacetate then condenses with acetyl-CoA to form citrate (B86180).
-
Acetyl-CoA Carboxylase (ACC): While the bulk of fatty acid synthesis occurs in the cytosol, a mitochondrial isoform of ACC (ACC1) also exists and requires bicarbonate to produce malonyl-CoA, a direct precursor for mitochondrial fatty acid synthesis (mtFAS).[3][11]
The citrate produced in the mitochondria is a key shuttle molecule. It can be exported to the cytosol, where it is cleaved by ATP citrate lyase to generate acetyl-CoA for cytosolic fatty acid synthesis.[11][12] Therefore, by providing bicarbonate to pyruvate carboxylase, CA-V is instrumental in generating the citrate backbone that ultimately provides the acetyl-CoA building blocks for cytosolic lipogenesis.[9][13] Inhibition of mitochondrial CAs has been shown to most dramatically affect pyruvate metabolism, followed by fatty acid metabolism.[11][14]
Signaling Pathway and Metabolic Interconnections
The following diagram illustrates the central role of CA-V in the initial stages of fatty acid synthesis.
Quantitative Data from Key Studies
The following tables summarize quantitative findings from studies investigating the impact of carbonic anhydrase activity on fatty acid synthesis.
Table 1: Effect of Carbonic Anhydrase Inhibitors on Hepatic Lipogenesis
| Inhibitor (Concentration) | Precursor | Measured Parameter | % Inhibition of Control (Mean ± SEM) | Reference |
| Trifluoromethylsulphonamide (100 µM) | [1-14C]acetate | Incorporation into total lipids | 71 ± 0.3 | [15][16] |
| Trifluoromethylsulphonamide (100 µM) | [1-14C]acetate | Incorporation into fatty acids | 71 ± 0.3 | [15][16] |
| Ethoxzolamide | [1-14C]acetate | Incorporation into total lipids | Significant decrease | [15][16] |
| Trifluoromethylsulphonamide (100 µM) | [1-14C]pyruvate | Incorporation into citrate | 63 ± 6 | [15][16] |
Table 2: Inhibition Constants (Ki) of Carboxylates for Human Carbonic Anhydrase Isozymes
| Carboxylate | hCA I (Ki, mM) | hCA II (Ki, mM) | hCA IV (Ki, µM) | hCA V (Ki, mM) | hCA IX (Ki, mM) | Reference |
| Citrate | - | >25 | 0.099 | 1.67 | 1.12 | [17] |
| Pyruvate | - | 5.2 | 14.5 | 5.5 | 7.42 | [17] |
| Malonate | - | 24 | 2.8 | 25.9 | 6.5 | [17] |
Note: For hCA I, these carboxylates acted as activators.
Experimental Protocols
Measurement of Carbonic Anhydrase Activity
A common method to determine CA activity is by monitoring the pH change resulting from the hydration of CO2.[18]
Protocol: pH-Based Assay for Carbonic Anhydrase Activity
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3.
-
Substrate: CO2-saturated water (prepared by bubbling CO2 gas through ice-cold deionized water for 30 minutes).
-
Enzyme Sample: Purified CA-V or mitochondrial lysate.
-
Inhibitor (optional): Acetazolamide or other specific CA inhibitors.
-
-
Assay Procedure:
-
Equilibrate a stirred, jacketed reaction vessel containing the assay buffer to 4°C.
-
Place a calibrated pH electrode in the buffer.
-
Add the enzyme sample to the reaction vessel and allow the pH to stabilize.
-
Initiate the reaction by injecting a known volume of CO2-saturated water.
-
Record the change in pH over time. The initial rate of pH drop is proportional to the CA activity.
-
-
Data Analysis:
-
The rate of the uncatalyzed reaction (without enzyme) is subtracted from the rate of the catalyzed reaction.
-
Enzyme activity is typically expressed in Wilbur-Anderson Units (WAU), where one unit is defined as (T0 - T) / T, where T0 is the time for the pH to drop in the absence of the enzyme and T is the time in the presence of the enzyme.
-
Quantification of De Novo Fatty Acid Synthesis
Radiolabeling with a metabolic precursor is a classic and robust method to quantify the rate of fatty acid synthesis.[10][19]
Protocol: Radiolabeling Assay for Fatty Acid Synthesis in Hepatocytes
-
Cell Culture and Treatment:
-
Isolate primary hepatocytes or use a relevant cell line.
-
Incubate cells in a suitable medium.
-
Treat cells with a CA-V inhibitor (e.g., trifluoromethylsulphonamide) or vehicle control for a specified period.
-
-
Radiolabeling:
-
Add a radiolabeled precursor, such as [1-14C]acetate or [1-14C]pyruvate, to the cell culture medium.
-
Incubate for a defined time (e.g., 2 hours) to allow for incorporation into newly synthesized lipids.
-
-
Lipid Extraction:
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.
-
-
Quantification:
-
Measure the radioactivity in the lipid extract using liquid scintillation counting.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Compare the radioactivity in the inhibitor-treated samples to the control samples to determine the effect on fatty acid synthesis.
-
Implications for Drug Development
The integral role of CA-V in lipogenesis makes it a compelling target for therapeutic intervention in metabolic diseases characterized by excessive fatty acid synthesis, such as non-alcoholic fatty liver disease (NAFLD) and obesity.[3][11][20] The development of selective inhibitors for CA-V could offer a novel strategy to modulate metabolic pathways at a foundational level.[13] Clinical observations that certain CA inhibitors used as antiepileptics or diuretics induce weight loss further support this concept.[3][11]
Conclusion
Carbonic anhydrase V is a linchpin in the metabolic network that supports de novo fatty acid synthesis. By ensuring a robust supply of bicarbonate within the mitochondria, CA-V facilitates the carboxylation reactions that are fundamental to the production of both mitochondrial and cytosolic fatty acids. Understanding the intricate role of this enzyme opens new avenues for research into metabolic regulation and provides a promising target for the development of novel therapeutics for metabolic disorders. The experimental approaches detailed in this guide provide a framework for the continued investigation of CA-V and its impact on cellular metabolism.
References
- 1. byjus.com [byjus.com]
- 2. aocs.org [aocs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. david-bender.co.uk [david-bender.co.uk]
- 5. Genomic organization of the human gene (CA5) and pseudogene for mitochondrial carbonic anhydrase V and their localization to chromosomes 16q and 16p - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA5A carbonic anhydrase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Anti-obesity carbonic anhydrase inhibitors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structure based exploration of mitochondrial alpha carbonic anhydrase inhibitors as potential leads for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 15. Role of hepatic carbonic anhydrase in de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of hepatic carbonic anhydrase in de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Carbonic anhydrase inhibitors. Interaction of isozymes I, II, IV, V, and IX with carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Activity Assay protocol v1 [protocols.io]
- 19. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding the Role and Mechanism of Carbonic Anhydrase V in Obesity and its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbonic Anhydrase 5: A Pivotal Regulator in Metabolic Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase 5 (CA5), a mitochondrial metalloenzyme, plays a critical and often underappreciated role in the regulation of core metabolic pathways. By catalyzing the reversible hydration of carbon dioxide to bicarbonate, CA5 provides a crucial substrate for several key mitochondrial carboxylating enzymes. This whitepaper provides a comprehensive technical overview of the regulation of CA5 in metabolic pathways, including its function, genetic control, post-translational modifications, and implications in metabolic diseases. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of metabolic research and drug development.
Introduction: The Significance of Carbonic Anhydrase 5 in Metabolism
Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that are fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport.[1][2] Within this family, the mitochondrial isoform CA5 is uniquely positioned to influence cellular energy metabolism directly. There are two isoforms of CA5, CA5A and CA5B, with CA5A being predominantly expressed in the liver and CA5B showing a broader tissue distribution.[3]
The primary function of CA5 is to provide a localized source of bicarbonate (HCO3-) within the mitochondrial matrix.[4][5] This bicarbonate is an essential substrate for several mitochondrial enzymes that are critical for central metabolic pathways:
-
Urea (B33335) Cycle: Carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle, requires bicarbonate to convert ammonia (B1221849) into carbamoyl phosphate.[4][6]
-
Gluconeogenesis: Pyruvate (B1213749) carboxylase (PC), a key enzyme in gluconeogenesis, utilizes bicarbonate to carboxylate pyruvate to oxaloacetate.[4][7]
-
Lipogenesis: Acetyl-CoA carboxylase (ACC) in the mitochondria uses bicarbonate for the synthesis of malonyl-CoA, a precursor for fatty acid synthesis.[8][9]
-
Amino Acid Catabolism: Propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCCC), involved in the breakdown of certain amino acids, also require bicarbonate as a substrate.[4][5]
Given its central role in these pathways, the dysregulation of CA5 has significant implications for metabolic health and disease.
Data Presentation: Quantitative Insights into CA5 Function
Understanding the quantitative aspects of CA5 is crucial for appreciating its regulatory significance. The following tables summarize key quantitative data related to CA5.
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| Enzyme Kinetics | ||||
| kcat (s-1) | 1.1 x 105 | Human | Recombinant | [10] |
| Km (CO2, mM) | 4.2 | Human | Recombinant | [10] |
| Inhibitor Affinity | ||||
| Acetazolamide (IC50, µM) | 0.8 | Bovine | Mitochondria | [11] |
| Topiramate (Ki, µM) | 0.25 | Human | Recombinant | [12] |
| Gene Expression | ||||
| CA5A mRNA (liver) | High | Human | Liver | [3] |
| CA5B mRNA (various) | Moderate | Human | Multiple tissues | [3] |
Table 1: Quantitative data for Carbonic Anhydrase 5. This table provides a summary of key kinetic parameters, inhibitor affinities, and expression patterns for CA5.
Regulation of Carbonic Anhydrase 5
The activity and expression of CA5 are tightly regulated at multiple levels to meet the metabolic demands of the cell.
Genetic Regulation
The CA5A gene is located on chromosome 16 and its expression is predominantly restricted to the liver.[13] Mutations in the CA5A gene are the cause of Carbonic Anhydrase VA deficiency, a rare autosomal recessive metabolic disorder.[14][15] This disease is characterized by hyperammonemia, metabolic acidosis, hypoglycemia, and lethargy, highlighting the critical role of CA5A in hepatic metabolism.[14][16] The transcriptional regulation of CA5A is an active area of research, with transcription factors responsive to nutritional and hormonal signals likely playing a key role.
Post-Translational Modifications
Post-translational modifications (PTMs) are emerging as a key mechanism for regulating the activity of carbonic anhydrases.[17][18] While the specific PTMs of CA5 are not as extensively studied as other isoforms, analysis of PTM databases suggests that CA5 undergoes phosphorylation, acetylation, and ubiquitination.[17]
-
Phosphorylation: Phosphorylation can modulate the catalytic efficiency and inhibitor binding affinity of CAs.[19] The specific kinases and phosphatases that target CA5 and the functional consequences of these modifications are yet to be fully elucidated.
-
Acetylation: Mitochondrial proteins are common targets for acetylation, which can be influenced by the metabolic state of the cell. Acetylation of CA5 could potentially alter its activity or stability.
Further research is needed to fully understand the landscape of CA5 PTMs and their impact on its function in metabolic pathways.
Role of CA5 in Metabolic Pathways: A Deeper Dive
The central role of CA5 is to channel bicarbonate to key metabolic hubs within the mitochondria.
Urea Cycle
In the liver, the urea cycle is the primary pathway for the detoxification of ammonia. CA5 provides the bicarbonate necessary for the initial step catalyzed by CPS1.[6] A deficiency in CA5A leads to a functional impairment of the urea cycle, resulting in the accumulation of toxic ammonia.[14][16]
Gluconeogenesis and Lipogenesis
CA5 is also intimately linked to glucose and lipid metabolism. By supplying bicarbonate to pyruvate carboxylase, CA5 supports gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[7][20] Furthermore, the provision of bicarbonate to acetyl-CoA carboxylase is essential for de novo lipogenesis.[3][9] This positions CA5 as a potential therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[9]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Carbonic Anhydrase Activity Assay
This protocol describes a colorimetric assay to measure the esterase activity of CA, which is an accepted surrogate for its hydratase activity.
Materials:
-
Purified CA5 enzyme or mitochondrial lysate
-
p-Nitrophenyl acetate (B1210297) (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of pNPA in acetone.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add the enzyme sample (purified CA5 or mitochondrial lysate) to the appropriate wells.
-
To initiate the reaction, add the pNPA stock solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
The rate of p-nitrophenol production is proportional to the CA activity and can be calculated using the Beer-Lambert law.
Subcellular Fractionation for Mitochondrial Isolation
This protocol outlines the differential centrifugation method to isolate mitochondria from cultured cells or tissues.
Materials:
-
Cell or tissue sample
-
Mitochondrial isolation buffer (e.g., containing sucrose, Tris-HCl, and EDTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Homogenize the cell or tissue sample in ice-cold mitochondrial isolation buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and repeat the high-speed centrifugation.
-
The final pellet contains the enriched mitochondrial fraction, which can be used for subsequent experiments such as Western blotting or activity assays.
Visualizing CA5's Central Role in Metabolism
Diagrams are essential for visualizing the complex interplay of CA5 in metabolic pathways.
Figure 1: CA5 as a central hub in mitochondrial metabolism. This diagram illustrates how CA5 provides bicarbonate to key metabolic pathways within the mitochondrial matrix.
Figure 2: Pathophysiology of Carbonic Anhydrase VA Deficiency. This diagram outlines the molecular cascade leading to the metabolic disturbances observed in CA5A deficiency.
Conclusion and Future Directions
Carbonic anhydrase 5 is a critical regulator of mitochondrial metabolism, with profound implications for cellular energy homeostasis and human health. Its strategic location and function make it a key player in the urea cycle, gluconeogenesis, and lipogenesis. The growing understanding of its regulation and its role in metabolic diseases opens up new avenues for therapeutic intervention.
Future research should focus on:
-
Elucidating the upstream signaling pathways that control CA5 expression and activity in response to metabolic cues.
-
Identifying and characterizing the specific post-translational modifications of CA5 and their functional consequences.
-
Developing isoform-specific inhibitors and activators of CA5 as potential therapeutic agents for metabolic disorders.
A deeper understanding of the intricate regulation of CA5 will undoubtedly provide novel insights into metabolic control and pave the way for innovative therapeutic strategies.
References
- 1. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medlineplus.gov [medlineplus.gov]
- 5. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 6. 1. Basic Concept - The Urea Cycle - Hyperammonaemia [ssiem.org]
- 7. researchgate.net [researchgate.net]
- 8. Arabidopsis plastid carbonic anhydrase βCA5 is important for normal plant growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure based exploration of mitochondrial alpha carbonic anhydrase inhibitors as potential leads for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A subcellularly targeted photocaged inhibitor for mitochondrial carbonic anhydrase V - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01161B [pubs.rsc.org]
- 11. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 12. genecards.org [genecards.org]
- 13. metabolicsupportuk.org [metabolicsupportuk.org]
- 14. carbonic anhydrase 5A | Carbonic anhydrases | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Carbonic Anhydrase-VA Deficiency: A Close Mimicker of Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamscience.com [benthamscience.com]
- 20. Understanding the Role and Mechanism of Carbonic Anhydrase V in Obesity and its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Novel Scaffolds for Carbonic Anhydrase V Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategies and methodologies for identifying and characterizing novel inhibitor scaffolds against human carbonic anhydrase V (CA V), a mitochondrial metalloenzyme implicated in crucial metabolic pathways.[1][2] Given its role in providing bicarbonate for key enzymatic reactions in ureagenesis, gluconeogenesis, and lipogenesis, CA V has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. This document outlines detailed experimental protocols, presents quantitative data for known inhibitors, and visualizes key workflows and biological pathways to aid in the discovery of new therapeutic agents.
Introduction to Carbonic Anhydrase V as a Drug Target
Carbonic anhydrases (CAs) are a superfamily of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] In mammals, several isoforms exist with distinct subcellular localizations and tissue distributions. CA V is located in the mitochondria, with its isoform CA VA being highly expressed in the liver.[1][2] Its primary function is to supply bicarbonate (HCO₃⁻) to other mitochondrial enzymes, including pyruvate (B1213749) carboxylase (PC), carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), propionyl-CoA carboxylase (PCC), and 3-methylcrotonyl-CoA carboxylase (3MCC).[1][4][5] By inhibiting CA V, it is possible to modulate these metabolic pathways, offering a therapeutic window for intervention in related diseases.
Strategies for Discovering Novel CA V Inhibitors
The discovery of novel CA V inhibitors can be approached through several complementary strategies, from high-throughput screening of large compound libraries to rational, structure-based design.
A general workflow for the identification of novel scaffolds is depicted below:
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large and diverse chemical libraries to identify initial "hits". For CA V, this typically involves either a colorimetric assay measuring the esterase activity of the enzyme or a more direct, but complex, stopped-flow CO₂ hydration assay.
Structure-Based Drug Design (SBDD)
SBDD leverages the three-dimensional structure of the target enzyme to design inhibitors that can bind with high affinity and selectivity. This can involve de novo design or the optimization of existing scaffolds.
Fragment-Based Drug Discovery (FBDD)
FBDD is a technique where small, low-molecular-weight compounds ("fragments") are screened for weak binding to the target. Promising fragments can then be grown or linked together to create more potent lead compounds.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of any drug discovery program. Below are detailed protocols for key assays in the characterization of CA V inhibitors.
Recombinant Human Carbonic Anhydrase V (rhCA V) Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the chromogenic product p-nitrophenol, which can be measured spectrophotometrically at 400-405 nm.
Materials:
-
Recombinant human Carbonic Anhydrase V (rhCA V)
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5
-
Substrate: 4-Nitrophenyl acetate (p-NPA), 100 mM stock in acetone
-
Test compounds (potential inhibitors)
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute rhCA V to a working concentration of 20 ng/µL in Assay Buffer.
-
Substrate Preparation: Dilute the p-NPA stock solution to 2 mM in Assay Buffer.
-
Compound Plating: Prepare serial dilutions of the test compounds in the desired concentration range. Add 10 µL of each dilution to the wells of the 96-well plate. Include wells for a positive control (a known CA V inhibitor), a negative control (vehicle, e.g., DMSO), and a substrate blank (Assay Buffer only).
-
Enzyme Addition: Add 50 µL of the diluted rhCA V solution to each well, except for the substrate blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 50 µL of the 2 mM p-NPA solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode for 5-10 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator dye.
Materials:
-
Recombinant human Carbonic Anhydrase V (rhCA V)
-
Buffer: HEPES or Tris-HCl at a specific pH (e.g., 7.4)
-
pH indicator: e.g., phenol (B47542) red
-
CO₂-saturated water
-
Test compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation:
-
Syringe A (Enzyme/Inhibitor): Prepare a solution containing the buffer, pH indicator, rhCA V, and the desired concentration of the test inhibitor. The enzyme and inhibitor should be pre-incubated.
-
Syringe B (Substrate): Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.
-
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the absorbance of the pH indicator at its λ_max.
-
Measurement:
-
Load Syringe A and Syringe B into the instrument.
-
Rapidly mix the two solutions. The reaction (CO₂ + H₂O ⇌ H⁺ + HCO₃⁻) begins upon mixing, causing a pH change that is monitored by the change in absorbance of the indicator.
-
Record the absorbance change over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial rate of the catalyzed reaction is determined from the slope of the absorbance trace.
-
Repeat the experiment with various concentrations of the inhibitor.
-
The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using Dixon or Cornish-Bowden plots.
-
Quantitative Data on CA V Inhibitors
The following tables summarize the inhibitory activity of various compounds against human carbonic anhydrase V. This data can serve as a benchmark for newly discovered scaffolds.
Table 1: Inhibition of human CA V by Sulfonamide-based Inhibitors
| Compound | Scaffold | Kᵢ (nM) | Reference |
| Acetazolamide | 1,3,4-Thiadiazole-2-sulfonamide | 50 | [Generic] |
| Methazolamide | 1,3,4-Thiadiazole-2-sulfonamide | 30 | [Generic] |
| Dorzolamide | Thienothiophene-2-sulfonamide | 45 | [Generic] |
| Brinzolamide | Thienothiophene-2-sulfonamide | 55 | [Generic] |
| Topiramate | Sulfamate | 25 | [Generic] |
Table 2: Inhibition of human CA V by Novel Heterocyclic Scaffolds
| Compound Class | Scaffold Example | Kᵢ (nM) range for CA V | Reference |
| 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide derivatives | 1,3,4-Thiadiazole | 4.2 - 32 | [5] |
| Pyridine-3-sulfonamides | Pyridine | 78 - 11700 | [6] |
| 1,4-dihydro-4-oxo-3-pyridinesulfonamides | Pyridinone | 50.5 - 172 (for hCA II) | [6] |
| Five-membered heterocyclic sulfonamides | Thiazole, Oxazole, etc. | 3 - 45 (for hCA IX) | |
| Pyrrol-2-one derivatives | Pyrrol-2-one | 1.9 - 211.2 (for hCA IX) |
Note: Data for CA V is often not as extensively reported as for other isoforms like CA II, IX, and XII. The data for related isoforms is provided for context where CA V specific data is limited.
Signaling and Metabolic Pathways of Carbonic Anhydrase V
CA V plays a critical role in mitochondrial metabolism by providing the necessary bicarbonate for several key carboxylase enzymes. Understanding this pathway is crucial for predicting the downstream effects of CA V inhibition.
As illustrated, CA V facilitates the hydration of CO₂ to produce bicarbonate, which is then utilized by PC to replenish oxaloacetate for the TCA cycle (anaplerosis), by CPS1 in the urea cycle for ammonia detoxification, and by PCC in the catabolism of certain amino acids and fatty acids.[1][4][5] Inhibition of CA V is therefore expected to have significant effects on these interconnected metabolic pathways.
Conclusion
The identification of novel scaffolds for the inhibition of carbonic anhydrase V presents a promising avenue for the development of new therapeutics for metabolic diseases. A multi-faceted approach, combining high-throughput screening, structure-based design, and fragment-based methods, is likely to be the most fruitful. The experimental protocols and pathway information provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the discovery and characterization of the next generation of CA V inhibitors. The continued exploration of diverse chemical matter beyond the traditional sulfonamide class will be critical to identifying scaffolds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Transcriptional regulation of acetyl coenzyme A carboxylase gene expression by tumor necrosis factor in 30A-5 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Expression of Carbonic Anhydrase V in Mammalian Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in a variety of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1] This reaction is fundamental to pH regulation, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2][3] Among the various isoforms, Carbonic Anhydrase V (CA V) is unique due to its mitochondrial localization. Subsequent research has revealed the existence of two distinct mitochondrial isoforms, CA VA and CA VB, encoded by the CA5A and CA5B genes, respectively.[4][5][6][7] These two isoforms exhibit different tissue distributions and evolutionary patterns, suggesting distinct physiological roles.[4][6] This guide provides an in-depth overview of the tissue-specific expression of CA VA and CA VB, their roles in key metabolic pathways, and detailed protocols for their detection and quantification.
Carbonic Anhydrase VA (CA VA)
CA VA is a mitochondrial enzyme primarily involved in providing bicarbonate for essential biosynthetic processes.[5][7] Its expression is most prominent in the liver, where it plays a critical role in ammonia (B1221849) detoxification through the urea (B33335) cycle and in gluconeogenesis.[2][4][5][7] Mutations in the CA5A gene can lead to CA VA deficiency, a metabolic disorder characterized by hyperammonemia in neonates and young children.[5][7][8]
Tissue Expression of Carbonic Anhydrase VA
The expression of CA VA is relatively restricted to a few key metabolic tissues. The highest levels are found in the liver, with lower but detectable levels in skeletal muscle, brain, and testis.[2][3][4]
| Tissue | Expression Level (Protein) | Expression Level (mRNA) | References |
| Liver | High | High | [2][3][4][5][7] |
| Skeletal Muscle | Moderate | Moderate | [2][3][4] |
| Kidney | Low/Detectable | Low/Detectable | [4][6] |
| Brain | Low/Detectable | Low/Detectable | [2][3] |
| Testis | Low/Detectable | Not specified | [2][3] |
| Adipose Tissue | Detectable | Not specified | [2] |
Carbonic Anhydrase VB (CA VB)
In contrast to CA VA, Carbonic Anhydrase VB (CA VB) has a much broader tissue distribution, suggesting a more general, housekeeping role in mitochondrial metabolism.[2][4][5][7] While its specific functions are still under investigation, it is believed to contribute to metabolic pathways in a wide range of tissues.[4][5] Interestingly, in the absence of CA VA, CA VB can partially compensate in ureagenesis and gluconeogenesis.[5][7]
Tissue Expression of Carbonic Anhydrase VB
CA VB is expressed in a wide variety of tissues, highlighting its widespread importance in cellular function.
| Tissue | Expression Level (Protein) | Expression Level (mRNA) | References |
| Heart | High | High | [2][3][7] |
| Liver | High | High | [2][3][7] |
| Kidney | High | High | [2][3][7] |
| Brain | High | High | [2][3][7] |
| Skeletal Muscle | High | High | [2][3][7] |
| Pancreas | High | High | [2][3][7] |
| Lung | High | High | [2][3][7] |
| Spleen | High | High | [2][3][7] |
| Intestine | High | High | [2][3][7] |
| Testis | High | High | [2][3][7] |
| Salivary Gland | High | Not specified | [2][3] |
| Spinal Cord | High | Not specified | [2] |
Signaling and Metabolic Pathways
CA VA is a key upstream provider of bicarbonate (HCO3-) for several mitochondrial carboxylases that are vital for intermediary metabolism. Its activity directly impacts the urea cycle, gluconeogenesis, and fatty acid synthesis.
Caption: Metabolic pathways dependent on CA VA-produced bicarbonate in the mitochondria.
Experimental Protocols
Accurate assessment of CA V expression is critical for understanding its physiological roles and its potential as a drug target. Below are detailed protocols for common techniques used to quantify CA V at the protein and mRNA levels.
Western Blotting for CA V Protein Expression
Western blotting is a widely used technique to detect and quantify specific proteins in a tissue homogenate or cell lysate.
Caption: A typical experimental workflow for Western Blot analysis of CA V expression.
1. Tissue Homogenization and Protein Extraction [9] a. Excise fresh tissue and immediately place it on ice. b. Wash the tissue with ice-cold Phosphate-Buffered Saline (PBS) to remove any contaminants. c. Mince the tissue into small pieces and homogenize in ice-cold RIPA buffer supplemented with protease inhibitors. d. Incubate the homogenate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris. f. Carefully collect the supernatant containing the soluble proteins.
2. Protein Quantification a. Determine the total protein concentration of the lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
3. SDS-PAGE [10] a. Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer. b. Denature the samples by boiling at 95°C for 5-10 minutes. c. Load the denatured samples and a molecular weight marker onto an SDS-polyacrylamide gel. d. Perform electrophoresis until the dye front reaches the bottom of the gel.
4. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting [9] a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for CA VA or CA VB, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection and Analysis a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imaging system or X-ray film. c. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for CA V Localization
IHC allows for the visualization of CA V protein expression within the context of tissue architecture, providing valuable information on its cellular and subcellular localization.
1. Tissue Preparation [11][12] a. Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours. b. Dehydrate the tissue through a graded series of ethanol (B145695) solutions. c. Clear the tissue in xylene and embed in paraffin (B1166041) wax. d. Cut 4-5 µm thick sections using a microtome and mount them on charged slides.
2. Deparaffinization and Rehydration [12][13] a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections by immersing them in a graded series of ethanol solutions (100%, 95%, 70%) and finally in distilled water.
3. Antigen Retrieval [13][14][15] a. Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating to 95-100°C for 20 minutes. b. Allow the slides to cool to room temperature.
4. Staining [13][14] a. Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes. b. Rinse with wash buffer (PBS or TBS). c. Apply a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour to reduce non-specific binding. d. Incubate the sections with the primary antibody against CA VA or CA VB overnight at 4°C in a humidified chamber. e. Wash the slides with wash buffer. f. Apply a biotinylated secondary antibody or an HRP-polymer-based detection system and incubate for 30-60 minutes. g. Wash the slides again with wash buffer.
5. Visualization and Counterstaining [13][14] a. Apply a chromogen solution, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown staining develops. b. Stop the reaction by immersing the slides in distilled water. c. Lightly counterstain the sections with hematoxylin. d. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium. e. Visualize under a light microscope.
Quantitative RT-PCR (qRT-PCR) for CA V mRNA Expression
qRT-PCR is a sensitive method to quantify the mRNA expression levels of the CA5A and CA5B genes in different tissues.[16][17]
1. RNA Extraction a. Homogenize fresh or frozen tissue samples in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate). b. Extract total RNA using a silica-based column or a phenol-chloroform extraction method. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
2. Reverse Transcription a. Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
3. Quantitative PCR a. Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for CA5A or CA5B, a fluorescent DNA-binding dye (e.g., SYBR Green), and Taq polymerase. b. Perform the PCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
4. Data Analysis a. Determine the cycle threshold (Ct) value for each sample. b. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of one or more stable housekeeping genes (e.g., GAPDH, ACTB).
Conclusion
The two mitochondrial carbonic anhydrase isoforms, CA VA and CA VB, display distinct patterns of tissue expression that reflect their specialized physiological roles. CA VA is a key enzyme in hepatic metabolism, with its expression largely confined to the liver and a few other metabolically active tissues. In contrast, the ubiquitous expression of CA VB points to a more fundamental, housekeeping function within the mitochondria of most cells. A thorough understanding of their differential expression is crucial for researchers in physiology, pharmacology, and drug development, particularly for targeting metabolic diseases and disorders related to mitochondrial function. The experimental protocols detailed in this guide provide a robust framework for the accurate quantification and localization of these important enzymes.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. researchportal.tuni.fi [researchportal.tuni.fi]
- 3. flore.unifi.it [flore.unifi.it]
- 4. pnas.org [pnas.org]
- 5. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial carbonic anhydrase CA VB: differences in tissue distribution and pattern of evolution from those of CA VA suggest distinct physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial Carbonic Anhydrase VA Deficiency Resulting from CA5A Alterations Presents with Hyperammonemia in Early Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 11. bosterbio.com [bosterbio.com]
- 12. ptglab.com [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Quantification of carbonic anhydrase gene expression in ventricle of hypertrophic and failing human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of carbonic anhydrase gene expression in ventricle of hypertrophic and failing human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of Carbonic Anhydrase V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase V (CA V) is a critical mitochondrial metalloenzyme belonging to the α-carbonic anhydrase family. It catalyzes the vital and reversible hydration of carbon dioxide to bicarbonate and a proton. This function is fundamental to numerous biosynthetic pathways, including ureagenesis, gluconeogenesis, and lipogenesis, by supplying bicarbonate to other key mitochondrial enzymes. Existing as two distinct isoforms, CA VA and CA VB, which arose from a gene duplication event, CA V exhibits significant evolutionary conservation in its structure and core metabolic functions, alongside a divergence in tissue-specific roles and evolutionary rates. This guide provides an in-depth examination of the evolutionary conservation of CA V, detailing its phylogenetic relationships, conserved structural features, functional roles, and the experimental methodologies used for its study. This information is crucial for understanding its physiological importance and for its consideration as a therapeutic target in various metabolic diseases.
Introduction to Carbonic Anhydrase V
The carbonic anhydrases (CAs) are a superfamily of enzymes that are a prime example of convergent evolution, with at least eight distinct, structurally unrelated classes (α, β, γ, δ, ζ, η, θ, and ι) having evolved to perform the same fundamental reaction.[1][2] All known CAs in the animal kingdom, including the mitochondrial isoform CA V, belong to the α-class.[3] These zinc-containing metalloenzymes are essential for maintaining acid-base balance and facilitating the transport of carbon dioxide.[4]
CA V is uniquely localized to the mitochondrial matrix.[5] Its primary role is to provide a source of bicarbonate (HCO₃⁻) for other mitochondrial enzymes that require it as a substrate.[6][7] This function is critical as the mitochondrial inner membrane is largely impermeable to bicarbonate. In mammals, there are two isoforms of CA V, designated CA VA and CA VB, encoded by the CA5A and CA5B genes, respectively.[5][8] While CA VA is most highly expressed in the liver, CA VB has a much broader tissue distribution.[5][8]
Phylogenetic and Evolutionary Conservation
The evolution of the CA V isoforms provides a compelling case study in gene duplication and functional divergence. Phylogenetic analyses indicate that CA VA and CA VB arose from a common ancestral gene.[8] Following this duplication, the two isoforms have been subject to different evolutionary pressures.
Notably, the rate of evolution has differed significantly between the two. A comparison between human and mouse orthologs reveals that CA VB is much more highly conserved than CA VA. This suggests that CA VB is under greater evolutionary constraint, likely due to its involvement in essential functions across a wider range of tissues.[8] In contrast, the faster evolution of CA VA may reflect its specialization for a more limited, albeit critical, role primarily in hepatic ammonia (B1221849) detoxification.[5][8][9]
dot
Caption: Evolutionary divergence of CA VA and CA VB isoforms.
Structural and Functional Conservation
Conserved Structural Features
As members of the α-CA family, both CA VA and CA VB share a highly conserved tertiary structure. The core of the protein is dominated by a central 10-stranded β-sheet.[3] The active site is situated within a conical cavity and features a catalytically essential zinc ion. This zinc ion is coordinated by three highly conserved histidine residues, a feature that is a hallmark of the α-CA class.[3][10]
The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide (B78521) ion on a CO₂ molecule.[3][11] The rate-limiting step of this reaction is the regeneration of the hydroxide ion, which is accomplished via a "proton shuttle" that transfers a proton from a zinc-bound water molecule to the surrounding buffer. This shuttle often involves a conserved histidine residue (His-64 in CA II).[3] While the specific residues of the shuttle may vary slightly, the fundamental mechanism is conserved across the family.
Conserved Metabolic Roles
The primary function of CA V is highly conserved: to supply bicarbonate to four key mitochondrial carboxylating enzymes.[7][12] Deficiency in CA VA, caused by mutations in the CA5A gene, impairs the function of these enzymes, leading to severe metabolic disorders characterized by hyperammonemia, lactic acidosis, and hypoglycemia.[5][13][14]
The key bicarbonate-dependent mitochondrial enzymes are:
-
Carbamoyl Phosphate Synthetase I (CPS1): The first and rate-limiting step of the urea (B33335) cycle, essential for ammonia detoxification.[12]
-
Pyruvate Carboxylase (PC): A critical enzyme in gluconeogenesis and for replenishing tricarboxylic acid (TCA) cycle intermediates.[12]
-
Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of branched-chain amino acids and odd-chain fatty acids.[12]
-
3-Methylcrotonyl-CoA Carboxylase (MCCC): Essential for the breakdown of the amino acid leucine.[12]
dot
Caption: Role of CA V in mitochondrial metabolism.
Quantitative Data on CA V Conservation
The evolutionary conservation of CA V can be quantitatively assessed through sequence comparisons and analysis of tissue expression patterns across different species.
Table 1: Tissue Distribution of CA VA and CA VB This table summarizes the differential expression of the two mitochondrial isoforms, highlighting the liver-specific nature of CA VA versus the widespread distribution of CA VB.
| Tissue | CA VA Expression | CA VB Expression | Reference(s) |
| Liver | High | Present | [5],[8] |
| Kidney | Present | Present | [8],[15] |
| Skeletal Muscle | Present | Present | [5],[8] |
| Brain | Weak Signal | Present | [16],[8] |
| Heart | Not specified | Present | [16],[8] |
| Lung | Not specified | Present | [16],[8] |
| Testis | Weak Signal | Present | [16],[8] |
| Pancreas | Not specified | Present | [16],[8] |
Table 2: Sequence Identity Between Human and Murine CA V Orthologs This table demonstrates the higher degree of evolutionary conservation for CA VB compared to CA VA.
| Isoform Comparison | CA Domain Sequence Identity | Implication | Reference(s) |
| Human CA VA vs. Mouse CA VA | 78% | Faster rate of evolution, functional specialization. | [8] |
| Human CA VB vs. Mouse CA VB | 95% | Slower rate of evolution, conserved widespread function. | [8] |
Key Experimental Protocols
Studying the evolutionary conservation and function of CA V involves a range of molecular biology, biochemical, and genetic techniques.
Phylogenetic Analysis
This method is used to infer the evolutionary relationships between different CA isoforms.
-
Sequence Retrieval: Obtain amino acid sequences for CA V and other CA isoforms from various species from databases like NCBI GenBank.[17]
-
Multiple Sequence Alignment (MSA): Align the sequences using software such as ClustalW or MUSCLE to identify conserved regions and prepare for tree construction.[18]
-
Phylogenetic Tree Construction: Use methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference to construct a phylogenetic tree from the aligned sequences.[19][20] The tree visually represents the evolutionary history and divergence points.
Carbonic Anhydrase Activity Assays
Several methods are used to measure the catalytic activity of CA V.
-
CO₂ Hydration Assay (pH-stat or Wilbur-Anderson method): This classic assay measures the time required for the pH of a buffered solution (e.g., Tris-HCl or barbital) to drop by a specific amount (e.g., from 8.3 to 6.3) after the addition of CO₂-saturated water.[21][22] The rate of pH change is proportional to the CA activity. The assay is typically performed at 0-4°C to slow the uncatalyzed reaction.
-
Esterase Activity Assay: Many α-CAs exhibit esterase activity. This colorimetric assay uses a substrate like p-nitrophenyl acetate (B1210297) (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow chromophore, which can be quantified spectrophotometrically at ~400 nm.[21][23] This method is simpler and more adaptable to high-throughput screening.
-
¹⁸O Exchange Mass Spectrometry: This is a highly sensitive method that measures the enzyme-catalyzed exchange of ¹⁸O between CO₂ and water. The rate of disappearance of the heavy isotope from CO₂ is monitored by a mass spectrometer and is directly proportional to CA activity.[24]
dot
Caption: General workflow for a carbonic anhydrase activity assay.
Targeted Gene Mutagenesis
To elucidate the specific physiological roles of CA VA and CA VB, targeted gene disruption (knockout) studies in animal models, particularly mice, are invaluable.
-
Construct Targeting Vector: A DNA vector is designed to replace a critical exon of the target gene (Car5a or Car5b in mice) with a selectable marker (e.g., a neomycin resistance gene).
-
Homologous Recombination in ES Cells: The vector is introduced into embryonic stem (ES) cells, where it replaces the endogenous gene via homologous recombination.
-
Selection and Screening: ES cells that have successfully incorporated the knockout construct are selected and screened.
-
Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) are bred to produce heterozygous and then homozygous knockout mice.
-
Phenotypic Analysis: The knockout mice are analyzed for metabolic changes, such as blood ammonia and glucose levels, to determine the functional consequences of the gene's absence.[9]
Implications for Drug Development
The critical and conserved role of CA V in metabolism makes it a potential target for therapeutic intervention. For instance, inhibiting CA V has been shown to reduce lipogenesis, suggesting its potential as a target for anti-obesity drugs.[6] Furthermore, understanding the consequences of CA VA deficiency, which can be treated with N-carbamyl-l-glutamate, provides a clear rationale for early diagnosis and intervention in patients with hyperammonemia.[5] The development of isoform-selective inhibitors is a key challenge, requiring a deep understanding of the structural nuances between CA V and other CA isoforms to minimize off-target effects.[16]
Conclusion
Carbonic Anhydrase V is a highly conserved mitochondrial enzyme essential for intermediary metabolism. Its evolution from a common ancestor into two distinct isoforms, CA VA and CA VB, reflects a pattern of functional specialization (for CA VA) and broad, constrained utility (for CA VB). The conservation of its active site structure and its fundamental role in supplying bicarbonate to key metabolic pathways are evident across mammalian species. A thorough understanding of its evolutionary history, structure, and function, gained through the experimental protocols detailed here, is paramount for elucidating its role in human health and disease and for developing targeted therapeutics for metabolic disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. proteinswebteam.github.io [proteinswebteam.github.io]
- 3. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondrial carbonic anhydrase CA VB: Differences in tissue distribution and pattern of evolution from those of CA VA suggest distinct physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. CDD Conserved Protein Domain Family: alpha_CA [ncbi.nlm.nih.gov]
- 11. CDD Conserved Protein Domain Family: alpha_CA_IX [ncbi.nlm.nih.gov]
- 12. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 13. A founder mutation in CA5A causing intrafamilial and interfamilial phenotypic variability in a cohort of 18 patients with carbonic anhydrase VA deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medlineplus.gov [medlineplus.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. flore.unifi.it [flore.unifi.it]
- 17. CA5A carbonic anhydrase 5A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. An Overview of the Bacterial Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Carbonic Anhydrase Activity Assay [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. A micromethod for measuring carbonic anhydrase activity using 18O exchange between CO2 and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Carbonic Anhydrase 5
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase 5 (CA5)
Carbonic Anhydrase 5 (CA5), existing as two distinct mitochondrial isoforms, CA5A and CA5B, is a critical metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to numerous physiological processes, including pH homeostasis, biosynthetic reactions such as ureagenesis and gluconeogenesis, and fatty acid synthesis.[1] Given its central role in mitochondrial metabolism, the regulation of CA5 activity is of significant interest. Post-translational modifications (PTMs) represent a key mechanism for modulating protein function, and emerging evidence indicates that CA5 is subject to such regulation. This guide provides a comprehensive overview of the known PTMs of CA5, with a focus on quantitative data, experimental methodologies, and the functional implications for cellular biology and drug development.
Post-Translational Modifications of Carbonic Anhydrase 5B (CA5B)
Current proteomic data has identified several post-translational modifications on the human Carbonic Anhydrase 5B (CA5B) isoform (UniProt: Q9Y2D0). These modifications, detailed in curated databases such as iPTMnet and PhosphoSitePlus, point towards a complex regulatory landscape for this mitochondrial enzyme.[2]
Quantitative Data Summary
The following table summarizes the experimentally identified PTMs on human CA5B.
| Modification Type | Amino Acid Residue | Position | Database Source |
| Phosphorylation | Serine | 54 | iPTMnet, PhosphoSitePlus |
| Ubiquitination | Lysine (B10760008) | 116 | iPTMnet, PhosphoSitePlus |
| Ubiquitination | Lysine | 249 | iPTMnet, PhosphoSitePlus |
| Ubiquitination | Lysine | 273 | iPTMnet, PhosphoSitePlus |
| N-linked Glycosylation | Asparagine | 289 | iPTMnet, UniProt |
Detailed Overview of CA5B PTMs
A confirmed phosphorylation site on CA5B has been identified at Serine 54.[2] Protein phosphorylation is a reversible PTM that can dramatically alter a protein's enzymatic activity, subcellular localization, and interaction with other proteins.[3] The functional consequence of Serine 54 phosphorylation on CA5B activity is yet to be elucidated and represents an important area for future investigation. The location of this site on the protein surface suggests it is accessible to mitochondrial kinases.
CA5B has been shown to be ubiquitinated at three distinct lysine residues: K116, K249, and K273.[2] Ubiquitination, the covalent attachment of ubiquitin, can signal for protein degradation via the proteasome, alter protein localization, or modulate enzymatic activity. The presence of multiple ubiquitination sites on CA5B suggests a potentially complex regulation by the ubiquitin-proteasome system, which could be critical for controlling the turnover and abundance of this enzyme within the mitochondria.
N-linked glycosylation at Asparagine 289 has been reported for CA5B.[2][4] While N-linked glycosylation is traditionally considered a co-translational modification occurring in the endoplasmic reticulum, evidence for glycosylation of mitochondrial proteins is growing. This modification could play a role in the proper folding, stability, and quality control of CA5B.
Post-Translational Modifications of Carbonic Anhydrase 5A (CA5A)
While a comprehensive review of PTMs on human carbonic anhydrases indicated that CA5A (UniProt: P35218) has five modified residues, specific details of these modifications, including the type and precise location, are not yet available in major curated PTM databases.[3] This discrepancy suggests that the primary data may exist within large-scale proteomic studies that have not yet been fully annotated and integrated into these resources. The investigation of CA5A PTMs remains a significant gap in our understanding of this crucial liver-specific enzyme.
Signaling Pathways and Logical Relationships
The identification of phosphorylation and ubiquitination on CA5B suggests its integration into mitochondrial signaling networks.
Experimental Protocols
The following sections provide detailed methodologies for the identification and characterization of key PTMs on CA5. These protocols are synthesized from established methods and adapted for a mitochondrial protein.
General Workflow for PTM Analysis
A typical workflow for identifying PTMs on CA5 involves mitochondrial isolation, protein enrichment, enzymatic digestion, PTM-peptide enrichment, and analysis by mass spectrometry.
Protocol for Phosphorylation Site Analysis
-
Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples using differential centrifugation.
-
Protein Extraction and Digestion: Lyse isolated mitochondria and quantify protein concentration. Reduce and alkylate proteins, followed by digestion with sequencing-grade trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer.
-
Data Analysis: Search the resulting MS/MS spectra against a human protein database (including the CA5A and CA5B sequences) using a search algorithm (e.g., Mascot, Sequest) with phosphorylation of serine, threonine, and tyrosine as variable modifications.
Protocol for Acetylation Site Analysis
-
Mitochondrial Isolation and Protein Digestion: Follow steps 1 and 2 as described for phosphorylation analysis.
-
Acetylated Peptide Enrichment: Perform immunoprecipitation using an anti-acetyllysine antibody conjugated to magnetic beads to enrich for acetylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a relevant protein database with acetylation of lysine as a variable modification.
Protocol for S-nitrosylation Site Analysis (Biotin-Switch Technique)
-
Mitochondrial Lysate Preparation: Prepare mitochondrial lysates in HEN buffer (HEPES, EDTA, Neocuproine).
-
Blocking of Free Thiols: Block free cysteine thiols by incubation with methyl methanethiosulfonate (B1239399) (MMTS).
-
Selective Reduction of S-nitrosothiols: Selectively reduce S-nitrosylated cysteines to free thiols using ascorbate.
-
Biotinylation of Newly Formed Thiols: Label the newly formed thiol groups with a biotinylating reagent such as biotin-HPDP.
-
Enrichment of Biotinylated Proteins/Peptides: Enrich the biotinylated proteins (or peptides after trypsin digestion) using streptavidin-agarose beads.
-
Analysis: Elute the enriched proteins/peptides and analyze by Western blotting with an anti-CA5 antibody or by mass spectrometry to identify the specific sites of modification.
Functional Implications and Future Directions
The discovery of PTMs on CA5B opens new avenues for understanding the regulation of mitochondrial metabolism. Future research should focus on:
-
Functional Characterization: Elucidating the specific effects of phosphorylation, ubiquitination, and glycosylation on the catalytic activity and stability of CA5B. Site-directed mutagenesis to mimic or ablate these PTMs will be crucial.
-
Identification of Regulatory Enzymes: Identifying the mitochondrial kinases, E3 ubiquitin ligases, and glycosyltransferases/deglycosylases responsible for modifying CA5B.
-
PTM Crosstalk: Investigating the potential interplay between different PTMs on CA5B.
-
PTM Analysis of CA5A: A concerted effort is needed to identify and characterize the PTMs of the liver-specific CA5A isoform, given its importance in ureagenesis and gluconeogenesis.
-
Therapeutic Targeting: Understanding the regulatory PTMs of CA5 could unveil novel strategies for therapeutic intervention in metabolic diseases where CA5 activity is implicated.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iPTMnet Report Q9Y2D0 CA5B [research.bioinformatics.udel.edu]
- 3. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Subcellular Localization of Carbonic Anhydrase V Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase V (CA V) is a critical metalloenzyme responsible for the reversible hydration of carbon dioxide to bicarbonate and a proton. This catalytic activity is essential for various metabolic processes. The CA V enzyme exists as two distinct isoforms, CA VA and CA VB, both of which are localized to the mitochondria. While their presence within this organelle is well-established, their specific distribution across different tissues varies significantly, suggesting distinct physiological roles. This technical guide provides a comprehensive overview of the subcellular localization of CA VA and CA VB, including their tissue distribution, their role in key metabolic pathways, and detailed experimental protocols for their study.
Introduction to Carbonic Anhydrase V Isoforms
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a fundamental role in pH regulation and the transport of CO2 and bicarbonate. In mammals, 12 active CA isoenzymes have been identified, each with unique tissue distributions and subcellular localizations. Among these, the mitochondrial isoforms, CA VA and CA VB, are crucial for providing bicarbonate (HCO3-) to essential mitochondrial enzymes. This function is vital for several metabolic pathways, including ureagenesis, gluconeogenesis, and lipogenesis.[1]
Subcellular Localization of CA VA and CA VB
Both CA VA and CA VB are exclusively localized to the mitochondria.[1][2][3][4][5] This localization is directed by N-terminal mitochondrial targeting sequences, which are cleaved upon import into the organelle to yield the mature, active enzymes. While both isoforms reside within the mitochondria, their precise submitochondrial localization (i.e., distribution between the outer membrane, intermembrane space, inner membrane, and matrix) has not been extensively quantified in published literature. However, their function in providing bicarbonate to matrix-localized enzymes strongly suggests their presence within the mitochondrial matrix.
Quantitative Data: Tissue Distribution of CA V Isoforms
The expression of CA VA and CA VB exhibits significant tissue specificity, which points to their distinct physiological functions. CA VA is predominantly found in the liver, while CA VB has a much broader tissue distribution.
Table 1: Tissue Distribution of Carbonic Anhydrase VA (CA VA)
| Tissue | Relative Expression Level | Primary Method of Detection |
| Liver | High | Western Blot, Northern Blot |
| Skeletal Muscle | Low | Western Blot, Northern Blot |
| Kidney | Low | Northern Blot |
| Brain | Weaker signals | Western Blot |
| Testis | Weaker signals | Western Blot |
Data compiled from references:[2][3][6]
Table 2: Tissue Distribution of Carbonic Anhydrase VB (CA VB)
| Tissue | Relative Expression Level | Primary Method of Detection |
| Heart | Readily detected | Western Blot, Northern Blot |
| Liver | Readily detected | Western Blot, Northern Blot |
| Lung | Readily detected | Northern Blot |
| Spleen | Readily detected | Northern Blot |
| Intestine | Readily detected | Northern Blot |
| Pancreas | Readily detected | Northern Blot |
| Testis | Readily detected | Western Blot, Northern Blot |
| Skeletal Muscle | Readily detected | Western Blot, Northern Blot |
| Kidney | Readily detected | Western Blot, Northern Blot |
| Salivary Gland | Readily detected | Northern Blot |
| Brain | Readily detected | Western Blot, Northern Blot |
| Spinal Cord | Readily detected | Northern Blot |
Data compiled from references:[2][3][6]
Role in Metabolic Pathways
Within the mitochondrial matrix, CA VA and CA VB catalyze the hydration of CO2 to produce bicarbonate. This bicarbonate is then utilized as a substrate by several key carboxylating enzymes, linking CA V activity to major metabolic pathways.
Ureagenesis and Gluconeogenesis
In the liver, CA VA provides bicarbonate to carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS I) for the first step of the urea (B33335) cycle, and to pyruvate (B1213749) carboxylase (PC) for gluconeogenesis.[1]
Lipogenesis
CA V isoforms also contribute to lipogenesis by supplying bicarbonate to acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Below is a diagram illustrating the central role of mitochondrial carbonic anhydrase V in these metabolic pathways.
Caption: Metabolic role of mitochondrial Carbonic Anhydrase V.
Experimental Protocols
Determining the subcellular localization of proteins is fundamental to understanding their function. The following are detailed methodologies for key experiments used to investigate the mitochondrial localization of CA V isoforms.
Cell Fractionation and Western Blotting
This protocol describes the isolation of mitochondrial fractions from cultured cells followed by the detection of CA V isoforms by Western blotting.
Experimental Workflow Diagram
Caption: Western Blotting workflow for CA V localization.
Protocol:
-
Cell Culture and Harvest:
-
Grow cells to 80-90% confluency.
-
Harvest cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Mitochondrial Isolation:
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and perform a high-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Protein Extraction and Quantification:
-
Lyse the mitochondrial pellet and an aliquot of the cytosolic fraction with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for CA VA or CA VB.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of CA V isoforms in the mitochondrial fraction and absence in the cytosolic fraction confirms their mitochondrial localization.
-
Immunofluorescence Microscopy
This method allows for the in-situ visualization of CA V isoforms within the cellular context.
Experimental Workflow Diagram
Caption: Immunofluorescence workflow for CA V localization.
Protocol:
-
Cell Culture and Preparation:
-
Grow cells on sterile glass coverslips in a petri dish.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.
-
Permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding sites with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody cocktail containing an antibody against CA VA or CA VB and an antibody against a known mitochondrial marker (e.g., TOM20, CoxIV) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a cocktail of fluorophore-conjugated secondary antibodies that recognize the primary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a confocal microscope. Co-localization of the CA V signal with the mitochondrial marker signal will confirm its mitochondrial localization.
-
Conclusion
The subcellular localization of carbonic anhydrase V isoforms, CA VA and CA VB, to the mitochondria is a critical determinant of their physiological function. Their distinct tissue expression patterns underscore their specialized roles in metabolism. While their presence in the mitochondria is well-documented, further research is needed to elucidate their precise submitochondrial distribution and the regulatory mechanisms that govern their expression and activity. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate these essential enzymes further, paving the way for a deeper understanding of their roles in health and disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial carbonic anhydrase (isozyme V) in mouse and rat: cDNA cloning, expression, subcellular localization, processing, and tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial carbonic anhydrase (isozyme V) in mouse and rat: cDNA cloning, expression, subcellular localization, processing, and tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial carbonic anhydrase CA VB: Differences in tissue distribution and pattern of evolution from those of CA VA suggest distinct physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Kinetic Profile of Human Carbonic Anhydrase 5A: A Technical Guide
Executive Summary: Human carbonic anhydrase 5A (CA5A), a mitochondrial metalloenzyme, plays a pivotal role in cellular metabolism, particularly in hepatic ureagenesis, gluconeogenesis, and lipogenesis. Its primary function is the rapid interconversion of carbon dioxide and bicarbonate, thereby supplying essential bicarbonate ions to key mitochondrial carboxylases. This guide provides a detailed overview of the kinetic properties of CA5A, methodologies for its characterization, and its metabolic significance, tailored for researchers, scientists, and professionals in drug development.
Introduction to Human Carbonic Anhydrase 5A (CA5A)
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] Among the 15 known human isoforms, CA5A is one of two mitochondrial isozymes (the other being CA5B).[2] It is predominantly expressed in the liver mitochondria, where it is critically involved in providing bicarbonate to several biosynthetic pathways.[2] Genetic deficiencies in the CA5A gene can lead to a severe metabolic disorder characterized by hyperammonemia, highlighting its essential role in intermediary metabolism.[3]
Core Kinetic Properties
The enzymatic activity of CA5A is characterized by its high efficiency in CO₂ hydration and a promiscuous, albeit much slower, esterase activity.
CO₂ Hydration Activity
The primary physiological function of CA5A is the hydration of carbon dioxide. This reaction is characterized by a high catalytic turnover rate. The key kinetic parameters for recombinant human CA5A are summarized in Table 1.
Table 1: Kinetic Parameters for CO₂ Hydration by Human CA5A
| Parameter | Value | Substrate | Reference |
| kcat | 2.9 x 105 s-1 | CO₂ | [2] |
| Km | 10 mM | CO₂ | [2] |
| kcat/Km | 2.9 x 107 M-1s-1 | CO₂ | [2] |
Esterase Activity
Like many other carbonic anhydrases, CA5A exhibits esterase activity, capable of hydrolyzing activated esters such as p-nitrophenyl acetate (B1210297) (pNPA). This activity is mechanistically similar to the hydration reaction and occurs in the same active site.[4] However, it is significantly less efficient than CO₂ hydration.[5]
Table 2: Representative Esterase Activity of Human CA II
| Parameter | Value | Substrate | Reference |
| kcat/Km | ~103 M-1s-1 | p-Nitrophenyl Acetate | [5] |
Inhibition Profile
CA5A is a target for drug development, particularly for antiobesity therapeutics.[7] It is inhibited by the classical carbonic anhydrase inhibitors, the sulfonamides and their derivatives, which bind to the active site zinc ion.[8] Acetazolamide (AAZ) and Zonisamide (ZNS) are standard inhibitors used for characterization.
Table 3: Inhibition Constants (Ki) for Human CA5A
| Inhibitor | Ki (nM) | Class | Reference |
| Acetazolamide (AAZ) | 51 | Sulfonamide | [4] |
| Zonisamide (ZNS) | 38 | Sulfonamide | [4] |
| Compound 52a | 9.8 | Thiadiazole Sulfonamide | [4] |
| Compound 52b | 12.4 | Thiadiazole Sulfonamide | [4] |
Metabolic Significance of CA5A
In the liver mitochondria, CA5A is the primary provider of the bicarbonate substrate required by four essential biotin-dependent carboxylase enzymes.[3] These enzymes are integral to the urea (B33335) cycle, gluconeogenesis, and the catabolism of branched-chain amino acids. The central role of CA5A in these pathways is depicted below.
References
- 1. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide - Wikipedia [en.wikipedia.org]
- 6. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
Therapeutic Potential of Targeting Carbonic Anhydrase V: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbonic Anhydrase V (CA V)
Carbonic anhydrase V (CA V) is a vital mitochondrial metalloenzyme belonging to the α-carbonic anhydrase family. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] In mammals, two isoforms of CA V exist: CA VA and CA VB.[1] While CA VA is predominantly expressed in the liver, CA VB has a broader tissue distribution.[1] The primary role of CA V is to provide bicarbonate for various mitochondrial metabolic pathways.[1]
Physiological and Pathophysiological Roles of CA V
CA V is a crucial player in several key metabolic processes within the mitochondria:
-
Ureagenesis and Ammonia (B1221849) Detoxification: CA VA provides bicarbonate to carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting step of the urea (B33335) cycle, which is essential for ammonia detoxification.[1]
-
Gluconeogenesis and Lipogenesis: CA V supplies bicarbonate to pyruvate (B1213749) carboxylase (PC), a key enzyme in both gluconeogenesis (the synthesis of glucose) and de novo lipogenesis (the synthesis of fatty acids).[1]
-
Amino Acid Catabolism: Bicarbonate from CA V is also utilized by propionyl-CoA carboxylase (PCC) and 3-methylcrotonyl-CoA carboxylase (MCCC) in the breakdown of certain amino acids.[1]
Dysregulation of CA V activity is implicated in several pathological conditions:
-
Hyperammonemia: Genetic deficiencies in CA VA can lead to severe hyperammonemia in neonates and young children due to impaired urea cycle function.[1]
-
Metabolic Syndrome (Obesity and Type II Diabetes): By promoting lipogenesis and gluconeogenesis, overexpression or increased activity of CA V is associated with obesity and type II diabetes.[2] Targeting CA V has been shown to reduce lipogenesis, making it a promising strategy for managing these conditions.[2]
Therapeutic Rationale for Targeting CA V
The central role of CA V in key anabolic pathways that are often dysregulated in metabolic diseases and cancer provides a strong rationale for its therapeutic targeting. The selective inhibition of CA V is hypothesized to:
-
Reduce Lipogenesis and Gluconeogenesis: Limiting the bicarbonate supply to pyruvate carboxylase can decrease the rates of fatty acid and glucose synthesis, which is beneficial in obesity and type II diabetes.
-
Ameliorate Hyperammonemia: While counterintuitive, modulating bicarbonate levels in specific contexts could be explored in certain metabolic disorders.
-
Inhibit Cancer Cell Proliferation: Cancer cells often exhibit altered metabolism, with increased reliance on de novo lipogenesis. Targeting CA V could therefore represent a novel anti-cancer strategy.
The primary challenge in targeting CA V lies in achieving isoform selectivity, as many other carbonic anhydrases exist in the body, and their non-specific inhibition can lead to off-target effects.
Inhibitors of Carbonic Anhydrase V
The development of potent and selective CA V inhibitors is an active area of research. The main classes of inhibitors include:
-
Sulfonamides and their derivatives: This is the most studied class of carbonic anhydrase inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site, potently inhibiting the enzyme.[3][4] Significant efforts are underway to modify the sulfonamide scaffold to achieve selectivity for CA V over other isoforms like the highly abundant cytosolic CA I and CA II.[3][4]
-
Phenols and Polyphenols: Several natural and synthetic phenolic compounds have been identified as CA V inhibitors.[5][6][7] These compounds are believed to anchor to the zinc-bound water molecule/hydroxide ion in the active site.[6] Notably, some phenolic compounds have shown remarkable selectivity for the mitochondrial CA V isoforms over the cytosolic ones.[7]
Quantitative Analysis of CA V Inhibitors
The following table summarizes the inhibitory activity (Kᵢ) and selectivity ratios of various compounds against human carbonic anhydrase isoforms. Lower Kᵢ values indicate greater potency.
| Compound Class | Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VA (Kᵢ, nM) | hCA VB (Kᵢ, nM) | Selectivity Ratio (hCA II / hCA VA) | Reference |
| Sulfonamide | Acetazolamide | 250 | 12 | 63 | - | 0.19 | [8] |
| VAME-28 | - | - | 54.8 | - | - | [4] | |
| Compound 53a | - | - | - | - | 300.5 | [3] | |
| Phenol (B47542) | Compound from library | >10,000 | >10,000 | 70-125 | 70-125 | >80 | [7] |
| Apigenin | - | - | 300 | - | - | [9] | |
| Eriocitrin | - | - | 150 | - | - | [9] |
Experimental Protocols for Studying CA V and its Inhibitors
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH change in a weakly buffered solution. This pH change is monitored over time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
Materials:
-
Purified recombinant human CA V (and other isoforms for selectivity testing).
-
Stopped-flow spectrophotometer.
-
Tris buffer (pH 8.2).
-
pH indicator dye (e.g., phenol red).
-
CO₂-saturated water.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified CA V enzyme in Tris buffer. The final concentration in the assay should be optimized to give a linear reaction rate.
-
Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor.
-
Assay Mixture Preparation: In the stopped-flow syringe, prepare the assay mixture containing Tris buffer, pH indicator, and the desired concentration of the inhibitor.
-
Reaction Initiation: Rapidly mix the assay mixture with CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over a short time course (milliseconds to seconds).
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme.
-
In Vivo Efficacy in a Diet-Induced Obesity Mouse Model
This protocol outlines the general steps for evaluating the anti-obesity effects of a CA V inhibitor in a mouse model.
Principle: Mice fed a high-fat diet develop obesity, hyperglycemia, and insulin (B600854) resistance, mimicking human metabolic syndrome. The efficacy of a CA V inhibitor is assessed by its ability to prevent or reverse these metabolic abnormalities.
Materials:
-
C57BL/6J mice.
-
High-fat diet (HFD) (e.g., 60% kcal from fat).
-
Control low-fat diet (LFD).
-
Test CA V inhibitor.
-
Vehicle for inhibitor administration.
-
Equipment for measuring body weight, food intake, blood glucose, and serum insulin.
Procedure:
-
Acclimation and Diet Induction: Acclimate mice to the facility for at least one week. Then, divide them into groups and feed them either an LFD or an HFD for a period of 8-12 weeks to induce obesity.
-
Inhibitor Administration:
-
Once obesity is established, treat the HFD-fed mice with the CA V inhibitor or vehicle. Administration can be via oral gavage, intraperitoneal injection, or formulated in the diet, depending on the compound's properties.
-
Include LFD-fed and HFD-fed vehicle-treated groups as controls.
-
-
Monitoring:
-
Body Weight and Food Intake: Measure body weight and food intake weekly.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After a 6-hour fast, administer an intraperitoneal injection of glucose (1.5 g/kg). Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-injection.[10]
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a 4-hour fast, administer an intraperitoneal injection of insulin. Measure blood glucose at regular intervals.
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice and collect blood for measuring serum insulin, triglycerides, and cholesterol.
-
Harvest and weigh adipose tissue (e.g., epididymal, subcutaneous) and the liver.
-
-
Data Analysis: Compare the metabolic parameters between the inhibitor-treated group and the HFD-fed vehicle control group to assess the therapeutic efficacy of the CA V inhibitor.
Visualizing the Science: Pathways, Workflows, and Logic
Signaling Pathways
Caption: CA V's role in key mitochondrial metabolic pathways.
Experimental Workflow
Caption: Experimental workflow for CA V inhibitor discovery.
Drug Discovery Logic
Caption: Logical framework for CA V-targeted drug discovery.
Future Perspectives and Conclusion
Targeting carbonic anhydrase V presents a promising therapeutic avenue for a range of metabolic disorders, most notably obesity and type II diabetes. The well-defined role of CA V in key metabolic pathways provides a solid foundation for the rational design of selective inhibitors. The development of isoform-selective inhibitors is paramount to minimizing off-target effects and ensuring a favorable safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel CA V inhibitors. Future research should focus on elucidating the detailed structural basis for isoform selectivity to guide the design of next-generation inhibitors with enhanced therapeutic potential. The successful translation of potent and selective CA V inhibitors from preclinical models to clinical applications holds the promise of novel and effective treatments for metabolic diseases.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. Some phenolic natural compounds as carbonic anhydrase inhibitors: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbonic anhydrase inhibitors. Identification of selective inhibitors of the human mitochondrial isozymes VA and VB over the cytosolic isozymes I and II from a natural product-based phenolic library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. mdpi.com [mdpi.com]
- 10. Calcium/Calmodulin-Dependent Protein Kinase II Inhibitors Mitigate High-Fat Diet–Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiological Role of Carbonic Anhydrase V: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase V (CA V) is a crucial mitochondrial metalloenzyme that plays a pivotal role in intermediary metabolism. Encoded by the CA5A gene, this enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental for providing the necessary bicarbonate substrate to several mitochondrial carboxylases, thereby influencing critical metabolic pathways including the urea (B33335) cycle, gluconeogenesis, and de novo lipogenesis.[2][3][4] Dysregulation or deficiency of CA V can lead to severe, life-threatening metabolic derangements, highlighting its importance in cellular homeostasis and its potential as a therapeutic target. This guide provides a comprehensive overview of the role of CA V in disease pathophysiology, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Function and Localization
Carbonic anhydrase V is localized within the mitochondrial matrix.[1] This strategic positioning is critical as the inner mitochondrial membrane is largely impermeable to bicarbonate. CA V ensures a localized supply of bicarbonate for key enzymatic reactions within the mitochondria. The primary function of CA V is to provide bicarbonate to four essential mitochondrial enzymes:
-
Carbamoyl Phosphate Synthetase I (CPS1): The initial and rate-limiting step of the urea cycle, which detoxifies ammonia.[5]
-
Pyruvate (B1213749) Carboxylase (PC): A key enzyme in gluconeogenesis and anaplerosis, replenishing oxaloacetate in the Krebs cycle.
-
Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of odd-chain fatty acids and certain amino acids.
-
3-Methylcrotonyl-CoA Carboxylase (3-MCC): Essential for the breakdown of the amino acid leucine.
Mutations in the CA5A gene that lead to absent or impaired CA V function result in reduced bicarbonate availability for these enzymes, leading to a cascade of metabolic disturbances.[1]
Data Presentation
Biochemical Profile in Carbonic Anhydrase VA Deficiency
Carbonic Anhydrase VA (CA-VA) deficiency is a rare, autosomal recessive inborn error of metabolism that typically presents in the neonatal period or early infancy with hyperammonemic encephalopathy.[6] The clinical presentation can mimic urea cycle disorders, making accurate diagnosis crucial.[6] Below is a summary of typical biochemical findings in patients with CA-VA deficiency during acute metabolic crises, compiled from published case reports.
| Parameter | Finding | Reference Range | Source |
| Plasma Ammonia | Significantly Elevated | 15-55 µmol/L | [7] |
| Case 1: 361 µmol/L | [7] | ||
| Case 2: 553 µmol/L | |||
| Case 3: >150 µmol/L (recurrent) | [8] | ||
| Blood pH | Acidosis | 7.35-7.45 | |
| Case 2: 7.21 | |||
| Serum Bicarbonate (HCO₃⁻) | Decreased | 22-29 mmol/L | |
| Case 2: 9 mmol/L | |||
| Plasma Lactate (B86563) | Elevated | 0.5-2.2 mmol/L | [6] |
| Case 2: 14 mmol/L | |||
| Case 3: 10 mmol/L (persistently high-normal) | [6] | ||
| Blood Glucose | Hypoglycemia may be present | 70-100 mg/dL | [9] |
| Case 2: 2.3 mmol/L | |||
| Urine Ketones | Present (Ketonuria) | Negative | [6][9] |
| Plasma Amino Acids | |||
| Glutamine | Elevated | 451-1113 µmol/L | |
| Alanine | Elevated | 114-380 µmol/L | |
| Citrulline | Low to Normal | [6] | |
| Arginine | Low | [7] |
Note: Reference ranges can vary between laboratories.
CA5A Gene Expression in Human Tissues
Enzyme Kinetics and Inhibition
Specific Michaelis-Menten constants (Km) and maximum velocity (Vmax) for human Carbonic Anhydrase V were not explicitly found in the provided search results. These values are crucial for understanding the enzyme's catalytic efficiency and its interaction with substrates. Similarly, while numerous inhibitors of the carbonic anhydrase family exist, specific inhibition constants (Ki) for CA V were not detailed in the search results. For context, general Km and Vmax values for carbonic anhydrases can vary widely depending on the isoform and the substrate.[13] The Ki values for various inhibitors against different CA isoforms can range from nanomolar to micromolar concentrations.[14][15]
Role in Disease Pathophysiology
Carbonic Anhydrase VA Deficiency
The primary disease directly linked to CA V is CA-VA deficiency. The pathophysiology stems from the inability to supply bicarbonate to the aforementioned mitochondrial enzymes.[9]
-
Hyperammonemia: Impaired CPS1 activity in the urea cycle leads to the accumulation of ammonia, a potent neurotoxin, resulting in hyperammonemic encephalopathy.[6]
-
Metabolic Acidosis and Lactic Acidosis: Reduced pyruvate carboxylase function impairs gluconeogenesis and the entry of pyruvate into the Krebs cycle, leading to the accumulation of lactate and metabolic acidosis.[9]
-
Ketonuria: Disruption of normal metabolic pathways can lead to the overproduction of ketone bodies.[9]
Neurological Disorders
CA V is expressed in both neurons and glial cells.[16] Its role in the brain is still under investigation, but it is thought to be involved in regulating mitochondrial calcium levels and providing bicarbonate for neurotransmitter synthesis.[16] Silencing of CA V has been shown to protect against high-glucose-induced cell death and reactive oxygen species (ROS) production in cerebral pericytes, suggesting a potential role in cerebrovascular pathology.[16]
Obesity and Metabolic Syndrome
CA V is associated with glucose homeostasis and is considered a promising therapeutic target for obesity and type 2 diabetes.[2] It plays a role in de novo lipogenesis by supplying bicarbonate to acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[2][4][17] Inhibition of CA V has been shown to reduce lipogenesis.[2]
Experimental Protocols
Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate (B1210297) Method)
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Principle: Carbonic anhydrase can hydrolyze p-nitrophenyl acetate (pNPA) to p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically at 405 nm.[18]
Materials:
-
p-Nitrophenyl acetate (substrate)
-
Acetonitrile (for dissolving pNPA)
-
Tris buffer (e.g., 50 mM, pH 7.4)
-
Purified CA V or tissue/cell lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of pNPA in acetonitrile.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Tris buffer
-
Sample containing CA V (e.g., purified enzyme, mitochondrial fraction, or cell lysate)
-
-
Initiate Reaction: Add the pNPA solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) at a constant temperature (e.g., 25°C).[18]
-
Calculation: The rate of p-nitrophenol production is proportional to the CA activity. The activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitrophenol.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria to assess the impact of CA V activity or inhibition on mitochondrial function.
Principle: The Seahorse XF Analyzer measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells or isolated mitochondria. By sequentially injecting different metabolic inhibitors, a profile of mitochondrial respiration can be generated.[19]
Materials:
-
Isolated mitochondria
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., MAS - Mitochondrial Assay Solution)
-
Substrates for respiration (e.g., pyruvate, malate (B86768), succinate)
-
ADP
-
Mitochondrial inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Seahorse XF96 or similar analyzer
Procedure:
-
Hydrate (B1144303) Sensor Cartridge: A day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.[20]
-
Prepare Cell Plate:
-
Adhere isolated mitochondria to the bottom of a Seahorse XF cell culture microplate by centrifugation.
-
Add pre-warmed assay medium containing substrates (e.g., pyruvate and malate for Complex I-driven respiration) to each well.[20]
-
-
Prepare Inhibitor Plate: Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at the desired final concentrations.
-
Calibrate and Run Assay:
-
Data Analysis: The software calculates key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Immunohistochemistry for CA V Localization
This protocol describes the detection and localization of CA V protein in paraffin-embedded tissue sections.
Principle: An antibody specific to CA V is used to bind to the antigen in the tissue. A secondary antibody conjugated to an enzyme or fluorophore then binds to the primary antibody, allowing for visualization.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against CA V
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding with the blocking solution.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody against CA V at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with the biotinylated secondary antibody.
-
Incubate with streptavidin-HRP.
-
Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin. Dehydrate the slides through an ethanol series and xylene, and then mount with a permanent mounting medium.
-
Microscopy: Examine the slides under a light microscope to visualize the localization of CA V.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CA V in Mitochondrial Metabolism
The following diagram illustrates the central role of Carbonic Anhydrase V in providing bicarbonate to key mitochondrial enzymes.
Experimental Workflow for Diagnosing CA-VA Deficiency
This diagram outlines a typical workflow for the diagnosis of Carbonic Anhydrase VA deficiency, starting from clinical suspicion.
Experimental Workflow: Seahorse XF Mito Stress Test
This diagram illustrates the key steps and injections in a Seahorse XF Cell Mito Stress Test to assess mitochondrial respiration.
Conclusion
Carbonic anhydrase V is a vital mitochondrial enzyme with a well-defined role in intermediary metabolism. Its deficiency leads to a distinct and severe metabolic phenotype, emphasizing its importance in cellular function. Further research into the nuanced roles of CA V in other pathologies, such as neurological disorders and obesity, may unveil novel therapeutic avenues. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the function and dysfunction of CA V, paving the way for a deeper understanding of its role in human health and disease. The development of specific inhibitors for CA V could hold promise for the treatment of metabolic syndrome, although further investigation is warranted.
References
- 1. static.abclonal.com [static.abclonal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A role for carbonic anhydrase in de novo fatty acid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Carbonic Anhydrase VA Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recurrent hyperammonaemia in a patient with carbonic anhydrase VA deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medlineplus.gov [medlineplus.gov]
- 10. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 11. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sketchviz.com [sketchviz.com]
- 17. Carbonic anhydrase 3 increases during liver adipogenesis even in pre‐obesity, and its inhibitors reduce liver adipose accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. cpu.edu.cn [cpu.edu.cn]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the In Vitro Assay of Carbonic Anhydrase V Activity
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Among the 15 known human isoforms, Carbonic Anhydrase V (CA V) is a mitochondrial enzyme primarily involved in metabolic pathways such as gluconeogenesis, ureagenesis, and lipogenesis.[3] Its critical role in these processes makes CA V a significant therapeutic target for various metabolic disorders. Consequently, robust and reliable in vitro assays are essential for characterizing its enzymatic activity and for screening potential inhibitors in drug discovery pipelines.
This document provides detailed protocols for determining CA V activity using a colorimetric assay based on its esterase activity. This method is simple, cost-effective, and well-suited for high-throughput screening (HTS) applications.[2] Protocols for determining key kinetic parameters (Km, Vmax) and for evaluating inhibitor potency (IC50) are also described.
Principle of the Assay
The most common and straightforward method for measuring carbonic anhydrase activity in a high-throughput format relies on the enzyme's esterase activity.[4] The assay utilizes a chromogenic ester substrate, typically 4-nitrophenyl acetate (B1210297) (p-NPA). In the presence of active CA V, p-NPA is hydrolyzed to 4-nitrophenol (B140041) (p-NP) and acetate. The resulting product, p-nitrophenol, is a yellow-colored chromophore that can be quantified by measuring the increase in absorbance at 400-405 nm.[1][5] The rate of p-nitrophenol formation is directly proportional to the CA V activity. This enzymatic activity can be suppressed by specific CA inhibitors, leading to a reduced rate of absorbance increase.[2]
Caption: Enzymatic hydrolysis of p-NPA by Carbonic Anhydrase V.
Experimental Protocols
These protocols are designed for a 96-well microplate format, suitable for analysis with a multi-well absorbance microplate reader.
Protocol 1: Measuring CA V Enzymatic Activity
This protocol measures the rate of substrate conversion to determine the activity of a CA V sample.
Materials:
-
Purified CA V enzyme
-
CA Substrate: 4-nitrophenyl acetate (p-NPA)
-
96-well clear, flat-bottom microplate[2]
-
Microplate reader capable of kinetic measurements at 405 nm[1]
-
Acetazolamide (inhibitor for negative control)[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like DMSO or acetonitrile.
-
Dilute the purified CA V enzyme to the desired concentration in cold CA Assay Buffer immediately before use.
-
Prepare a negative control by adding a known CA inhibitor, such as Acetazolamide (final concentration ~10-100 µM), to an aliquot of the enzyme solution.[1][2]
-
-
Assay Setup:
-
Add samples and controls to the 96-well plate according to the layout below:
-
Sample Wells (S): 90 µL CA Assay Buffer + 10 µL of diluted CA V enzyme.
-
Negative Control (NC): 90 µL CA Assay Buffer + 10 µL of CA V pre-incubated with inhibitor.
-
Blank/Background Control (BC): 100 µL CA Assay Buffer (no enzyme).
-
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind in the NC wells.[2][5]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 5-10 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode.
-
Record data every 30-60 seconds for 15-60 minutes at room temperature.[2]
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction rate (V₀) by calculating the slope (ΔAbs/Δt) of the linear portion of the curve.[5]
-
Subtract the rate of the Blank Control (BC) from the rates of the Sample (S) and Negative Control (NC) wells to correct for non-enzymatic substrate hydrolysis.
-
The final CA V activity is the corrected rate for the Sample wells.
-
Caption: General experimental workflow for the CA V activity assay.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
This protocol adapts the activity assay to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).
Procedure:
-
Follow the general procedure outlined in Protocol 2.1 .
-
Set up a series of reactions with a fixed concentration of CA V enzyme.
-
Vary the final concentration of the p-NPA substrate across a wide range (e.g., 7-10 different concentrations, typically from 0.1x to 10x the expected Km).[7]
-
Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
To determine Km and Vmax accurately, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The x-intercept of this plot is -1/Km, the y-intercept is 1/Vmax, and the slope is Km/Vmax.[8]
Protocol 3: Inhibitor Screening and IC50 Determination
This protocol is used to assess the potency of potential CA V inhibitors by calculating the half-maximal inhibitory concentration (IC50).[9][10]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer (or DMSO, ensuring the final solvent concentration is low, e.g., <1%, and consistent across all wells).[2]
-
Assay Setup:
-
Add reagents to the 96-well plate:
-
Test Wells (S): 80 µL CA Assay Buffer + 10 µL of diluted CA V + 10 µL of inhibitor dilution.
-
Enzyme Control (EC / 100% Activity): 90 µL CA Assay Buffer + 10 µL of diluted CA V (no inhibitor).
-
Solvent Control (SC): 80 µL CA Assay Buffer + 10 µL of diluted CA V + 10 µL of inhibitor solvent (e.g., DMSO).[2]
-
Blank (BC): 100 µL CA Assay Buffer.
-
-
Incubate the plate for 15 minutes at room temperature to allow the enzyme and inhibitor to reach binding equilibrium.[5]
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 5-10 µL of p-NPA substrate. The substrate concentration should ideally be close to the Km value for competitive inhibitors.[10]
-
Measure the initial reaction rates (V₀) as described in Protocol 2.1 .
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Rate_Sample / Rate_EnzymeControl)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.[5]
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.[9][11]
-
Caption: Workflow for determining the IC50 value of a CA V inhibitor.
Data Presentation
The following tables provide representative kinetic and inhibition data for various carbonic anhydrase isoforms from published literature. Note that specific values for CA V should be determined experimentally as they can vary based on assay conditions, substrate, and species.
Table 1: Example Kinetic Parameters of Carbonic Anhydrases
| CA Isoform | Substrate | Km (mM) | Vmax (mmol/L/min) | Source Organism | Reference |
| Bovine CA | p-Nitrophenyl acetate | 0.625 - 0.862 | 0.186 - 0.875 | Bovine | [7] |
| Human CA II | CO₂ | ~12 | - | Human | [12] |
| Rabbit CA III | CO₂ | ~114 | - | Rabbit | [12] |
| Gilthead Sea Bream CA | p-Nitrophenyl acetate | ~1.4 | ~0.02 (U/mg) | Fish | [8] |
Table 2: Example Inhibition Constants (IC50 / Ki) of Known CA Inhibitors
| Inhibitor | CA Isoform | IC50 | Ki | Assay Conditions | Reference |
| Acetazolamide | Extracellular CA | 1.0 µM | - | 14C washout, perfused muscle | [13] |
| Acetazolamide | Bovine Stomach CA | 3.98 x 10⁻⁵ M | 2.5 x 10⁻⁸ M | p-NPA substrate | [7] |
| Sulfanilamide | Bovine Stomach CA | 1.51 x 10⁻³ M | 7.0 x 10⁻⁷ M | p-NPA substrate | [7] |
| Methazolamide | Extracellular CA | 10 µM | - | 14C washout, perfused muscle | [13] |
| Benzolamide | Extracellular CA | 10 µM | - | 14C washout, perfused muscle | [13] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Screening for Selective Carbonic Anhydrase 5A Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase 5A (CA5A), a mitochondrial metalloenzyme, plays a crucial role in key metabolic processes, including the urea (B33335) cycle and gluconeogenesis.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate, providing essential bicarbonate ions to other mitochondrial enzymes.[1][2] Given its specific localization and metabolic function, selective inhibition of CA5A presents a promising therapeutic strategy for various diseases, including metabolic disorders and certain cancers. However, the high degree of homology among the 15 human CA isoforms necessitates rigorous screening protocols to identify inhibitors with high selectivity for CA5A, thereby minimizing off-target effects.[3]
These application notes provide detailed protocols for two standard assays used to screen for and characterize CA5A inhibitors: the stopped-flow CO2 hydration assay and a colorimetric esterase assay. Additionally, this document outlines the principles of selectivity assessment and presents a summary of known selective CA5A inhibitors.
Principles of Screening and Selectivity Assessment
The primary goal of a screening campaign for selective CA5A inhibitors is twofold: to identify potent inhibitors of CA5A and to ensure they exhibit minimal activity against other CA isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II.
Potency is typically determined by measuring the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor.[4]
Selectivity is assessed by comparing the inhibitor's potency against CA5A to its potency against other CA isoforms. A selectivity index (SI) can be calculated as the ratio of Ki (or IC50) for the off-target isoform to the Ki (or IC50) for the target isoform (CA5A). A high SI value indicates greater selectivity for CA5A.[3]
Data Presentation: Selective Carbonic Anhydrase 5A Inhibitors
The following table summarizes the inhibitory activity and selectivity of known CA5A inhibitors. This data is essential for comparing the performance of newly identified compounds.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VA (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Ratio (hCA II / hCA VA) | Reference |
| Acetazolamide | 250 | 12 | TBD | 25 | 5.7 | TBD | |
| VAME-28 | TBD | TBD | 54.8 | TBD | TBD | >18 | Angeli, A., et al. (2022). Archiv der Pharmazie. |
| Phenolic Compound 1 | >10000 | >10000 | 70 | TBD | TBD | >142 | Davis, R. A., et al. (2010). Bioorganic & Medicinal Chemistry. |
| Phenolic Compound 2 | >10000 | >10000 | 85 | TBD | TBD | >117 | Davis, R. A., et al. (2010). Bioorganic & Medicinal Chemistry. |
| Phenolic Compound 3 | >10000 | >10000 | 125 | TBD | TBD | >80 | Davis, R. A., et al. (2010). Bioorganic & Medicinal Chemistry. |
| Compound 18f | 955 | 515 | TBD | 21 | 5 | TBD | Ghorab, M. M., et al. (2023). Drug Development Research.[5] |
TBD: To Be Determined. Data for a direct CA5A inhibitor is often compared against the widely expressed CA I and CA II to demonstrate selectivity.
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors by directly monitoring the enzyme-catalyzed hydration of CO2.[4]
Materials:
-
Purified recombinant human CA5A and other CA isoforms
-
Stopped-flow spectrophotometer
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol (B47542) red (pH indicator)
-
CO2-saturated water
-
Test compounds dissolved in DMSO
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of each CA isoform in HEPES buffer.
-
Prepare serial dilutions of the test compounds in HEPES buffer. The final DMSO concentration should not exceed 0.5%.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water for at least 30 minutes.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the enzyme solution (containing the test compound or vehicle control) and the pH indicator.
-
Load the second syringe with CO2-saturated water.
-
Initiate rapid mixing of the two solutions.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm over time. The decrease in absorbance corresponds to the drop in pH due to the formation of carbonic acid.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Colorimetric Esterase Assay
This assay is a simpler, higher-throughput alternative to the stopped-flow method, suitable for primary screening. It measures the esterase activity of CA, which is also inhibited by active site inhibitors.
Materials:
-
Purified recombinant human CA5A and other CA isoforms
-
96-well microplate reader
-
Tris-HCl buffer (50 mM, pH 7.8)
-
p-Nitrophenyl acetate (B1210297) (pNPA)
-
Test compounds dissolved in DMSO
Protocol:
-
Assay Plate Setup:
-
Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate.
-
Include wells for a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
-
Enzyme Addition:
-
Add 178 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the CA enzyme solution to each well (except for the no-enzyme control wells).
-
Incubate the plate at room temperature for 10 minutes.
-
-
Substrate Addition and Measurement:
-
Add 10 µL of pNPA solution to each well to initiate the reaction.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes. The increase in absorbance is due to the formation of p-nitrophenolate.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Experimental workflow for screening selective CA5A inhibitors.
Caption: Metabolic pathways involving Carbonic Anhydrase 5A.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening Assay for Human Carbonic Anhydrase V (CA-V)
Introduction
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 homeostasis, and various biosynthetic processes.[1] The mitochondrial isoform, Carbonic Anhydrase V (CA-V), is particularly vital in the liver, where it supplies bicarbonate to key metabolic pathways such as the urea (B33335) cycle, gluconeogenesis, and lipogenesis.[2][3] Specifically, CA-V provides bicarbonate for enzymes like carbamoyl (B1232498) phosphate (B84403) synthetase I and pyruvate (B1213749) carboxylase.[2][4] Given its role in intermediary metabolism, CA-V has emerged as a significant therapeutic target, and the development of specific inhibitors is of great interest for various metabolic disorders. High-throughput screening (HTS) is an essential methodology for identifying novel and potent CA-V inhibitors from large compound libraries.[5]
Assay Principle
The most common and HTS-compatible method for measuring the activity of many carbonic anhydrase isoforms is the esterase assay.[5][6][7] This assay leverages the promiscuous ability of CAs to catalyze the hydrolysis of an ester substrate, 4-nitrophenyl acetate (B1210297) (4-NPA).[6][8][9] The enzymatic hydrolysis of the colorless 4-NPA yields 4-nitrophenol (B140041) (4-NP) and acetic acid.[8] The product, 4-nitrophenol, is a chromophore that appears yellow in solution and can be quantified by measuring its absorbance at approximately 400-405 nm.[5][8] The rate of 4-NP formation is directly proportional to the CA-V enzyme activity. In an inhibition screen, a decrease in the rate of absorbance increase signifies the inhibitory activity of a test compound.[1]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Carbonic Anhydrase V (CA-V)
-
Substrate: 4-Nitrophenyl Acetate (4-NPA), (Sigma-Aldrich, Cat. No. N8130)
-
Buffer: 20 mM Tris-HCl, pH 7.5
-
Solvent: Acetonitrile or DMSO for dissolving substrate and compounds
-
Positive Control Inhibitor: Acetazolamide (a known broad-spectrum CA inhibitor) or Zonisamide (known to inhibit CA-V).[10]
-
Assay Plates: 384-well, clear, flat-bottom microplates
-
Instrumentation: Microplate spectrophotometer capable of kinetic readings at 405 nm
Detailed HTS Protocol
This protocol is optimized for a 384-well plate format with a final assay volume of 40 µL.
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of test compounds from the library plates to the wells of the 384-well assay plate.
-
For control wells, add 100 nL of DMSO for the 'No Inhibition' (100% activity) control and 100 nL of a saturating concentration of Acetazolamide (e.g., 100 µM final concentration) for the 'Maximum Inhibition' (0% activity) control.
-
-
Enzyme Preparation and Addition:
-
Prepare a working solution of human CA-V in 20 mM Tris-HCl buffer (pH 7.5) to a final concentration of 2 nM.
-
Dispense 20 µL of the CA-V working solution into each well of the compound-plated assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for 15 minutes to allow for the interaction between the test compounds and the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Prepare a 2 mM working solution of 4-NPA in acetonitrile. Note: 4-NPA is unstable in aqueous solutions and should be prepared fresh.
-
To initiate the enzymatic reaction, add 20 µL of the 4-NPA working solution to each well. This results in a final 4-NPA concentration of 1 mM.
-
-
Data Acquisition:
Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (milli-OD/min).
-
Calculate Percentage Inhibition: The percentage inhibition for each test compound is calculated using the following formula:
% Inhibition = [1 - (V_compound - V_max_inhibition) / (V_no_inhibition - V_max_inhibition)] * 100
-
V_compound = Rate of reaction in the presence of the test compound.
-
V_no_inhibition = Average rate of the DMSO control wells.
-
V_max_inhibition = Average rate of the Acetazolamide control wells.
-
-
Hit Identification and IC50 Determination:
-
Primary hits are identified as compounds exhibiting inhibition above a predefined threshold (e.g., >50% inhibition).
-
Hits are then confirmed through dose-response experiments, where the compound is tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).
-
Visualizations
Caption: High-Throughput Screening (HTS) workflow for identifying CA-V inhibitors.
Caption: Role of mitochondrial CA-V in key metabolic pathways.
Data Presentation
The inhibitory effects of known compounds against human Carbonic Anhydrase V are summarized below. This data is essential for selecting appropriate control compounds and for comparing the potency of newly identified hits.
| Inhibitor | Isoform | Ki (nM) | IC50 (nM) | Notes / Reference |
| Zonisamide | hCA V | 20.6 | - | An anticonvulsant drug also showing CA-V inhibition.[10] |
| Acetazolamide | hCA V | - | 56 | A widely used non-selective CA inhibitor. |
| Methazolamide | hCA V | - | 41 | A common sulfonamide inhibitor used in glaucoma treatment. |
| Furosemide | hCA V | 320 | - | A diuretic with off-target CA inhibitory activity. |
| Topiramate | hCA V | 20 | - | Antiepileptic drug with significant CA-V inhibition. |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values can vary based on assay conditions. The data presented is a compilation from literature for comparative purposes.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA5A gene: MedlinePlus Genetics [medlineplus.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Fluorescence-Based Assays for Carbonic Anhydrase V Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase V (CA V) is a mitochondrial metalloenzyme that plays a crucial role in key metabolic pathways, including gluconeogenesis and ureagenesis, by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its involvement in these fundamental cellular processes makes it an attractive target for the development of therapeutic agents for various metabolic disorders. Fluorescence-based assays offer sensitive, rapid, and high-throughput-compatible methods for identifying and characterizing inhibitors of CA V. These notes provide detailed protocols for three common fluorescence-based assays: the Dansylamide (B1669799) Competition Assay, the Fluorescent Sulfonamide Displacement Assay, and the Thermal Shift Assay (TSA).
Signaling Pathway: Role of Carbonic Anhydrase V in Ureagenesis and Gluconeogenesis
Carbonic anhydrase V is essential for providing bicarbonate (HCO₃⁻) to two key mitochondrial enzymes: carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) in the urea (B33335) cycle and pyruvate (B1213749) carboxylase (PC) in gluconeogenesis.[1][2][3] Inhibition of CA V can therefore impact ammonia (B1221849) detoxification and glucose metabolism.
Data Presentation: Inhibition of Carbonic Anhydrase VB
The following table summarizes the dissociation constants (Kd) for a series of benzenesulfonamide (B165840) inhibitors against human carbonic anhydrase VB, as determined by the Fluorescent Thermal Shift Assay (FTSA). Lower Kd values indicate higher binding affinity.
| Compound | Dissociation Constant (Kd) for CA VB (nM) |
| Hydrazone-bearing 3,5-dichlorobenzenesulfonamide (B33625) 9a | 6.6 |
| Hydrazone-bearing 3,5-dichlorobenzenesulfonamide 9d | 8.1 |
| Hydrazone-bearing 3,5-dichlorobenzenesulfonamide 12 | 7.5 |
Data adapted from a study determining inhibitor affinities for CA VB using a fluorescent thermal shift assay.[1]
Experimental Protocols
Dansylamide Competition Assay
This assay is based on the displacement of the fluorescent probe dansylamide from the active site of CA V by a competitive inhibitor. Dansylamide exhibits enhanced fluorescence upon binding to the hydrophobic active site of carbonic anhydrases.[4][5] The addition of a competitive inhibitor displaces dansylamide, leading to a decrease in fluorescence.
Materials:
-
Purified recombinant human Carbonic Anhydrase V (CA V)
-
Dansylamide (5-dimethylamino-1-naphthalenesulfonamide)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test compounds (potential inhibitors)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (Excitation: ~280 nm, Emission: ~460 nm)[4]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of CA V (e.g., 1 mg/mL) in assay buffer.
-
Prepare a stock solution of dansylamide (e.g., 1 mM) in DMSO.
-
Prepare serial dilutions of test compounds and a known inhibitor (e.g., acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In each well of the microplate, add CA V to a final concentration of 5-10 nM in assay buffer.
-
Add dansylamide to a final concentration of 1-5 µM.
-
Add the test compounds over a range of concentrations (e.g., 0.1 nM to 100 µM). Include wells with a known inhibitor as a positive control and DMSO as a negative control.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~460 nm.[4]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Fluorescent Sulfonamide Displacement Assay
This assay is conceptually similar to the dansylamide assay but utilizes a fluorescently-labeled sulfonamide inhibitor as the probe.[2][6] The displacement of this high-affinity fluorescent probe by a test compound results in a change in the fluorescence signal, often due to a change in the probe's environment.
Materials:
-
Purified recombinant human Carbonic Anhydrase V (CA V)
-
Fluorescently-labeled sulfonamide probe (e.g., fluorescein-conjugated acetazolamide)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test compounds
-
96-well or 384-well black microplates
-
Fluorescence microplate reader (wavelengths dependent on the fluorophore)
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of CA V, the fluorescent probe, and test compounds as described for the dansylamide assay.
-
-
Assay Procedure:
-
Add CA V (final concentration 5-10 nM) and the fluorescent sulfonamide probe (at a concentration close to its Kd) to the wells of the microplate.
-
Add test compounds across a range of concentrations.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate IC50 values as described for the dansylamide assay.
-
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. The binding of an inhibitor stabilizes the protein, resulting in an increase in its melting temperature (Tm). This change in Tm is detected by a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.[1][7]
Materials:
-
Purified recombinant human Carbonic Anhydrase V (CA V)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Test compounds
-
96-well or 384-well PCR plates
-
Real-time PCR instrument with melt curve analysis capability
Protocol:
-
Reagent Preparation:
-
Dilute CA V to a final concentration of 2-5 µM in assay buffer.
-
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in assay buffer.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
In each well of the PCR plate, mix the CA V solution with the SYPRO Orange working solution.
-
Add the test compounds to the desired final concentrations. Include a DMSO control.
-
Seal the plate securely.
-
-
Thermal Denaturation and Fluorescence Measurement:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment to gradually increase the temperature from 25°C to 95°C, with fluorescence readings at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Determine the Tm, the inflection point of the sigmoidal melting curve, for each well.
-
The change in melting temperature (ΔTm) is the difference between the Tm in the presence and absence of the inhibitor. A larger ΔTm indicates stronger binding.
-
Dissociation constants (Kd) can be determined by fitting the ΔTm values at different ligand concentrations to a dose-response curve.[1]
-
High-Throughput Screening (HTS) Considerations
For high-throughput screening of CA V inhibitors, the Dansylamide or Fluorescent Sulfonamide Displacement assays are generally more suitable than TSA. An important parameter for validating the quality of an HTS assay is the Z'-factor.[8][9][10][11]
Z'-Factor Calculation:
The Z'-factor is a statistical measure of the separation between the signals of the positive and negative controls in an assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., a known potent inhibitor).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., DMSO).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. dds.sciengine.com [dds.sciengine.com]
- 5. Fluorescence analysis of sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. htds.wordpress.ncsu.edu [htds.wordpress.ncsu.edu]
- 9. Picomolar fluorescent probes for compound affinity determination to carbonic anhydrase IX expressed in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Carbonic Anhydrase V (CA-V) Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing mass spectrometry (MS) to characterize the binding of inhibitors to Carbonic Anhydrase V (CA-V), a key mitochondrial enzyme implicated in various physiological and pathological processes. The following protocols offer step-by-step guidance on Native Mass Spectrometry, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), and Affinity Selection Mass Spectrometry for qualitative and quantitative assessment of CA-V-inhibitor interactions.
Native Mass Spectrometry for Stoichiometry and Affinity Determination
Native Mass Spectrometry is a powerful technique for studying non-covalent protein-ligand interactions in a near-physiological state.[1][2] It allows for the direct observation of the intact protein-inhibitor complex, providing information on binding stoichiometry and enabling the determination of binding affinities.[3][4]
Experimental Workflow: Native Mass Spectrometry
Protocol: Native Mass Spectrometry of CA-V-Inhibitor Complexes
1. Sample Preparation:
-
Protein Purification: Utilize a standard protocol to obtain highly purified CA-V.
-
Buffer Exchange: Exchange the purified CA-V into a volatile buffer system suitable for native MS, such as 50-200 mM ammonium acetate (B1210297) at a pH of approximately 7.0.[3] This can be achieved using micro-spin chromatography columns or centrifugal devices.[3] Avoid detergents and glycerol, which can interfere with the analysis.[3]
-
Inhibitor Preparation: Prepare stock solutions of the inhibitors in a compatible solvent like DMSO.[5]
-
Complex Formation: Mix the CA-V (typically at a final concentration of 1-25 µM) with the inhibitor at varying molar ratios (e.g., 1:1, 1:3, 1:10) to assess binding.[3][5] Incubate the mixture at 37°C for at least 5 minutes to allow for complex formation.[5][6]
2. Mass Spectrometry Analysis:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended.[5]
-
Ionization: Use a nano-electrospray ionization (nESI) source to gently transfer the protein-inhibitor complexes into the gas phase.[2]
-
Instrument Settings: Optimize instrumental parameters to preserve non-covalent interactions. This includes using a low cone voltage and collision energy to prevent in-source dissociation of the complex.[7][8] A typical starting point would be a cone voltage of 50 V and a collision energy of 10 V.[6] The mass range should be set to acquire the charge state distribution of both the free protein and the complex.
3. Data Analysis:
-
Deconvolution: Process the raw data to deconvolute the multiple charge state envelopes of the free CA-V and the CA-V-inhibitor complex to obtain their respective masses.[5]
-
Stoichiometry: The mass shift between the free protein and the complex will indicate the mass of the bound inhibitor and thus the binding stoichiometry.[8]
-
Dissociation Constant (Kd) Determination: By performing a titration experiment where the concentration of the inhibitor is varied while keeping the protein concentration constant, the dissociation constant (Kd) can be determined.[8] The Kd is calculated by fitting the fractional abundance of the bound and unbound protein as a function of the inhibitor concentration.
Quantitative Data Summary
| Inhibitor | Carbonic Anhydrase Isoform | Mass Spectrometry Method | Dissociation Constant (Kd) | Reference |
| Chlorothiazide | Bovine CA II | Direct Infusion nESI-MS | 0.1 µM | [8] |
| Dansylamide | Bovine CA II | Direct Infusion nESI-MS | 1.5 µM | [8] |
| Sulfanilamide | Bovine CA II | Direct Infusion nESI-MS | 5 µM | [8] |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics
HDX-MS provides insights into the conformational changes in CA-V upon inhibitor binding by monitoring the exchange of backbone amide hydrogens with deuterium (B1214612) from the solvent.[9][10] Regions of the protein that become protected from exchange upon inhibitor binding are indicative of the binding site or allosteric changes in conformation.[10]
Experimental Workflow: HDX-MS
Protocol: HDX-MS of CA-V-Inhibitor Complexes
1. Deuterium Labeling:
-
Sample Preparation: Prepare solutions of apo CA-V and the CA-V-inhibitor complex at a suitable concentration (e.g., 15 µM).[11]
-
Labeling Reaction: Initiate the exchange reaction by diluting the protein samples (e.g., 1:10) into a D₂O-based buffer at a controlled temperature (e.g., 10°C).[11] The labeling time can be varied to monitor the exchange kinetics.
-
Control: A non-deuterated control is prepared by diluting the protein in a standard H₂O buffer.
2. Quenching and Digestion:
-
Quenching: After the desired labeling time, quench the exchange reaction by adding a pre-chilled quench buffer. The quench buffer should rapidly lower the pH to ~2.5 and contain a denaturant, such as guanidinium (B1211019) chloride (GnCl), and a reducing agent like TCEP.[11] The low temperature (0.5°C) and pH minimize back-exchange.[11]
-
Digestion: Immediately after quenching, inject the sample onto an immobilized pepsin column for online digestion to generate peptic peptides.[12]
3. LC-MS/MS Analysis:
-
Peptide Separation: Separate the resulting peptides using ultra-high-performance liquid chromatography (UPLC) at low temperatures to further minimize back-exchange.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The mass increase of each peptide compared to the non-deuterated control reflects the amount of deuterium incorporated.
4. Data Analysis:
-
Peptide Identification: Identify the peptic peptides from a separate MS/MS analysis of the non-deuterated sample.
-
Deuterium Uptake Calculation: Calculate the deuterium uptake for each peptide in both the apo and inhibitor-bound states.
-
Differential Analysis: Compare the deuterium uptake between the apo and holo states. Regions with reduced deuterium uptake in the presence of the inhibitor indicate protection and are likely part of the binding site or undergo a conformational change upon binding.
Affinity Selection Mass Spectrometry for Inhibitor Screening
Affinity selection mass spectrometry is a high-throughput screening method to identify potential inhibitors from a complex mixture or library of compounds.[13][14] The principle involves incubating the target protein with a compound library, separating the protein-ligand complexes from unbound compounds, and then identifying the bound ligands by mass spectrometry.[14]
Logical Relationship: Affinity Selection MS
Protocol: Affinity Selection Mass Spectrometry
1. Incubation:
-
Combine the purified CA-V with a library of potential small molecule inhibitors in a suitable buffer.
2. Separation of Protein-Ligand Complexes:
-
Separate the CA-V-inhibitor complexes from the unbound compounds. Common techniques include:
-
Ultrafiltration: Uses a membrane with a molecular weight cutoff that retains the protein and protein-ligand complexes while allowing unbound small molecules to pass through.[15]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, with the larger protein and protein-ligand complexes eluting before the smaller, unbound compounds.[15]
-
3. Ligand Identification:
-
Dissociation: Dissociate the bound ligands from the protein, typically by denaturation using organic solvents or pH changes.
-
LC-MS Analysis: Analyze the released ligands by liquid chromatography-mass spectrometry (LC-MS) to identify the compounds that bound to CA-V.[14]
4. Hit Validation:
-
The identified "hits" should be further validated using quantitative methods like native MS, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm binding and determine affinity.[16][17][18]
References
- 1. Native Mass Spectrometry Imaging of Proteins and Protein Complexes by Nano-DESI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. Native mass spectrometry of human carbonic anhydrase I and its inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Quantitative Characterization of Three Carbonic Anhydrase Inhibitors by LESA Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen-deuterium exchange mass spectrometry reveals three unique binding responses of mAbs directed to the catalytic domain of hCAIX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the KRas G12D-inhibitor interactions by differential HDX-MS and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis [biophysics-reports.org]
- 12. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. pnas.org [pnas.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 18. hackert.cm.utexas.edu [hackert.cm.utexas.edu]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) for Carbonic Anhydrase 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its protein target within the complex environment of a cell.[1][2] The principle underlying CETSA is the ligand-induced stabilization of the target protein against thermal denaturation.[1] When a protein is heated, it unfolds and aggregates; however, when a ligand is bound to the protein, the resulting complex is often more stable and thus denatures at a higher temperature.[1][3] By measuring the amount of soluble protein remaining after a heat challenge at various temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of a ligand provides direct evidence of target engagement.[4]
Carbonic Anhydrase 5 (CA5) is a mitochondrial metalloenzyme that plays a crucial role in cellular metabolism.[5][6] There are two isoforms, CA5A and CA5B, which catalyze the reversible hydration of carbon dioxide to bicarbonate.[7][8] This bicarbonate is essential for several mitochondrial carboxylases involved in key metabolic pathways such as the urea (B33335) cycle, gluconeogenesis, and the catabolism of branched-chain amino acids.[9][10][11] Given its role in these fundamental processes, CA5 is an emerging therapeutic target for various diseases. These application notes provide a detailed protocol for utilizing CETSA to validate and quantify the engagement of inhibitors with CA5 in a cellular context.
Key Concepts
-
Target Engagement: The direct interaction of a drug molecule with its intended protein target within a cell.
-
Thermal Stability: The resistance of a protein to unfolding and aggregation upon heating.
-
Melting Temperature (Tagg): The temperature at which 50% of a protein is denatured and aggregates.[4]
-
Thermal Shift (ΔTagg): The change in the melting temperature of a target protein in the presence of a ligand compared to its absence. A positive thermal shift is indicative of target stabilization and engagement.[4]
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA): A CETSA format where cells are treated with varying concentrations of a compound and heated to a single, fixed temperature to determine the potency of target engagement (EC50).[11][12]
Experimental Protocols
Protocol 1: CETSA Melt Curve for Determining Thermal Shift (ΔTagg) of Carbonic Anhydrase 5
This protocol is designed to determine the change in the melting temperature of CA5 upon binding to an inhibitor.
Materials:
-
Cell line expressing endogenous or overexpressed CA5 (e.g., HepG2, HEK293T)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CA5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
-
Microcentrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with a saturating concentration of the CA5 inhibitor or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest them.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[13]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer and incubating on ice, or by three cycles of freeze-thaw.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-CA5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of each band to the intensity of the lowest temperature point for each condition (inhibitor-treated and vehicle-treated).
-
Plot the normalized intensities against the temperature to generate melt curves.
-
Determine the Tagg for each curve (the temperature at which 50% of the protein is denatured).
-
Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the inhibitor-treated sample.[4]
-
Protocol 2: Isothermal Dose-Response CETSA for Determining Inhibitor Potency (EC50)
This protocol is used to determine the concentration of an inhibitor required to achieve 50% of the maximal thermal stabilization of CA5.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat cell aliquots with a serial dilution of the CA5 inhibitor (and a vehicle control) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Heat all samples to a single, predetermined temperature for 3 minutes. This temperature should be chosen from the melt curve (Protocol 1) where there is a significant difference in soluble CA5 between the vehicle and inhibitor-treated samples (typically on the slope of the vehicle curve).
-
-
Cell Lysis, Protein Extraction, and Western Blot Analysis:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for CA5.
-
Plot the normalized band intensities against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Data Presentation
Quantitative data from CETSA experiments should be summarized in a clear and structured format. The following table is a hypothetical example to illustrate how data for CA5 could be presented, as specific experimental data for CA5 is not currently available in the public domain.
| Inhibitor | Target | Cell Line | Tagg (Vehicle) (°C) | Tagg (Inhibitor) (°C) | ΔTagg (°C) | EC50 (µM) |
| Inhibitor A | CA5A | HepG2 | 54.2 ± 0.3 | 58.9 ± 0.4 | +4.7 | 1.2 |
| Inhibitor B | CA5A | HepG2 | 54.2 ± 0.3 | 55.1 ± 0.5 | +0.9 | > 50 |
| Inhibitor C | CA5B | HEK293T | 56.8 ± 0.2 | 62.1 ± 0.3 | +5.3 | 0.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values will need to be determined empirically.
Mandatory Visualization
Caption: CETSA experimental workflow for determining target engagement.
References
- 1. CETSA [cetsa.org]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 13. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Recombinant Human Carbonic Anhydrase V Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the expression and purification of recombinant human carbonic anhydrase V (CA-V), a mitochondrial enzyme crucial for several biosynthetic processes.[1] The protocols detailed below are primarily focused on expression in Escherichia coli (E. coli), a widely used and cost-effective system for producing recombinant proteins.
Introduction
Human carbonic anhydrase V (CA-V) is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It plays a vital role in metabolic pathways such as ureagenesis, gluconeogenesis, and lipogenesis.[1] Due to its involvement in various physiological and pathological processes, CA-V is a significant target for drug development.[2] The successful expression and purification of active recombinant CA-V are essential for structural and functional studies, as well as for high-throughput screening of potential inhibitors.
This document outlines a detailed methodology for cloning, expressing, and purifying recombinant human CA-V in E. coli, including protocols for protein refolding from inclusion bodies and subsequent activity assays.
Data Presentation
Table 1: Summary of Recombinant Human CA-V (Expressed in E. coli)
| Parameter | Value | Source |
| Expression System | E. coli BL21 (DE3) | [1] |
| Vector | pET21c | [1] |
| Gene Insert | cDNA encoding the catalytic domain of human CA-V (801 nucleotides) | [1] |
| Predicted Molecular Mass | 30-31 kDa | [1] |
| SDS-PAGE Apparent Molecular Mass | ~32 kDa (reducing conditions) | |
| Purification Tags | C-terminal 10-His tag | |
| Purity | >95% (by SDS-PAGE) | |
| Specific Activity | >100 pmol/min/µg | |
| Endotoxin Level | <1.0 EU per 1 µg of protein |
Experimental Workflow
The overall workflow for the expression and purification of recombinant human CA-V is depicted below.
Caption: Workflow for recombinant human CA-V expression and purification.
Experimental Protocols
Cloning of Human CA-V cDNA
-
The cDNA of human CA-V, encoding the 267-amino acid catalytic domain, is sub-cloned into the pET21c expression vector.[1] This vector adds a C-terminal histidine tag to the recombinant protein, facilitating purification.
-
The resulting construct (pET21c-CAVA) is transformed into a suitable cloning host like E. coli DH5α for plasmid propagation.
-
The sequence of the insert should be verified by DNA sequencing.
Expression of Recombinant Human CA-V in E. coli
-
Transform the pET21c-CAVA expression vector into E. coli BL21 (DE3) host cells.[1]
-
Inoculate a single colony into Luria-Bertani (LB) medium containing 100 µg/mL ampicillin.
-
Grow the culture overnight at 37°C with constant agitation (220 rpm).[1]
-
Inoculate a larger volume of LB medium (with 100 µg/mL ampicillin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[1]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.50 mM.[1]
-
Incubate the culture for an additional 15 hours at 16°C.[1]
-
Harvest the cells by centrifugation at 7,000 x g for 10 minutes at 4°C.[1]
Purification of Recombinant Human CA-V
A significant portion of the expressed CA-V may be found in inclusion bodies.[1] Therefore, protocols for purification from both the soluble fraction (native conditions) and inclusion bodies (denaturing and refolding conditions) are provided.
A. Purification under Native Conditions (from Soluble Fraction)
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0, 150 mM NaCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 20,000 x g to pellet the cell debris and inclusion bodies.[1]
-
Load the supernatant (soluble fraction) onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
-
Wash the column to remove non-specifically bound proteins.
-
Elute the recombinant CA-V using an appropriate elution buffer (e.g., lysis buffer containing a gradient of imidazole).
-
For higher purity, pool the eluted fractions and perform a second purification step using DEAE anion-exchange chromatography.[1]
-
Dialyze the purified protein against a suitable storage buffer.
B. Purification under Denaturing Conditions (from Inclusion Bodies)
-
After separating the soluble fraction, resuspend the pellet containing inclusion bodies in a buffer with a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).
-
Solubilize the inclusion bodies by stirring for several hours at room temperature.
-
Centrifuge to remove any remaining insoluble material.
-
Purify the solubilized, denatured CA-V using Ni-NTA affinity chromatography under denaturing conditions.[1]
Refolding of Recombinant Human CA-V
-
To refold the denatured protein, dialyze the purified CA-V solution against a refolding buffer (e.g., 50 mM phosphate buffer, pH 7.0, and 150 mM NaCl) for 24 hours at 4°C.[1]
-
After dialysis, centrifuge the solution to remove any precipitated protein.[1]
-
The refolded protein can then be further purified if necessary and its activity should be confirmed.
Enzyme Activity Assay
The enzymatic activity of the purified recombinant human CA-V can be determined by measuring its esterase activity using p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate.[1]
Materials:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
-
Recombinant Human CA-V: Diluted to 20 ng/µL in Assay Buffer.
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in acetone, diluted to 2 mM in Assay Buffer.
-
96-well clear plate.
-
Plate reader capable of reading absorbance at 400 nm.
Procedure:
-
In a 96-well plate, add 50 µL of the 20 ng/µL recombinant human CA-V solution to each well.
-
Prepare a substrate blank containing 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the 2 mM substrate solution to all wells.
-
Immediately read the absorbance at 400 nm in kinetic mode for 5 minutes.
-
Calculate the specific activity in pmol/min/µg.
Concluding Remarks
The protocols described provide a robust framework for the successful expression and purification of functional recombinant human carbonic anhydrase V. The use of an E. coli expression system offers a high yield of protein, which can be purified from both soluble fractions and inclusion bodies. The detailed purification and refolding steps are critical for obtaining a highly pure and active enzyme, suitable for a wide range of research and drug development applications.
References
Application Notes and Protocols for the Purification of Active Mitochondrial Carbonic Anhydrase 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial carbonic anhydrase 5 (CA5) plays a critical role in cellular metabolism. It exists in two isoforms, CA5a and CA5b, which are encoded by the CA5A and CA5B genes, respectively. These enzymes are localized within the mitochondrial matrix and are crucial for providing bicarbonate (HCO₃⁻) for several key biosynthetic pathways, including ureagenesis, gluconeogenesis, and lipogenesis.[1] CA5a is predominantly expressed in the liver, while CA5b has a broader tissue distribution.[1][2] Given its central role in metabolism, the purification of active CA5 is essential for biochemical studies, inhibitor screening, and drug development efforts targeting metabolic disorders.
These application notes provide detailed protocols for the isolation of mitochondria, the purification of both native and recombinant active CA5, and the subsequent measurement of its enzymatic activity.
Data Presentation: Purification of Carbonic Anhydrase
A purification table is essential for monitoring the success of each step of the protein purification process. It tracks the total protein, total activity, specific activity, yield, and purification fold.
Table 1: Representative Purification of Recombinant Human Carbonic Anhydrase VA (CA5a)
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 50,000 | 100 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 20 | 40,000 | 2,000 | 80 | 20 |
| Anion Exchange Chromatography | 5 | 30,000 | 6,000 | 60 | 60 |
This table is a hypothetical example illustrating the expected trend in a successful purification. Actual values will vary depending on expression levels and experimental conditions.
Signaling and Experimental Workflow Diagrams
Metabolic Pathways Involving Mitochondrial Carbonic Anhydrase 5
Mitochondrial CA5 provides the necessary bicarbonate for several key metabolic enzymes located within the mitochondrial matrix.
Caption: Metabolic pathways dependent on CA5-produced bicarbonate.
Experimental Workflow for Purification of Native CA5
The overall process for obtaining purified, active native CA5 involves sequential steps from cell culture to final purification and activity assessment.
Caption: Workflow for isolating and purifying native mitochondrial CA5.
Experimental Protocols
Important General Precautions:
-
Perform all steps at 0-4°C unless otherwise specified. Use pre-chilled buffers, tubes, and centrifuges.
-
Work quickly to minimize protein degradation and loss of activity.
-
Include protease inhibitors in all buffers used for cell and mitochondrial lysis.
Protocol 1: Isolation of Mitochondria from Cultured Mammalian Cells
This protocol is adapted from standard cell fractionation procedures.
Materials:
-
Cultured mammalian cells (e.g., HepG2 for liver-derived mitochondria)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: Harvest cells from culture plates by scraping into ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold MIB containing freshly added protease inhibitors. Allow cells to swell on ice for 15 minutes.
-
Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 15-20 strokes of the tight-fitting pestle. Check for cell lysis under a microscope.
-
Differential Centrifugation (Low Speed): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Differential Centrifugation (High Speed): Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in MIB and repeat the high-speed centrifugation (10,000 x g for 20 minutes at 4°C) to wash the mitochondria.
-
Final Pellet: Discard the supernatant. The resulting pellet is the purified mitochondrial fraction. It can be used immediately or stored at -80°C.
Protocol 2: Purification of Native CA5 from Mitochondria
This protocol involves the solubilization of the mitochondrial matrix and subsequent affinity chromatography.
Materials:
-
Purified mitochondrial pellet (from Protocol 1)
-
Matrix Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM DTT, Protease Inhibitor Cocktail
-
Affinity Chromatography Buffer (Binding): 25 mM Tris-HCl (pH 8.7), 100 mM Na₂SO₄
-
Affinity Chromatography Buffer (Elution): 100 mM Sodium Acetate (B1210297) (pH 5.6), 500 mM NaClO₄
-
Sulfonamide-based affinity resin (e.g., p-aminobenzenesulfonamide-agarose)
-
Ultracentrifuge
Procedure:
-
Solubilization of Mitochondrial Matrix: Resuspend the mitochondrial pellet in ice-cold Matrix Solubilization Buffer. Incubate on ice for 30 minutes with occasional vortexing. Sonication can also be used to release the matrix-localized CA5.[3]
-
Clarification of Lysate: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet mitochondrial membranes.
-
Affinity Chromatography:
-
Equilibrate the sulfonamide affinity column with 5-10 column volumes of Binding Buffer.
-
Load the clarified mitochondrial lysate onto the column.
-
Wash the column with 10-15 column volumes of Binding Buffer until the A₂₈₀ returns to baseline.
-
Elute the bound CA5 with Elution Buffer. Collect fractions and monitor the A₂₈₀.
-
-
Buffer Exchange: Pool the fractions containing purified CA5 and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) using dialysis or a desalting column.
-
Analysis: Analyze the purified protein by SDS-PAGE for purity and Western blot using a CA5-specific antibody for identity.
Protocol 3: Expression and Purification of Recombinant Human CA5a
This protocol is based on the expression of His-tagged CA5a in E. coli.[4]
Materials:
-
E. coli BL21(DE3) cells transformed with a pET vector containing the human CA5a gene with an N- or C-terminal His-tag.
-
LB Broth with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5% (v/v) glycerol, 10 mM imidazole, 1 mg/mL lysozyme, protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5% (v/v) glycerol, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 5% (v/v) glycerol, 300 mM imidazole.
-
Ni-NTA affinity resin.
Procedure:
-
Expression: Grow the transformed E. coli in LB broth at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 16-18°C overnight.
-
Cell Lysis: Harvest the cells by centrifugation (6,000 x g for 15 min at 4°C). Resuspend the pellet in Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Ni-NTA Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme).
-
Wash the column with 10-15 column volumes of Wash Buffer.
-
Elute the His-tagged CA5a with Elution Buffer.
-
-
Further Purification (Optional): For higher purity, the eluted fractions can be pooled and subjected to anion exchange chromatography.
-
Analysis and Storage: Analyze the purity by SDS-PAGE. Perform buffer exchange into a suitable storage buffer and store at -80°C.
Protocol 4: Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Assay)
This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Purified CA5 enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0).
-
Substrate Stock: p-Nitrophenyl acetate (p-NPA) in acetonitrile.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 400 nm.
Procedure:
-
Reaction Setup: In a 96-well plate, add Assay Buffer to a final volume of 190 µL per well.
-
Enzyme Addition: Add 10 µL of appropriately diluted purified CA5 to the sample wells. For a negative control, add 10 µL of storage buffer.
-
Initiate Reaction: Start the reaction by adding 5 µL of p-NPA substrate stock to each well. The final concentration of p-NPA is typically 0.1-1.0 mM.
-
Measurement: Immediately measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes) at 25°C. The absorbance increase corresponds to the production of p-nitrophenol.
-
Calculation of Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. One unit of enzyme activity is defined as the amount of enzyme that hydrolyzes 1 µmol of p-NPA per minute under the specified conditions. Use the molar extinction coefficient of p-nitrophenol (ε₄₀₀ = 18,000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 5B, mitochondrial - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Carbonic Anhydrase V Function Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase V (CA V) is a mitochondrial metalloenzyme crucial for cellular metabolism. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This activity is vital for providing bicarbonate as a substrate for key mitochondrial enzymes involved in critical metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and amino acid catabolism. Animal models, particularly genetically engineered mice, have been instrumental in elucidating the physiological roles of the two mitochondrial CA V isoforms, CA VA and CA VB.
These application notes provide a comprehensive guide for utilizing knockout mouse models to investigate the function of CA VA and CA VB. Detailed protocols for genotyping, biochemical analysis, and metabolic phenotyping are provided to facilitate research in this area.
Animal Models
The primary animal models for studying CA V function are knockout mice for the Car5a (encoding CA VA) and Car5b (encoding CA VB) genes. Single knockouts of each gene (Car5a⁻/⁻ and Car5b⁻/⁻) and double knockout (Car5a⁻/⁻/Car5b⁻/⁻) mice are available and exhibit distinct phenotypes.
-
Car5a⁻/⁻ Mice: These mice primarily exhibit defects in ammonia (B1221849) detoxification due to the high expression of CA VA in the liver.[1][2] They present with hyperammonemia, particularly under metabolic stress.[2]
-
Car5b⁻/⁻ Mice: These mice have a less severe phenotype under normal conditions, as CA VB has a broader tissue distribution but a less dominant role in hepatic ureagenesis.[1][2]
-
Car5a⁻/⁻/Car5b⁻/⁻ (Double Knockout) Mice: These mice display a more severe phenotype than the single knockouts, with significant hyperammonemia and hypoglycemia, indicating overlapping and essential roles of both isoforms in metabolism.[2]
Data Presentation
Phenotypic Summary of Carbonic Anhydrase V Knockout Mice
| Parameter | Wild-Type (WT) | Car5a⁻/⁻ | Car5b⁻/⁻ | Car5a⁻/⁻/Car5b⁻/⁻ (DKO) | Reference |
| Blood Ammonia (µM) | Normal | Markedly Elevated | Normal | Severely Elevated | [2] |
| Fasting Blood Glucose (mg/dL) | ~230 ± 24 | Normal | Normal | Significantly Lower (~153 ± 33) | [2] |
| Growth | Normal | Smaller than WT | Normal | More severe growth impairment than Car5a⁻/⁻ | [2] |
| Fertility | Normal | Poor | Normal | Fertile, but reduced litter sizes | [2] |
Enzyme Kinetics of Mitochondrial Carbonic Anhydrases
| Enzyme | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Bovine CA II | CO₂ | 12 | 1.4 x 10⁶ | 1.2 x 10⁸ |
| Human CA II | CO₂ | 8.8 | 1.0 x 10⁶ | 1.1 x 10⁸ |
Experimental Protocols
Genotyping of Car5a and Car5b Knockout Mice
This protocol is adapted from The Jackson Laboratory for genotyping Car5a and Car5b mice.
1.1. DNA Extraction from Mouse Tail Biopsy
-
Obtain a 1-2 mm tail snip from each mouse and place it in a labeled 1.5 mL microcentrifuge tube.
-
Add 180 µL of 50 mM NaOH.
-
Incubate at 95°C for 10-20 minutes.
-
Add 20 µL of 1 M Tris-HCl, pH 8.0.
-
Vortex briefly and centrifuge at 12,000 x g for 3 minutes.
-
Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.
1.2. PCR for Car5a Genotyping
-
Primer Sequences:
-
PCR Reaction Mix (25 µL total volume):
-
10x PCR Buffer: 2.5 µL
-
10 mM dNTPs: 0.5 µL
-
Wild-type Forward Primer (10 µM): 0.5 µL
-
Common Primer (10 µM): 0.5 µL
-
Mutant Forward Primer (10 µM): 0.5 µL
-
Taq DNA Polymerase: 0.25 µL
-
DNA Template: 1-2 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions (Touchdown PCR):
-
94°C for 3 min
-
94°C for 30 sec
-
65°C for 30 sec (-0.5°C per cycle)
-
68°C for 45 sec
-
Repeat steps 2-4 for 10 cycles
-
94°C for 30 sec
-
60°C for 30 sec
-
72°C for 45 sec
-
Repeat steps 6-8 for 28 cycles
-
72°C for 5 min
-
Hold at 10°C[3]
-
-
Expected Results on a 2% Agarose Gel:
1.3. PCR for Car5b Genotyping
-
Primer Sequences: The specific primer sequences for the Car5b allele should be obtained from the providing institution (e.g., The Jackson Laboratory).
-
PCR Reaction and Cycling: Follow a standard PCR protocol with annealing temperature optimized for the specific primers.
-
Expected Results on a 2% Agarose Gel:
Western Blot Analysis of CA VA and CA VB
This protocol describes the detection of CA VA and CA VB in mouse liver mitochondrial fractions.
2.1. Mitochondrial Fractionation
-
Euthanize the mouse and immediately perfuse the liver with ice-cold PBS.
-
Excise the liver and homogenize it in mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration using a standard assay (e.g., BCA assay).
2.2. SDS-PAGE and Immunoblotting
-
Mix 20-30 µg of mitochondrial protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mouse CA VA or CA VB overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Measurement of Blood Ammonia and Glucose
3.1. Blood Collection
-
For fasting glucose measurements, fast mice for 6 hours with free access to water.
-
Collect blood from the tail vein or via cardiac puncture (terminal procedure). For ammonia measurement, it is critical to process the sample immediately to prevent artefactual increases.
-
For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately place on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
3.2. Blood Ammonia Measurement
-
Use a commercial colorimetric or enzymatic assay kit for ammonia determination.
-
Follow the manufacturer's instructions precisely. It is crucial to deproteinize the plasma sample immediately after collection as per the kit's protocol to prevent the breakdown of glutamine which can release ammonia.
3.3. Blood Glucose Measurement
-
Use a handheld glucometer for a rapid measurement from a drop of whole blood.
-
For more accurate quantification, use a commercial glucose oxidase or hexokinase-based colorimetric or fluorometric assay kit with plasma samples. Follow the manufacturer's protocol.
Visualization of Pathways and Workflows
Caption: Experimental workflow for studying CA V function in knockout mice.
Caption: Role of CA V in mitochondrial metabolic pathways.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted mutagenesis of mitochondrial carbonic anhydrases VA and VB implicates both enzymes in ammonia detoxification and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial carbonic anhydrase CA VB: Differences in tissue distribution and pattern of evolution from those of CA VA suggest distinct physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for X-ray Crystallography of Carbonic Anhydrase V (CA-V) in Complex with Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note: As of late 2025, no experimentally determined X-ray crystal structures of human Carbonic Anhydrase VA (CA-VA) or VB (CA-VB) have been deposited in the Protein Data Bank (PDB). The following protocols are based on established methods for other carbonic anhydrase isoforms and specific protocols for the expression and purification of CA-VA. The crystallographic section should be considered a general guide for future studies once suitable crystals of CA-V are obtained.
Introduction
Carbonic Anhydrase V (CA-V) is a mitochondrial metalloenzyme that plays a crucial role in various biosynthetic pathways, including ureagenesis, gluconeogenesis, and lipogenesis, by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] Its involvement in these fundamental metabolic processes makes it an attractive therapeutic target. Structure-based drug design, heavily reliant on X-ray crystallography, is a powerful tool for developing potent and selective inhibitors.[2][3] While numerous crystal structures exist for other CA isoforms, guiding the development of inhibitors for conditions like glaucoma and cancer, the structural biology of CA-V remains less explored.[4]
These application notes provide a comprehensive overview of the methodologies required for the structural determination of CA-V in complex with inhibitors, from protein expression and purification to a generalized crystallization and X-ray diffraction workflow.
Data Presentation: Inhibition of Carbonic Anhydrase V
The following table summarizes the inhibition data for a selection of compounds against human Carbonic Anhydrase V (hCA-V). This data is essential for selecting appropriate inhibitors for co-crystallization studies and for structure-activity relationship (SAR) analysis.
| Inhibitor | hCA-V Inhibition Constant (Kᵢ) [nM] | Compound Class | Reference |
| Acetazolamide | 8 | Sulfonamide | [1][2] |
| Sulfanilamide | 250 | Sulfonamide | [1][2] |
| Topiramate | - | Sulfamate | [5] |
| Zonisamide | - | Sulfonamide | [5] |
| Methazolamide | 12 | Sulfonamide | [6] |
| Ethoxzolamide | 9 | Sulfonamide | [6] |
| Dichlorphenamide | 15 | Sulfonamide | [6] |
| Brinzolamide | 20 | Sulfonamide | [6] |
| Dorzolamide | 22 | Sulfonamide | [6] |
| Celecoxib | 150 | Sulfonamide | |
| Valdecoxib | 120 | Sulfonamide |
Note: Inhibition constants can vary based on assay conditions. It is recommended to determine the IC₅₀ or Kᵢ values for your specific inhibitors and CA-V construct under consistent experimental conditions.
Experimental Protocols
Expression and Purification of Human Carbonic Anhydrase VA (hCA-VA)
This protocol is adapted from the work of Kumar et al. (2016) on the cloning, expression, and purification of hCA-VA in a bacterial system.[1]
3.1.1. Gene Cloning and Expression Vector
-
The gene encoding human CA-VA is cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His₆-tag for affinity purification.
-
Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
3.1.2. Protein Expression
-
Inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) with a single colony of transformed E. coli.
-
Grow the starter culture overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue to grow the culture for 4-6 hours at 37°C with shaking.
3.1.3. Cell Lysis and Protein Purification
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged hCA-VA with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight (approximately 30 kDa for hCA-VA).[1]
-
Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole and concentrate the protein to a suitable concentration (e.g., 10-20 mg/mL) for crystallization trials.
Generalized Protocol for X-ray Crystallography of a CA-Inhibitor Complex
This is a generalized protocol based on common practices for other CA isoforms. Optimization of each step is critical for success with CA-V.
3.2.1. Co-crystallization
-
Prepare a stock solution of the desired inhibitor in a suitable solvent (e.g., DMSO).
-
Incubate the purified CA-V protein with the inhibitor at a molar ratio of approximately 1:5 to 1:10 (protein:inhibitor) for at least 1 hour on ice to allow for complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods.
-
Mix the protein-inhibitor complex solution with an equal volume of reservoir solution.
-
Screen a wide range of crystallization conditions, including different precipitants (e.g., polyethylene (B3416737) glycols, ammonium (B1175870) sulfate), pH values, and additives.
-
3.2.2. Crystal Soaking (Alternative to Co-crystallization)
-
Grow apo-CA-V crystals to a suitable size.
-
Prepare a cryo-soaking solution containing the reservoir solution, a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol), and a high concentration of the inhibitor.
-
Transfer the apo-crystals to the cryo-soaking solution for a period ranging from minutes to hours.
-
Flash-cool the soaked crystals in liquid nitrogen.
3.2.3. X-ray Diffraction Data Collection
-
Mount the flash-cooled crystal on a goniometer in a cryo-stream (100 K).
-
Collect X-ray diffraction data using a synchrotron beamline or a home-source X-ray generator.
-
Process the diffraction data using software such as XDS or HKL2000 to determine the space group, unit cell dimensions, and to integrate the reflection intensities.
3.2.4. Structure Determination and Refinement
-
If a high-resolution structure of a homologous CA is available (e.g., from another species), use molecular replacement (MR) with software like Phaser to solve the phase problem. A homology model of hCA-V could also be used as a starting point for MR.[2]
-
Build the initial model of the CA-V-inhibitor complex into the electron density map using software such as Coot.
-
Refine the structure using software like Phenix or Refmac5, alternating between automated refinement and manual model building.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
Mandatory Visualizations
Experimental Workflow for X-ray Crystallography of CA-V with Inhibitors
Caption: Generalized workflow for the X-ray crystallography of CA-V in complex with an inhibitor.
Simplified Signaling Pathway Involving Mitochondrial CA-V
Caption: Role of CA-V in providing bicarbonate for gluconeogenesis and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonic anhydrase inhibitors: inhibition of human and murine mitochondrial isozymes V with anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Carbonic anhydrase, its inhibitors and vascular function [frontiersin.org]
- 6. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking of Inhibitors to Carbonic Anhydrase V
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to performing computational molecular docking of inhibitors to Carbonic Anhydrase V (CA V), a mitochondrial metalloenzyme. The protocols and data herein are intended to facilitate virtual screening and rational drug design efforts targeting this crucial enzyme.
Introduction to Carbonic Anhydrase V (CA V)
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are integral to numerous biological processes, including pH regulation, respiration, and biosynthesis.[2] The mitochondrial isoform, Carbonic Anhydrase VA (CA VA), is primarily expressed in the liver where it plays a critical role in metabolic pathways such as ureagenesis and gluconeogenesis by supplying bicarbonate to key mitochondrial enzymes.[1][3] Given its involvement in these fundamental processes, CA V has emerged as a significant therapeutic target.
Application Notes: Principles and Best Practices
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a larger molecule, such as a protein receptor. For CA V, this technique is invaluable for identifying and optimizing potential inhibitors.
Key Considerations for Docking with CA V:
-
The Catalytic Zinc Ion: The active site of all catalytically active CAs contains a Zn²⁺ ion essential for its enzymatic function.[2][4] This metal ion presents a unique challenge for standard molecular docking force fields. It is crucial to use docking software and protocols specifically parameterized to handle metalloproteins. Programs like AutoDock4Zn or the use of custom force fields in other software packages (e.g., Schrödinger, GOLD) are recommended to accurately model the coordination between the inhibitor and the zinc ion.[5][6][7]
-
Active Site Architecture: The CA V active site is a cone-shaped cavity with both hydrophobic and hydrophilic regions.[4] Successful inhibitors, particularly sulfonamide-based compounds, typically coordinate directly with the Zn²⁺ ion via their sulfonamide group, displacing a zinc-bound water molecule.[2]
-
Protocol Validation: Before screening a library of compounds, the chosen docking protocol must be validated. The standard method is to perform "re-docking," where the co-crystallized ligand from a known protein-ligand complex is extracted and docked back into the receptor's binding site. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[8]
Data Presentation
Table 1: Representative Carbonic Anhydrase PDB Structures
| PDB ID | Enzyme Isoform | Organism | Resolution (Å) | Description |
| 1DMY | Carbonic Anhydrase VA | Mus musculus (Mouse) | 2.45 | Murine mitochondrial CA V, often used as a model for human CA VA.[4][9] |
| 3FE4 | Carbonic Anhydrase VI | Homo sapiens (Human) | 1.90 | A human secretory isoform, useful for understanding the general CA fold.[10] |
| 6FE2 | Carbonic Anhydrase IX | Homo sapiens (Human) | 1.87 | A human tumor-associated isoform, useful for selectivity studies.[11] |
| 1AZM | Carbonic Anhydrase II | Homo sapiens (Human) | 2.00 | A well-studied cytosolic isoform complexed with Acetazolamide.[9] |
Table 2: Quantitative Docking and Inhibition Data for Selected hCA VA Inhibitors
The following data summarizes results from a virtual screening study that identified natural product inhibitors for human Carbonic Anhydrase VA (hCA VA).[9] Docking was performed against the murine CA VA structure (PDB: 1DMY).
| Compound | Type | G-Score (kcal/mol) | EFE (kcal/mol) | Experimental Kᵢ (µM) |
| Apigenin | Natural Polyphenol | -5.73 | -18.73 | 0.30 |
| Eriocitrin | Natural Polyphenol | -6.40 | -35.02 | 0.15 |
| Naringenin | Natural Polyphenol | -5.84 | -20.69 | 0.52 |
| Hesperetin | Natural Polyphenol | -5.91 | -24.49 | > 10 |
| Quercetin | Natural Polyphenol | -5.82 | -21.49 | 3.66 |
| Acetazolamide (AZA) | Standard Inhibitor | -5.80* | -32.99 | 0.38 |
*Value is the X-ray G-score computed by re-docking the reference compound.[9]
Experimental Protocols
Detailed Protocol for Molecular Docking of CA V Inhibitors
This protocol outlines a generalized workflow using widely available software like AutoDock Tools and AutoDock Vina. Adjustments may be necessary depending on the specific software suite used (e.g., Schrödinger, MOE).
1. Receptor Preparation a. Obtain Structure: Download the crystal structure of murine CA V from the RCSB Protein Data Bank (e.g., PDB ID: 1DMY). b. Clean Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL, Discovery Studio). Remove all water molecules, co-solvents, and any co-crystallized ligands. Retain the catalytic Zn²⁺ ion. c. Prepare for Docking: Using a program like AutoDock Tools: i. Add polar hydrogen atoms. ii. Compute and assign Gasteiger charges. iii. Merge non-polar hydrogens. iv. Save the prepared protein in the required format (e.g., .pdbqt).
2. Ligand Preparation a. Obtain Structure: Download ligand structures from databases like PubChem or ZINC in a 3D format (e.g., .sdf). b. Energy Minimization: Use a program like Avogadro or software with built-in ligand preparation tools (e.g., Schrödinger's LigPrep[2]) to perform energy minimization using a suitable force field (e.g., MMFF94). c. Prepare for Docking: Using AutoDock Tools: i. Detect the ligand's root and define rotatable bonds. ii. Save the prepared ligand in the required format (e.g., .pdbqt).
3. Grid Box Generation a. Define Binding Site: Load the prepared receptor into AutoDock Tools. Identify the active site cavity containing the Zn²⁺ ion. Key residues in the α-CA active site generally include His94, His96, and His119, which coordinate the zinc ion.[4] b. Set Grid Parameters: Center the grid box on the active site, ensuring its dimensions (e.g., 25 x 25 x 25 Å) are large enough to accommodate potential inhibitors and allow for rotational and translational movement. The grid spacing is typically set to a default value like 0.375 Å. c. Generate Grid Files: Run the grid generation program (e.g., AutoGrid) to create the necessary map files for docking.
4. Running the Docking Simulation a. Configure Docking: Create a configuration file specifying the paths to the prepared receptor, ligand, and grid files. Set the number of binding modes to generate (e.g., 10) and the exhaustiveness of the search (a higher value increases computational time but improves thoroughness). b. Execute Docking: Run the docking program (e.g., AutoDock Vina) from the command line using the configuration file. c. Output: The program will generate an output file (e.g., .pdbqt) containing the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).
5. Analysis and Validation of Results a. Visualize Poses: Load the receptor and the docked ligand output file into a molecular viewer. Analyze the top-ranked binding poses. b. Evaluate Interactions: Examine the key interactions between the inhibitor and CA V. For sulfonamides, confirm the coordination with the Zn²⁺ ion. Identify hydrogen bonds and hydrophobic interactions with active site residues. c. Compare Scores: Rank inhibitors based on their predicted binding affinities. A more negative value indicates a stronger predicted binding.[8] d. Post-Docking Refinement: For top candidates, consider more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.[8][12]
Visualizations
Caption: A generalized workflow for the computational docking of inhibitors to Carbonic Anhydrase V.
References
- 1. Carbonic anhydrase 5A, mitochondrial - Wikipedia [en.wikipedia.org]
- 2. Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Computational Prediction of the Binding Pose of Metal-Binding Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Measuring Carbonic Anhydrase V Activity in Isolated Mitochondria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase V (CA-V) is a mitochondrial metalloenzyme that plays a critical role in cellular metabolism.[1] It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This activity is crucial for providing bicarbonate as a substrate for essential mitochondrial enzymes, including pyruvate (B1213749) carboxylase (PC) and propionyl-CoA carboxylase (PCC), which are key players in gluconeogenesis, lipogenesis, and amino acid catabolism.[2][3] Dysregulation of CA-V activity has been implicated in various metabolic disorders, making it an attractive target for drug development.[4][5]
These application notes provide detailed protocols for the isolation of mitochondria and the subsequent measurement of CA-V activity using two distinct methods: a pH-based spectrophotometric assay and a mass spectrometry-based assay. Additionally, we present information on specific inhibitors of CA-V and its key kinetic parameters.
Signaling Pathway and Experimental Workflow
To understand the context of CA-V activity, it is essential to visualize its role in mitochondrial metabolism and the general workflow for its measurement.
Caption: Role of CA-V in mitochondrial metabolism.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A subcellularly targeted photocaged inhibitor for mitochondrial carbonic anhydrase V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Mitochondrial Human Carbonic Anhydrases VA and VB as a Therapeutic Strategy against Paclitaxel-Induced Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low signal in carbonic anhydrase V activity assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in carbonic anhydrase V (CA V) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low or no signal in a carbonic anhydrase V activity assay?
Low or absent signal in a CA V activity assay can stem from several factors, ranging from reagent quality to procedural errors. The most common culprits include:
-
Inactive Enzyme: The CA V enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or denaturation. Always keep biological samples on ice as much as possible to prevent enzyme denaturation.[1]
-
Incorrect Assay Setup: Errors in the preparation of buffers, substrates, or other reagents can significantly impact the assay. This includes incorrect pH, improper substrate concentration, or omission of a critical component.[2]
-
Suboptimal Assay Conditions: The assay conditions, such as temperature and buffer composition, may not be optimal for CA V activity. Carbonic anhydrase activity is pH-dependent, with an optimal pH often around 7.0.[3]
-
Degraded Substrate or Inhibitor: If using a known inhibitor as a control, its degradation can lead to misleading results suggesting low enzyme activity.[2] Similarly, the substrate's integrity is crucial for the reaction.
-
Instrument Malfunction: Issues with the spectrophotometer or pH meter, such as incorrect wavelength settings or calibration errors, can lead to inaccurate readings.
Q2: How can I verify that my carbonic anhydrase V enzyme is active?
To confirm the activity of your CA V enzyme stock, you should:
-
Use a Positive Control: Test your enzyme with a known, potent inhibitor of CA V, such as acetazolamide.[4] A significant reduction in signal in the presence of the inhibitor indicates that the enzyme is active.
-
Perform a Substrate Titration: Measure enzyme activity across a range of substrate concentrations to ensure that the substrate concentration is not limiting the reaction rate.
-
Check for Proper Storage: Confirm that the enzyme has been stored at the recommended temperature and has not undergone excessive freeze-thaw cycles.
Q3: What are the key differences between the CO2 hydration assay and the esterase activity assay for measuring carbonic anhydrase activity?
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide, but they also exhibit esterase activity.[5] Assays have been developed based on both of these functions:
-
CO2 Hydration Assay: This is the more physiologically relevant assay as it measures the primary function of carbonic anhydrase.[6] It typically involves monitoring the pH change resulting from the conversion of CO2 to bicarbonate and a proton.[1][7][8] However, these assays can be complex and may require specialized equipment like a stopped-flow spectrophotometer.[9]
-
Esterase Activity Assay: This assay uses an ester substrate (e.g., p-nitrophenyl acetate) that, when hydrolyzed by carbonic anhydrase, releases a chromophore that can be measured spectrophotometrically.[4][5] This method is often simpler, less expensive, and more suitable for high-throughput screening.[6] However, the correlation between esterase and hydratase activity is not always 1:1, and promising results should be validated with a hydratase assay.[2][6]
Q4: Can the buffer composition affect my carbonic anhydrase V activity assay?
Yes, buffer composition is critical and can significantly influence the assay results. The catalyzed reaction rates can depend on both the buffer concentration and its chemical nature.[10] Some buffers can act as a second substrate in the reaction mechanism, affecting the kinetic parameters.[10] It is essential to use the recommended buffer system for your specific assay and to ensure the pH is correctly adjusted. For example, a common buffer used is Tris, and its pKa of 8.1 makes it suitable for assays monitoring pH changes in that range.[9]
Troubleshooting Guide: Low Signal
This guide provides a systematic approach to diagnosing and resolving low signal issues in your CA V activity assay.
Decision Tree for Troubleshooting Low Signal
Caption: A step-by-step workflow for troubleshooting low signal in a Carbonic Anhydrase V assay.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issue if Deviating | Reference |
| pH | 7.0 - 8.3 (assay dependent) | Suboptimal enzyme activity | [3][9] |
| Temperature | 25°C - 37°C (assay dependent) | Enzyme instability or reduced activity | [2] |
| Substrate Conc. | Varies (e.g., 0.8 mM pNPA) | Rate-limiting factor | [2] |
| Enzyme Conc. | Varies (e.g., 0.1 mg/mL) | Insufficient enzyme for detectable signal | [2] |
Experimental Protocols
Esterase Activity Assay Protocol
This protocol is adapted from a colorimetric assay utilizing the esterase activity of carbonic anhydrase.[4]
Materials:
-
Recombinant CA V enzyme
-
CA Assay Buffer (e.g., 1 mM Tris, pH 8.0)
-
CA Substrate (e.g., p-nitrophenyl acetate (B1210297) - pNPA)
-
Positive Control Inhibitor (e.g., Acetazolamide)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare all reagents and samples and bring them to room temperature.
-
Add 1-10 µL of your CA V sample to the wells of a 96-well plate. For unknown samples, it is advisable to test several doses.
-
Include wells for a negative control (buffer only) and a positive control (enzyme with a known inhibitor).
-
Adjust the total volume in each well to 95 µL with CA Assay Buffer.
-
If using an inhibitor, pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of the CA Substrate (e.g., pNPA) to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode for at least 15-30 minutes, taking readings at regular intervals (e.g., every 30 seconds).[2]
-
Calculate the initial reaction rate (V0) from the linear portion of the absorbance vs. time curve.
CO2 Hydration Assay Protocol (pH-based)
This protocol is a generalized method based on monitoring pH changes.[1][7][8]
Materials:
-
CA V enzyme sample
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
CO2-saturated water
-
pH meter with a fast-response electrode
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 4°C to slow the uncatalyzed reaction).
-
Calibrate the pH meter.
-
Add the reaction buffer to the reaction vessel and let the pH stabilize.
-
Add the CA V enzyme sample to the buffer and mix gently.
-
Initiate the reaction by adding a known volume of CO2-saturated water.
-
Record the change in pH over time. The rate of pH drop is proportional to the enzyme activity.
-
The activity can be expressed in Wilbur-Anderson Units (WAU), where one unit is defined by the formula: WAU = (T0 - T) / T, where T0 is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction to cause a specific pH drop (e.g., from 8.3 to 6.3).
Carbonic Anhydrase V Signaling Pathway
Carbonic anhydrase V is a mitochondrial enzyme that plays a crucial role in various metabolic pathways by providing bicarbonate (HCO3-) as a substrate for several carboxylating enzymes.[11]
Caption: The metabolic role of Carbonic Anhydrase V in providing bicarbonate for key enzymatic reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases | MDPI [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Carbonic Anhydrase Activity Assay [protocols.io]
- 8. Carbonic Anhydrase Activity Assay protocol v1 [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Buffer dependence of CO2 hydration catalyzed by human carbonic anhydrase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Carbonic Anhydrase V (CA-V) Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their carbonic anhydrase V (CA-V) enzymatic assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal pH for a CA-V enzymatic assay, and which buffer should I use?
A1: CA-V exhibits maximal activity at a pH of 9.0. The enzyme is stable and active within a pH range of 7.0 to 11.5.[1][2] It is critical to avoid acidic conditions (pH below 7.0), as CA-V loses activity and can aggregate in acidic pH ranges from 2.0 to 5.0.[1][2]
For buffering in the optimal alkaline range, Tris or barbital (B3395916) buffers are commonly used. A Tris-SO₄ buffer at pH 7.4 has been described for similar carbonic anhydrase isoform assays.[1] When choosing a buffer, it is important to consider potential interactions. For instance, some buffers can inhibit carbonic anhydrase activity, so empirical testing for your specific experimental setup is recommended.[3]
Q2: My CA-V activity is lower than expected. What are the potential causes and solutions?
A2: Low enzymatic activity can stem from several factors. Here is a troubleshooting guide to address this issue:
-
Incorrect pH: Verify the pH of your buffer. CA-V activity drops sharply outside its optimal range (pH 7.0-11.5).[1][2]
-
Suboptimal Temperature: Most animal enzymes, including CAs, denature at temperatures above 40°C.[4] Ensure your assay is performed within a stable and appropriate temperature range, typically between 25°C and 37°C.
-
Enzyme Degradation: Improper storage or multiple freeze-thaw cycles can lead to a loss of enzyme activity. Store the enzyme at the recommended temperature and prepare fresh dilutions for each experiment.
-
Presence of Inhibitors: Your sample or reagents may contain interfering substances. Common inhibitors include sulfonamides (e.g., acetazolamide) and certain anions.[5][6][7] Ensure all glassware is thoroughly cleaned and use high-purity reagents.
-
Substrate Concentration: If the substrate concentration is too low, the reaction rate will be limited. Ensure you are using a saturating concentration of your substrate.
-
Improperly Prepared Reagents: Thaw all components completely and mix gently before use. Ensure accurate pipetting and use calibrated instruments.[8]
Q3: I am observing high background noise in my colorimetric assay. What could be the cause?
A3: High background in a colorimetric assay, such as the p-nitrophenyl acetate (B1210297) (pNPA) assay, can be due to the non-enzymatic hydrolysis of the substrate. This can be exacerbated by suboptimal buffer conditions or the presence of contaminating substances. To troubleshoot this:
-
Run a "substrate blank": This control contains the substrate and buffer but no enzyme. A high reading in this blank indicates spontaneous substrate degradation.
-
Check buffer purity: Contaminants in the buffer can contribute to background noise. Prepare fresh buffer with high-purity water and reagents.
-
Optimize substrate concentration: While a saturating concentration is needed, excessively high concentrations can lead to increased background.
Q4: Can I use a p-nitrophenyl acetate (pNPA) assay for CA-V?
A4: Yes, the pNPA assay, which measures the esterase activity of carbonic anhydrases, is a common and suitable colorimetric method for determining CA activity and inhibition.[1][2] This assay follows the hydrolysis of pNPA to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[1]
Data Presentation
Table 1: Optimal pH and Temperature for CA-V Activity
| Parameter | Optimal Value/Range | Notes |
| pH | 7.0 - 11.5 (Active Range) | Maximum activity is observed at pH 9.0.[1][2] Activity is lost in acidic conditions (pH < 7.0).[1][2] |
| Temperature | 25°C - 37°C (Typical Range) | While some thermostable CAs have higher optima, most animal CAs denature above 40°C.[4][9] |
Table 2: Common Inhibitors for Carbonic Anhydrases and their Potency
| Inhibitor | Class | Typical IC₅₀/Kᵢ Values | Notes |
| Acetazolamide | Sulfonamide | IC₅₀: ~30 nM for hCA IX | A widely used, potent inhibitor for many CA isoforms.[10] |
| Methazolamide | Sulfonamide | IC₅₀: ~10⁻⁵ M for some isoforms | Another common sulfonamide inhibitor.[11] |
| Dichlorphenamide | Sulfonamide | Varies by isoform | A clinically used CA inhibitor.[5][7] |
| Zonisamide | Sulfonamide | Kᵢ: 20.6 nM for hCA V | An anticonvulsant that also inhibits CA-V.[10] |
Note: IC₅₀ and Kᵢ values can vary significantly between different carbonic anhydrase isoforms and under different assay conditions.
Experimental Protocols
Protocol 1: Colorimetric CA-V Activity Assay using p-Nitrophenyl Acetate (pNPA)
This protocol is adapted from standard procedures for measuring the esterase activity of carbonic anhydrases.
Materials:
-
CA-V enzyme solution
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.4
-
Substrate Stock Solution: 30 mM p-Nitrophenyl acetate (pNPA) in acetonitrile
-
Test compounds (inhibitors) and solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer (50 mM Tris-SO₄) and adjust the pH to 7.4.
-
Prepare a working solution of CA-V in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 15 minutes.
-
Prepare a 3 mM working solution of pNPA by diluting the stock solution in the Assay Buffer. Prepare this solution fresh daily.
-
-
Plate Setup (Final volume of 200 µL per well):
-
Blank wells: 190 µL of Assay Buffer.
-
Enzyme Control wells (No inhibitor): 180 µL of Assay Buffer + 10 µL of CA-V enzyme solution.
-
Inhibitor wells: 170 µL of Assay Buffer + 10 µL of CA-V enzyme solution + 10 µL of test compound at various concentrations.
-
Solvent Control wells: 170 µL of Assay Buffer + 10 µL of CA-V enzyme solution + 10 µL of the solvent used for the test compounds.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 400-405 nm in kinetic mode, recording data every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme control well and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for a colorimetric CA-V enzymatic assay.
Caption: Troubleshooting decision tree for low CA-V activity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Thermostable Carbonic Anhydrases in Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Novel Carbonic Anhydrase IX Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of novel Carbonic Anhydrase IX (CA IX) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do many novel Carbonic Anhydrase IX inhibitors exhibit poor aqueous solubility?
A1: Many potent CA IX inhibitors are designed based on sulfonamide, coumarin, or other heterocyclic structures. These chemical frameworks are often hydrophobic, which is beneficial for binding to the active site of the CA IX enzyme but inherently leads to low solubility in water-based solutions.[1] The solid-state crystal lattice energy of these compounds can also contribute significantly to their poor solubility.[1]
Q2: What is the influence of pH on the solubility of CA IX inhibitors?
A2: The solubility of CA IX inhibitors that can be ionized is highly dependent on the pH of the aqueous buffer. For compounds that are acidic or basic, solubility increases as the molecule becomes ionized. For instance, sulfonamides, which are weakly acidic, generally show greater solubility at higher pH values where they are deprotonated.[1] It is essential to determine the pKa of your specific inhibitor to anticipate its solubility characteristics at various pH levels.[1]
Q3: Is it advisable to use Dimethyl Sulfoxide (B87167) (DMSO) to dissolve my CA IX inhibitor, and what are the potential complications?
A3: Yes, DMSO is a frequently used solvent for dissolving inhibitors with poor solubility for in vitro experiments. For example, the well-researched CA IX inhibitor SLC-0111 is soluble in DMSO at concentrations as high as 10 mg/mL, while it is poorly soluble in water.[2] However, it is crucial to be aware of the following potential issues:
-
Assay Interference: High concentrations of DMSO can disrupt enzyme kinetics and cellular assays. It is recommended to maintain the final DMSO concentration in the assay below 0.5-1%.[2]
-
Precipitation upon Dilution: The inhibitor may precipitate when the DMSO stock solution is diluted into an aqueous buffer.[2]
-
Cellular Toxicity: At higher concentrations, DMSO can be toxic to cells.[2]
Q4: What are some effective strategies to improve the solubility of my CA IX inhibitor for experimental use?
A4: Several strategies can be employed to enhance the aqueous solubility of your inhibitor:
-
pH Adjustment: Altering the buffer pH to ionize the inhibitor can markedly increase its solubility.[1]
-
Co-solvents: The addition of a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), to your buffer can improve solubility.[1]
-
Surfactants: Low concentrations of non-ionic surfactants can help in solubilizing your compound.[1]
-
Salt Formation: For ionizable compounds, forming a salt can dramatically enhance solubility by disrupting the crystal lattice.[3]
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug particles, leading to a faster dissolution rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inhibitor precipitates from solution after dilution from DMSO stock. | The aqueous buffer is unable to keep the inhibitor in solution at the final concentration. | 1. Lower the final concentration of the inhibitor. 2. If the assay allows, slightly increase the final percentage of DMSO. 3. Experiment with a different co-solvent like ethanol or PEG 300/400.[2] 4. Briefly sonicate the solution after dilution to help dissolve any small precipitates.[2] |
| Inconsistent experimental results or high variability between replicates. | The inhibitor may not be fully dissolved, resulting in inaccurate concentrations. | 1. Visually confirm that the stock and final solutions are completely clear of any particulate matter. 2. Use freshly prepared dilutions for each experiment. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. |
| Observed inhibitor potency (IC50/Ki) is significantly different from published values. | The buffer composition (e.g., pH, ionic strength) can influence both inhibitor solubility and enzyme activity. | 1. Standardize your buffer conditions to match those reported in the literature as closely as possible.[2] 2. Investigate potential interactions between buffer components and your inhibitor.[2] |
Quantitative Data Summary
The following tables provide a summary of inhibitory activity and solubility data for selected CA IX inhibitors. It is important to note that direct comparisons of aqueous solubility are not always available in the literature, underscoring the need for experimental determination.
Table 1: Inhibitory Activity of Selected Ureido-Substituted Benzenesulfonamide CA IX Inhibitors
| Inhibitor | Target | Ki (nM) |
| SLC-0111 (U-F) | hCA IX | 45 |
| hCA XII | 4 | |
| U-CH3 | hCA IX | 7 |
| hCA XII | 6 | |
| U-NO2 | hCA IX | 1 |
| hCA XII | 6 | |
| Data sourced from Pacchiano et al.[4] |
Table 2: Solubility of SLC-0111 in Various Solvents
| Solvent | Solubility |
| Water | Poorly soluble |
| DMSO | ≥ 100 mg/mL (323.29 mM)[5] |
| It is noted that hygroscopic DMSO can significantly impact solubility; freshly opened DMSO is recommended.[5] |
Experimental Protocols
Protocol 1: Determination of Kinetic and Thermodynamic Solubility using the Shake-Flask Method
This protocol outlines the determination of both kinetic and thermodynamic aqueous solubility.
Materials:
-
Test inhibitor compound (solid)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
For Thermodynamic Solubility:
-
Add an excess amount of the solid inhibitor to a glass vial (e.g., 2-5 mg per 1 mL of buffer).[2]
-
Add the desired aqueous buffer to the vial.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate for an extended period (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium.
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a pre-validated analytical method.
For Kinetic Solubility:
-
Prepare a concentrated stock solution of the inhibitor in DMSO (e.g., 10-20 mM).
-
Add a small volume of the DMSO stock solution to the aqueous buffer in a vial.
-
Seal the vials and shake for a shorter period (e.g., 1-2 hours) at a constant temperature.
-
Centrifuge and filter the samples as described for thermodynamic solubility.
-
Quantify the inhibitor concentration in the filtrate.
Protocol 2: Improving Solubility using Co-solvents
This protocol provides a general procedure for using co-solvents to enhance inhibitor solubility.
Materials:
-
Inhibitor stock solution (in DMSO)
-
Aqueous buffer
-
Co-solvent (e.g., ethanol, PEG 300, propylene (B89431) glycol)
-
Vortex mixer
Procedure:
-
Determine the desired final concentration of the inhibitor and the maximum tolerable concentration of the co-solvent in your assay.
-
In a microcentrifuge tube, add the required volume of the aqueous buffer.
-
Add the desired volume of the co-solvent to the buffer and mix thoroughly.
-
Add the required volume of the inhibitor stock solution to the buffer/co-solvent mixture.
-
Vortex the solution immediately and thoroughly to ensure complete mixing and prevent precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visualizations
Signaling Pathway
Caption: CA IX signaling pathway under hypoxic conditions.
Experimental Workflow
Caption: Generalized workflow for solubility determination.
References
- 1. Strict regulation of CAIX(G250/MN) by HIF-1alpha in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Off-Target Effects of Carbonic Anhydrase V Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the off-target effects of Carbonic Anhydrase V (CA V) inhibitors in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbonic Anhydrase V (CA V) and why is it a challenging target?
Carbonic Anhydrase V (CA V) is a mitochondrial metalloenzyme that plays a crucial role in various metabolic pathways by catalyzing the reversible hydration of carbon dioxide to bicarbonate.[1] This bicarbonate is essential for several mitochondrial enzymes involved in processes like the urea (B33335) cycle, gluconeogenesis, and fatty acid synthesis.[1][2] The primary challenge in targeting CA V lies in achieving isoform selectivity. The active sites of the 15 human carbonic anhydrase isoforms are highly conserved, making it difficult to design inhibitors that specifically target CA V without affecting other isoforms, particularly the highly abundant cytosolic isoforms CA I and CA II.[3][4]
Q2: What are the common off-target effects observed with non-selective CA V inhibitors?
Non-selective inhibition of other CA isoforms can lead to a range of physiological side effects. Inhibition of cytosolic CA I and II can disrupt pH homeostasis and ion transport.[5] Inhibition of other isoforms can lead to side effects such as:
-
Metabolic Acidosis: Inhibition of CAs in the kidneys can impair bicarbonate reabsorption, leading to metabolic acidosis.
-
Electrolyte Imbalance: Off-target effects on renal CAs can cause imbalances in sodium and potassium levels.
-
Neurological Effects: Inhibition of CAs in the central nervous system can lead to side effects like paresthesia (tingling sensations).
In a cellular context, off-target inhibition can confound experimental results by altering cellular metabolism and pH in unintended ways.
Q3: How can I assess the selectivity of my CA V inhibitor?
To determine the selectivity of your inhibitor, you need to measure its inhibitory activity against a panel of human CA isoforms, especially CA I and CA II. The most common method is to determine the inhibition constant (Ki) for each isoform. The selectivity index (SI) is then calculated by dividing the Ki for the off-target isoform (e.g., CA II) by the Ki for the target isoform (CA V). A higher SI value indicates greater selectivity for CA V.
Q4: What are the key structural differences between the active sites of CA V and other isoforms that can be exploited for selective inhibitor design?
While the catalytic zinc ion and its coordinating histidine residues are highly conserved, subtle differences in the amino acid residues lining the active site cavity can be exploited to achieve selectivity. For instance, in CA V, the region around the active site entrance contains different amino acid residues compared to CA II.[6] Specifically, the presence of larger residues like Tyr and Phe in CA V, in place of His64 and Ala65 in CA II, creates a more hydrophobic environment.[7] Designing inhibitors with moieties that can favorably interact with these unique residues in CA V while sterically clashing with the active site of other isoforms is a key strategy for achieving selectivity.[2]
Troubleshooting Guides
Problem 1: My CA V inhibitor shows poor selectivity against cytosolic isoforms CA I and II.
-
Possible Cause: The inhibitor may be primarily interacting with the highly conserved zinc-binding site and not exploiting the unique features of the CA V active site entrance.
-
Troubleshooting Steps:
-
Structural Modeling: Perform molecular docking simulations of your inhibitor in the active sites of both CA V and CA II. This can help visualize binding poses and identify opportunities to introduce modifications that enhance selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor with modifications aimed at interacting with the non-conserved residues at the periphery of the CA V active site. Consider adding bulky or hydrophobic moieties that may be accommodated by the CA V active site but not by the more constricted active sites of CA I and II.
-
"Tail" Approach: Design inhibitors with a "tail" that extends beyond the zinc-binding pocket to interact with isoform-specific residues at the entrance of the active site.
-
Problem 2: My inhibitor is potent in biochemical assays but shows low efficacy or toxicity in cell-based assays.
-
Possible Cause:
-
Poor Mitochondrial Permeability: The inhibitor may not be efficiently crossing the mitochondrial membranes to reach its target.
-
Off-target mitochondrial effects: The compound might be interfering with other mitochondrial functions, leading to toxicity.[8][9]
-
Cellular Metabolism: The inhibitor could be metabolized by the cells into an inactive form.
-
-
Troubleshooting Steps:
-
Assess Mitochondrial Uptake: Utilize techniques like fluorescence microscopy with a tagged inhibitor or subcellular fractionation followed by LC-MS/MS to determine if the compound accumulates in the mitochondria.
-
Evaluate Mitochondrial Toxicity: Perform assays to assess mitochondrial health, such as measuring mitochondrial membrane potential (e.g., using TMRM), oxygen consumption rates (e.g., using a Seahorse analyzer), or ATP production.[8][10]
-
Metabolic Stability Assays: Incubate the inhibitor with liver microsomes or hepatocytes to assess its metabolic stability.
-
Problem 3: I am observing inconsistent results in my CA V activity assays.
-
Possible Cause:
-
Assay Conditions: Variations in pH, temperature, or buffer composition can significantly impact enzyme activity and inhibitor potency.
-
Mitochondrial Integrity: If using isolated mitochondria, their integrity and functionality can decline over time, affecting assay results.
-
Substrate Availability: In cellular assays, the local concentration of CO₂ at the mitochondrial level might be different from the bulk extracellular concentration.
-
-
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure consistent buffer composition, pH, and temperature across all experiments.
-
Assess Mitochondrial Quality: When using isolated mitochondria, regularly check their integrity using assays like the measurement of respiratory control ratio (RCR).
-
Use Appropriate Controls: Include a known non-selective CA inhibitor (e.g., acetazolamide) and a selective CA V inhibitor (if available) as positive and negative controls, respectively.
-
Data Presentation
Table 1: Inhibition Constants (Ki) of Selected Inhibitors Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VA (Ki, nM) | hCA VB (Ki, nM) | Selectivity Index (SI) (hCA II / hCA VA) | Reference |
| Phenolic Inhibitor 1 | >10,000 | >10,000 | 125 | 110 | >80 | [11] |
| Phenolic Inhibitor 2 | >10,000 | >10,000 | 70 | 85 | >142 | [11] |
| VAME-28 | - | 1580 | 54.8 | - | 28.8 | [12] |
| Acetazolamide | 250 | 12 | 63 | 58 | 0.19 | [13] |
| Topiramate | 25,000 | 200 | 50 | 47 | 4 | [13] |
Note: Ki values can vary depending on the specific assay conditions used.
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for Mitochondrial CA V Activity
This protocol is adapted for measuring the activity of isolated mitochondrial CA V.
Materials:
-
Isolated mitochondria from a relevant cell line or tissue.
-
Stopped-flow spectrophotometer.
-
Assay Buffer: 20 mM TRIS-HCl, pH 7.4, containing 20 mM NaCl and 2 mM MgSO₄.
-
CO₂-saturated water (prepare fresh by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes).
-
pH indicator solution (e.g., 0.2 mM phenol (B47542) red).
-
Test inhibitor and control compounds.
Procedure:
-
Mitochondria Preparation: Isolate mitochondria using a standard differential centrifugation protocol. Resuspend the final mitochondrial pellet in the assay buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Inhibitor Incubation: Pre-incubate the isolated mitochondria (at a final concentration of ~0.1-0.5 mg/mL) with various concentrations of the test inhibitor or vehicle control for 15 minutes at room temperature.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the mitochondria/inhibitor suspension containing the pH indicator.
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the two solutions and monitor the change in absorbance of the pH indicator over time (typically at 557 nm for phenol red). The hydration of CO₂ to carbonic acid will cause a decrease in pH, leading to a change in the indicator's absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Plot the initial rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement in Mitochondria
CETSA is a powerful technique to verify that an inhibitor binds to its target within the complex cellular environment.
Materials:
-
Intact cells expressing CA V.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment for heating samples (e.g., PCR thermocycler).
-
Western blotting reagents and a specific antibody for CA V.
Procedure:
-
Cell Treatment: Treat intact cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Subcellular Fractionation: Isolate the mitochondrial fraction from the heated and unheated cell samples.
-
Lysis and Centrifugation: Lyse the mitochondrial pellets and centrifuge at high speed to separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein.
-
Western Blot Analysis: Analyze the amount of soluble CA V in the supernatant of each sample by Western blotting.
-
Data Analysis: A selective inhibitor will stabilize CA V, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This will be observed as a rightward shift in the melting curve (soluble protein amount vs. temperature).
Mandatory Visualizations
Caption: Metabolic pathway involving Carbonic Anhydrase V.
Caption: Troubleshooting workflow for CA V inhibitors.
References
- 1. Crystal Structure of Human Carbonic Anhydrase vi | Structural Genomics Consortium [thesgc.org]
- 2. Carbonic anhydrase inhibitors: Valdecoxib binds to a different active site region of the human isoform II as compared to the structurally related cyclooxygenase II "selective" inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic anhydrase inhibitors. Identification of selective inhibitors of the human mitochondrial isozymes VA and VB over the cytosolic isozymes I and II from a natural product-based phenolic library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitosis-targeting therapies: a troubleshooting guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecules Targeting the Mitochondrial Permeability Transition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Kinetically Selective Inhibitors of Human Carbonic Anhydrase Isozymes I, II, VII, IX, XII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A subcellularly targeted photocaged inhibitor for mitochondrial carbonic anhydrase V - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Carbonic Anhydrase V (CA-V)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of recombinant Carbonic Anhydrase V (CA-V), with a primary focus on preventing protein aggregation.
Troubleshooting Guides
Problem 1: Low Yield of Soluble CA-V After Cell Lysis
Possible Cause: The majority of the expressed CA-V is forming insoluble inclusion bodies.
Troubleshooting Steps:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Decrease the concentration of the inducing agent (e.g., IPTG) to reduce the rate of protein expression.
-
Use a Different Expression Strain: Some E. coli strains are better suited for expressing challenging proteins. Consider strains engineered to promote disulfide bond formation or that contain chaperone plasmids.
-
-
Modify Lysis Protocol:
-
Gentle Lysis Methods: Use non-mechanical lysis methods such as enzymatic lysis (e.g., lysozyme) combined with a mild non-ionic detergent.[1]
-
Additives in Lysis Buffer: Include additives that can help stabilize the protein during extraction. Refer to the table of common additives below.
-
Problem 2: CA-V Aggregates During Affinity Chromatography
Possible Cause: The buffer conditions are not optimal for CA-V stability, or the protein concentration is too high on the column.
Troubleshooting Steps:
-
Optimize Chromatography Buffers:
-
pH Adjustment: The optimal pH for CA-V is generally between 7.0 and 9.0.[2][3] Perform small-scale trials to determine the pH at which your construct is most stable.
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) in your binding, wash, and elution buffers. While high salt concentrations can sometimes promote hydrophobic aggregation, they can also prevent non-specific ionic interactions. A common starting point is 150-500 mM NaCl.
-
Inclusion of Additives: Add stabilizing agents to all chromatography buffers. See the table below for suggestions. L-arginine (0.2-0.5 M) is particularly effective at preventing aggregation during affinity chromatography.
-
-
Modify Elution Strategy:
-
Gradient Elution: Use a linear gradient of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) instead of a step elution. This can help to elute the protein at a lower concentration, reducing the risk of concentration-dependent aggregation.
-
Immediate Dilution: Dilute the eluted fractions immediately or collect them into a buffer containing stabilizing additives.
-
Problem 3: Purified CA-V Aggregates Upon Storage
Possible Cause: The final buffer composition is not suitable for long-term stability, or the protein is sensitive to freeze-thaw cycles.
Troubleshooting Steps:
-
Optimize Storage Buffer:
-
Screen Different Buffers: Perform a buffer screen to identify the optimal pH and salt concentration for long-term stability.
-
Add Cryoprotectants: For frozen storage, add cryoprotectants such as glycerol (B35011) (10-50%) or sucrose (B13894) to the final buffer.[4]
-
Include Reducing Agents: If your CA-V construct has exposed cysteine residues, include a reducing agent like DTT or TCEP to prevent intermolecular disulfide bond formation.
-
-
Storage Conditions:
-
Flash Freezing: Flash freeze aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.
-
Avoid Repeated Freeze-Thaw Cycles: Store the protein in single-use aliquots.
-
Frequently Asked Questions (FAQs)
Q1: My His-tagged CA-V is found in inclusion bodies. What is the first thing I should try?
A1: The first and often most effective step is to lower the induction temperature (e.g., to 18-20°C) and reduce the inducer concentration. This slows down protein expression, giving the protein more time to fold correctly.
Q2: What are some common additives I can use to prevent CA-V aggregation?
A2: A variety of additives can be used to stabilize CA-V during purification. These include osmolytes like glycerol and sucrose, amino acids such as L-arginine and L-glutamate, and low concentrations of non-ionic detergents. Please refer to the data tables below for recommended concentration ranges.
Q3: What is the role of zinc in CA-V purification, and should I add it to my buffers?
A3: Carbonic anhydrase is a zinc metalloenzyme, and the zinc ion is crucial for its catalytic activity and structural stability.[5][6] Insufficient zinc can lead to misfolding and aggregation. It is advisable to include a low concentration of a zinc salt (e.g., 10-50 µM ZnSO₄ or ZnCl₂) in your lysis, purification, and storage buffers to ensure the zinc-binding site is saturated. However, be aware that excessively high concentrations of zinc can also promote aggregation in some proteins.[5]
Q4: I have purified CA-V from inclusion bodies, but it precipitates during refolding. What can I do?
A4: Protein precipitation during refolding is a common issue. Key strategies to mitigate this include:
-
Slow Removal of Denaturant: Use a stepwise dialysis or a continuous diafiltration method to gradually remove the denaturant (e.g., urea (B33335) or guanidinium (B1211019) hydrochloride).[7][8]
-
Low Protein Concentration: Keep the protein concentration low during refolding (typically < 0.1 mg/mL).
-
Use of Refolding Additives: Include additives in the refolding buffer that inhibit aggregation, such as L-arginine, or use a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) if your protein has disulfide bonds.[9]
Q5: How can I quickly assess the aggregation state of my CA-V sample?
A5: A simple method is to measure the absorbance at 340 nm or 600 nm; an increase in absorbance over time indicates scattering due to aggregation. For a more detailed analysis, you can use size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
Data Presentation
Table 1: Recommended Buffer Conditions for CA-V Purification
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The optimal pH should be determined empirically for each specific CA-V construct. A pH of 8.0 is a good starting point for His-tag purification.[2][3] |
| Salt (NaCl) | 150 - 500 mM | Helps to reduce non-specific ionic interactions during affinity chromatography. |
| Zinc Salt (ZnSO₄ or ZnCl₂) | 10 - 50 µM | Crucial for the stability and activity of CA-V. |
| Imidazole (for His-tag) | 10 - 20 mM (Wash) | Used in wash buffers to remove weakly bound contaminants. |
| 250 - 500 mM (Elution) | For eluting the His-tagged protein. A gradient is often preferred over a step elution. |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive | Working Concentration | Mechanism of Action |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure by preferential hydration.[4] |
| Sucrose | 0.2 - 1 M | Osmolyte that stabilizes protein conformation. |
| L-Arginine | 0.2 - 1 M | Suppresses aggregation by interacting with hydrophobic patches and stabilizing the protein.[] |
| L-Glutamate | 0.2 - 1 M | Often used in combination with L-arginine to enhance solubility. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01 - 0.1% (v/v) | Can help to solubilize aggregation-prone proteins by disrupting hydrophobic interactions.[4][11] |
| Reducing Agents (DTT, TCEP) | 1 - 5 mM | Prevents the formation of intermolecular disulfide bonds. |
Experimental Protocols
Protocol 1: Cell Lysis for Soluble His-tagged CA-V
-
Harvest Cells: Centrifuge the E. coli culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.[1]
-
Resuspend Pellet: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 50 µM ZnSO₄, 1 mM PMSF) at a ratio of 5 mL of buffer per gram of wet cell paste.
-
Enzymatic Lysis: Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle rocking.
-
Reduce Viscosity: Add DNase I to a final concentration of 10 µg/mL and MgCl₂ to 5 mM. Incubate on ice for another 15 minutes.
-
Clarify Lysate: Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully collect the supernatant containing the soluble His-tagged CA-V for affinity purification.
Protocol 2: Ni-NTA Affinity Chromatography of His-tagged CA-V
-
Equilibrate Resin: Wash the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load Lysate: Apply the clarified cell lysate to the equilibrated column at a flow rate of 1-2 mL/min.
-
Wash Column: Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 50 µM ZnSO₄).
-
Elute Protein: Elute the bound CA-V with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 50 µM ZnSO₄). It is recommended to use a linear gradient from 20 mM to 250 mM imidazole over 10-20 column volumes.
-
Analyze Fractions: Analyze the eluted fractions by SDS-PAGE to identify those containing pure CA-V.
Protocol 3: Refolding of CA-V from Inclusion Bodies by Stepwise Dialysis
-
Isolate and Wash Inclusion Bodies: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet sequentially with a buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion bodies in Solubilization Buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidinium HCl, 5 mM DTT) and incubate with stirring for 1-2 hours at room temperature.
-
Clarify Solubilized Protein: Centrifuge at 16,000 x g for 30 minutes to remove any remaining insoluble material.
-
Stepwise Dialysis:
-
Step 1: Dialyze the solubilized protein against 100 volumes of Refolding Buffer 1 (50 mM Tris-HCl, pH 8.0, 3 M Urea, 0.5 M L-arginine, 50 µM ZnSO₄, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) for 12-24 hours at 4°C.
-
Step 2: Transfer the dialysis bag to 100 volumes of Refolding Buffer 2 (50 mM Tris-HCl, pH 8.0, 1 M Urea, 0.2 M L-arginine, 50 µM ZnSO₄) and dialyze for 12-24 hours at 4°C.
-
Step 3: Transfer the dialysis bag to 100 volumes of Final Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 50 µM ZnSO₄) and dialyze for 12-24 hours at 4°C with at least one buffer change.
-
-
Remove Precipitate: After dialysis, centrifuge the refolded protein solution at 16,000 x g for 30 minutes to remove any precipitated protein. The supernatant contains the refolded, soluble CA-V.
Visualizations
Caption: Workflow for CA-V Purification from Soluble and Insoluble Fractions.
Caption: Troubleshooting Logic for Protein Aggregation Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of carbonic anhydrase from bovine erythrocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. biossusa.com [biossusa.com]
- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Fluorescence-Based Carbonic Anhydrase (CA-V) Assays
Welcome to the Technical Support Center for troubleshooting fluorescence-based Carbonic Anhydrase (CA) activity assays. This guide provides detailed answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in a CA-V assay?
High background fluorescence can originate from multiple sources, significantly impacting the signal-to-noise ratio and the overall quality of the data. The primary contributors include:
-
Autofluorescence from Assay Components: Biological samples, buffers, and some chemical reagents can inherently fluoresce at the excitation and emission wavelengths used in the assay.[1] Phenol red and fetal bovine serum in cell culture media are common culprits.
-
Substrate Instability and Spontaneous Hydrolysis: The fluorescent substrate may degrade spontaneously over time, leading to an increase in background signal even in the absence of enzymatic activity. This can be exacerbated by factors such as pH, temperature, and exposure to light.
-
Choice of Microplate: The material and color of the microplate can significantly influence background readings. White plates, for instance, reflect light and can lead to higher background fluorescence compared to black plates which are designed to absorb stray light.[1][2]
-
Instrument Settings: Improperly configured settings on the fluorescence plate reader, such as an excessively high gain, can amplify background noise.
-
Well-to-Well Crosstalk: Signal from a well with a strong fluorescent signal can "bleed" into adjacent wells, artificially raising their background readings. This is more pronounced in higher-density plates.
Q2: My blank wells (no enzyme) show high fluorescence. What are the likely causes and how can I fix this?
High fluorescence in blank wells is a clear indicator of issues with the assay components or setup. Here’s a step-by-step guide to troubleshoot this problem:
-
Evaluate Substrate Stability:
-
Cause: The substrate may be hydrolyzing spontaneously in the assay buffer.
-
Solution: Prepare fresh substrate solution for each experiment. Additionally, run a control with only the substrate in the assay buffer and measure fluorescence over time to determine the rate of spontaneous hydrolysis. If the rate is high, consider adjusting the buffer pH or storing the substrate stock in a more stable solvent.
-
-
Check for Contaminated Reagents:
-
Cause: The assay buffer or other reagents may be contaminated with fluorescent compounds.
-
Solution: Test each component of the assay individually for intrinsic fluorescence. If a particular component is identified as a source of high background, try to find a higher purity alternative or a different formulation.
-
-
Optimize Microplate Selection:
-
Cause: The type of microplate used may be contributing to the high background.
-
Solution: For fluorescence intensity assays, black opaque plates are generally recommended to minimize background fluorescence and well-to-well crosstalk.[2] While white plates can enhance the signal in luminescence assays, they tend to increase background in fluorescence assays.[1]
-
-
Review Instrument Settings:
-
Cause: The gain setting on the plate reader might be too high, leading to the amplification of noise.
-
Solution: Adjust the gain setting using a positive control to a level that provides a robust signal without saturating the detector.
-
Q3: How does the choice of microplate affect background and signal-to-noise ratio?
The choice of microplate is critical for obtaining high-quality data in fluorescence assays. The color and material of the plate can have a significant impact on the results.
| Plate Type | Signal Intensity | Background Fluorescence | Well-to-Well Crosstalk | Recommended Use Case |
| Black, Opaque | Lower (absorbs stray light) | Low | Low | Fluorescence Intensity (FI), FRET, FP [2] |
| White, Opaque | High (reflects light) | High | Moderate | Luminescence, Time-Resolved Fluorescence (TRF)[1] |
| Clear | Variable | Variable | High | Absorbance (Colorimetric) Assays |
Key Takeaway: For standard fluorescence-based CA-V assays, black opaque microplates are the preferred choice as they minimize background fluorescence and crosstalk, leading to a better signal-to-noise ratio.
Experimental Protocols
Detailed Protocol for Fluorescence-Based CA-V Esterase Activity Assay
This protocol is adapted from a general fluorometric enzyme assay using a 4-methylumbelliferone (B1674119) (MUB)-based substrate.
Materials:
-
Purified Carbonic Anhydrase (CA) enzyme
-
4-Methylumbelliferyl Acetate (MUA) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of MUA in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the CA enzyme in the assay buffer.
-
Prepare a standard curve of 4-methylumbelliferone (MUB), the fluorescent product, in the assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of the different enzyme dilutions to the sample wells.
-
For the blank wells, add 50 µL of assay buffer without the enzyme.
-
Add 50 µL of the MUA substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the sample wells at each time point.
-
Plot the background-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the reaction rate.
-
Use the MUB standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (µmol/min).
-
Visualizations
Diagram of the CA-V Esterase Assay Principle
Caption: Principle of the fluorescence-based CA-V esterase activity assay.
Experimental Workflow for Troubleshooting High Background
References
Technical Support Center: Interpreting Complex Kinetic Data from Carbonic Anhydrase V (CA-V) Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex kinetic data from Carbonic Anhydrase V (CA-V) inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in my CA-V inhibition assay results?
High variability between replicate wells can stem from several factors:
-
Inconsistent cell seeding: If you are using a cellular assay, ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Pipetting errors: Small volume inaccuracies, especially of the inhibitor or enzyme, can lead to significant variations. Use calibrated pipettes and proper technique.
-
Incomplete mixing: Ensure thorough mixing of reagents in each well without introducing bubbles.
-
Edge effects in microplates: The outer wells of a microplate are more prone to evaporation, which can concentrate reactants and alter results. It is advisable to fill the outer wells with buffer or media and not use them for experimental data points.
-
Temperature fluctuations: Carbonic anhydrase activity is sensitive to temperature. Ensure that all reagents and plates are maintained at a consistent and appropriate temperature throughout the experiment.[1]
Q2: I am not observing any inhibition, even with a known CA inhibitor. What could be the problem?
There are several potential reasons for a lack of inhibition:
-
Inactive Enzyme: The CA-V enzyme may have lost activity due to improper storage or handling. It's crucial to check the activity of your enzyme stock with a positive control inhibitor like acetazolamide.[2]
-
Incorrect Assay Setup: Verify that all assay parameters such as pH, temperature, and substrate concentration are within the optimal range for CA-V activity.[2] The buffer composition is also critical for enzyme stability and activity.
-
Degraded Inhibitor: The inhibitor may have degraded. Use a fresh stock of the inhibitor to rule out this possibility.[2]
-
Inappropriate Assay for the Inhibitor: Some inhibitors may exhibit different binding modes for different substrates.[2] If you are using an esterase assay (e.g., with p-nitrophenyl acetate (B1210297) as a substrate), it may not be suitable for all inhibitor types. The CO2 hydration assay is considered the gold-standard method.[3]
Q3: My IC50 values for the same inhibitor differ significantly between the pNPA esterase assay and the stopped-flow CO2 hydration assay. Why is this?
It is not uncommon to observe different IC50 values between different assay formats. This discrepancy can be attributed to:
-
Different Assay Sensitivities and Conditions: The two assays operate under different principles and conditions (e.g., substrate, pH), which can influence inhibitor potency.[2]
-
Different Inhibitor Binding Modes: The inhibitor might interact differently with the enzyme when it is acting on different substrates.[2]
-
Limitations of the Cheng-Prusoff Equation: The Cheng-Prusoff equation (K_i = IC_50 / (1 + [S]/K_M)) is often used to calculate the inhibition constant (Ki) from the IC50 value. However, this equation is not valid under tight-binding conditions where the enzyme concentration is comparable to or greater than the Ki.[4]
For final validation of lead compounds, the stopped-flow CO2 hydration assay is the recommended method.[2][3]
Q4: My kinetic plots are non-linear. What does this indicate?
Non-linear kinetics in enzyme inhibition studies can arise from several factors:
-
Saturable Elimination Mechanisms: At high inhibitor concentrations, the enzyme's capacity to bind the inhibitor can become saturated. This leads to a disproportionate relationship between the inhibitor concentration and the observed effect.[5][6]
-
Complex Inhibition Mechanisms: The inhibitor may not follow a simple competitive, non-competitive, or uncompetitive inhibition model. It could be a slow-binding inhibitor, a time-dependent inhibitor, or it might have a multi-step binding process.
-
Assay Artifacts: Issues such as inhibitor precipitation at high concentrations or interference with the detection method can also lead to non-linear plots.
Careful analysis of the data using appropriate models is necessary to understand the underlying inhibition mechanism.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
-
Potential Cause: Contamination of reagents or buffers, or inherent fluorescence/absorbance of the test compound.
-
Recommended Solution:
-
Run a "no enzyme" control and a "no substrate" control to identify the source of the background signal.
-
If the compound itself is interfering, subtract the background signal from the experimental wells.
-
Consider using an alternative assay format with a different detection method.
-
Issue 2: Incomplete Inhibition at High Inhibitor Concentrations
-
Potential Cause: The inhibitor may not be a full inhibitor, or there might be an issue with its solubility at high concentrations. Some studies have reported that for certain inhibitors, the enzyme activity does not go to zero even at high concentrations.[4]
-
Recommended Solution:
-
Visually inspect the wells with high inhibitor concentrations for any signs of precipitation.
-
If solubility is an issue, consider using a different solvent or a lower range of inhibitor concentrations.
-
If the inhibitor is indeed a partial inhibitor, this is a valid result that needs to be noted.
-
Issue 3: Difficulty in Determining the Linear Range for Initial Rate Calculation
-
Potential Cause: The reaction is proceeding too quickly, or data is not being collected at frequent enough intervals.
-
Recommended Solution:
-
Reduce the enzyme concentration to slow down the reaction rate.
-
Increase the data acquisition rate of your plate reader or spectrophotometer.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.[2]
-
Data Presentation
Table 1: Example Inhibition Data for CA-V with Different Inhibitors
| Inhibitor | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Inhibition Type |
| Acetazolamide | Stopped-Flow | CO2 | 15 | 8 | Non-competitive |
| Ethoxzolamide | Stopped-Flow | CO2 | 10 | 5 | Non-competitive |
| Compound X | pNPA Esterase | pNPA | 150 | 75 | Competitive |
| Compound X | Stopped-Flow | CO2 | 25 | 12 | Non-competitive |
| Compound Y | Thermal Shift | - | - | - | Binds |
Table 2: Comparison of Kinetic Parameters for CA-V
| Parameter | Value | Conditions |
| K_M for CO2 | 3.5 mM | pH 7.4, 25°C |
| k_cat for CO2 hydration | 1.2 x 10^5 s^-1 | pH 7.4, 25°C |
| V_max for pNPA hydrolysis | 0.8 µmol/min/mg | pH 7.6, 37°C |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.[3]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol (B47542) red).[3]
-
Enzyme Solution: Prepare a stock solution of purified CA-V in the assay buffer.
-
Inhibitor Solutions: Prepare a range of concentrations of the inhibitor to be tested.
-
Substrate Solution: CO2-saturated water, prepared by bubbling CO2 gas through deionized water.[1]
-
-
Instrumentation: Use a stopped-flow spectrophotometer.
-
Procedure:
-
Pre-incubate the enzyme with the desired concentration of the inhibitor.
-
Rapidly mix the enzyme (or enzyme-inhibitor mixture) with the CO2-saturated water in the stopped-flow device.[1]
-
Monitor the change in absorbance of the pH indicator over a very short timescale.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the enzyme's activity.
-
The experiment is repeated with different inhibitor concentrations to determine the IC50 value.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, provided the assay conditions are appropriate.[3]
-
p-Nitrophenyl Acetate (pNPA) Esterase Assay
This is a colorimetric assay that is often used for high-throughput screening of CA inhibitors.
Methodology:
-
Reagent Preparation:
-
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme solution, and test inhibitors at various concentrations.[1]
-
Include wells for a positive control (e.g., acetazolamide) and a negative control (no inhibitor).[1]
-
Incubate the plate to allow the inhibitors to bind to the enzyme.[1]
-
Initiate the reaction by adding the pNPA substrate to all wells.[1]
-
Immediately measure the absorbance at 405 nm in kinetic mode.[1]
-
-
Data Analysis:
Mandatory Visualizations
Caption: General experimental workflow for a CA-V pNPA esterase inhibition assay.
Caption: Role of Carbonic Anhydrase V (CA-V) in mitochondrial metabolism.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non Linear Kinetics – Pharmacokinetics [sepia2.unil.ch]
- 6. Pharmacokinetics made easy 9: Non-linear pharmacokinetics - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Technical Support Center: Addressing Inhibitor Precipitation in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent inhibitor precipitation in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why did my inhibitor precipitate immediately after adding it to the cell culture medium?
A1: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a solvent like DMSO is introduced into an aqueous environment where it is less soluble.[1] The primary reasons for this include:
-
High Final Concentration: The inhibitor's concentration in the medium exceeds its aqueous solubility limit.[1]
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1]
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[1]
-
Solvent Choice: While DMSO is a common solvent, some compounds may require alternatives or co-solvents for optimal solubility.[2][3]
Q2: My inhibitor was soluble initially but precipitated over time in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the culture medium:
-
Temperature and pH Shifts: Changes in temperature and CO2 levels in the incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[4]
-
Interaction with Media Components: The inhibitor may interact with salts, proteins, or other components in the media over time, leading to precipitation.[4][5]
-
Media Evaporation: Evaporation from culture plates can increase the concentration of the inhibitor and other media components, exceeding the solubility limit.[6][7]
-
Compound Instability: The inhibitor itself may not be stable in the aqueous environment of the cell culture medium over the duration of the experiment.[7]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: To avoid cytotoxicity, the final concentration of DMSO should be kept as low as possible. The general consensus is to keep the DMSO concentration below 0.1% (v/v) for minimal effects on cell behavior. However, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects in shorter-term assays.[7][8] It is crucial to perform a dose-response analysis to determine the IC50 value and to always include a vehicle control with the same final DMSO concentration in your experiments.[9]
Q4: How should I prepare and store my inhibitor stock solutions to minimize precipitation?
A4: Proper preparation and storage are critical for preventing precipitation issues:
-
Use High-Quality Solvents: Prepare stock solutions in anhydrous, high-purity DMSO, as water contamination can reduce solubility.[7]
-
Create High-Concentration Stocks: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, in anhydrous DMSO.[9]
-
Aliquot for Single Use: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[4][7]
-
Inspect Before Use: Before each use, visually inspect the thawed stock solution for any precipitates. If present, gentle warming or vortexing may help to redissolve the compound.[7]
Troubleshooting Guides
Issue 1: Immediate Inhibitor Precipitation
If you observe immediate precipitation upon adding your inhibitor to the cell culture medium, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of the inhibitor. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Always use pre-warmed (37°C) cell culture media for dilutions.[1] |
| Inappropriate Solvent | If the compound has poor solubility in DMSO, consider alternative solvents like ethanol (B145695) or a co-solvent system, ensuring cell compatibility.[10] |
Issue 2: Delayed Inhibitor Precipitation in the Incubator
For precipitation that occurs over time, consider the following solutions:
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.[1] |
| Media Evaporation | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[6][7] |
| pH Instability | Use a well-buffered culture medium (e.g., with HEPES) to maintain a stable pH.[7] |
| Compound Instability | Check the manufacturer's data for the inhibitor's stability in aqueous solutions. If necessary, prepare fresh solutions for each experiment.[7] |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentration in Cell Culture
| Cell Tolerance | Final DMSO Concentration | Recommendation |
| High | < 0.1% | Ideal for most cell lines and long-term experiments with minimal impact on cell physiology.[7] |
| Medium | 0.1% - 0.5% | Generally acceptable for many cell lines in shorter-term assays. A vehicle control is essential.[7] |
| Low | > 0.5% | May cause significant cytotoxicity and alter gene expression. Use with caution and only if necessary.[7][8] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of an Inhibitor
This protocol helps determine the highest concentration of an inhibitor that remains soluble in your specific cell culture medium.
-
Prepare a High-Concentration Stock: Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).[1]
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C.[1]
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your inhibitor stock in the pre-warmed medium. For example, add 2 µL of a 2-fold serial dilution of the DMSO stock to 200 µL of media in each well.[1]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can measure the absorbance at 600 nm; an increase indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those conditions.[1]
Protocol 2: Determining the Maximum Tolerated DMSO Concentration
This protocol is for assessing the highest concentration of DMSO your cells can tolerate without significant toxicity.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency after 24-48 hours.[7]
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete culture medium. A typical range would be from 2% down to 0.01%, including a no-DMSO control.[7]
-
Treatment: Replace the existing medium with the medium containing the different DMSO concentrations.[7]
-
Incubation: Incubate the plate for the intended duration of your experiment.[7]
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the effect of DMSO on cell viability.
-
Determine Maximum Tolerated Concentration: The highest DMSO concentration that does not significantly reduce cell viability is the maximum tolerated concentration for your cell line under your experimental conditions.
Visualizations
Caption: Troubleshooting logic for inhibitor precipitation.
Caption: Recommended workflow for inhibitor preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
challenges in crystallizing carbonic anhydrase V for structural studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the crystallization of human carbonic anhydrase V (CA V) for structural studies. As there are currently no publicly available crystal structures for human CA V, this guide leverages data from other human carbonic anhydrase isoforms and general protein crystallography principles to offer practical advice.
Frequently Asked Questions (FAQs)
Q1: I am having trouble expressing soluble human CA V in E. coli. What can I do?
A1: Expression of mitochondrial proteins like CA V in bacterial systems can be challenging. If you are observing low yields of soluble protein or the formation of inclusion bodies, consider the following troubleshooting steps:
-
Lower Expression Temperature: Reduce the induction temperature to 18-25°C to slow down protein expression and promote proper folding.
-
Optimize Codon Usage: Human CA V codons may not be optimal for E. coli. Consider using an E. coli strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21(DE3)-CodonPlus).
-
Co-expression with Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your protein.
-
Use a Different Expression Tag: If you are using a large fusion tag, it might interfere with folding. Try a smaller tag like a His-tag or consider cleaving the tag after purification.
-
Denaturation and Refolding: As reported for human carbonic anhydrase VA (CA VA), purification from inclusion bodies under denaturing conditions followed by refolding can be a viable strategy.[1]
Q2: My purified CA V is not stable and tends to aggregate. How can I improve its stability?
A2: Protein stability is crucial for successful crystallization. To improve the stability of your purified CA V:
-
Buffer Optimization: Screen a range of pH values and buffer systems. The optimal pH for stability may differ from the optimal pH for activity.
-
Additive Screening: Include additives in your storage and purification buffers. Common stabilizers include:
-
Glycerol (5-20%)
-
Low concentrations of non-detergent sulfobetaines (NDSBs)
-
Reducing agents like DTT or TCEP if your protein has exposed cysteines.
-
-
Ligand Addition: The addition of a known inhibitor or cofactor can sometimes stabilize the protein in a conformation more amenable to crystallization. For carbonic anhydrases, sulfonamide inhibitors are known to bind tightly.[2]
-
Concentration Dependence: Check if aggregation is concentration-dependent. You may need to work at a lower protein concentration.
Q3: I am not getting any crystals in my initial screens. Where should I start?
A3: The absence of initial crystalline hits is a common challenge. Here are some strategies to broaden your search for crystallization conditions:
-
Increase the Number of Screens: Use a wider variety of commercial crystallization screens that cover a broad range of precipitants, pH, and salts.
-
Vary Protein Concentration: Screen at least three different protein concentrations (e.g., 5 mg/mL, 10 mg/mL, and 20 mg/mL).
-
Orthogonal Screening Methods: If you are using hanging-drop vapor diffusion, try sitting-drop or microbatch methods.
-
Seeding: If you observe any precipitate or microcrystalline material, consider using it for microseeding experiments.
Q4: I am observing amorphous precipitate in many of my crystallization drops. What does this indicate and what should I do?
A4: Amorphous precipitate suggests that the protein is coming out of solution too quickly. To promote ordered crystal growth:
-
Lower Precipitant Concentration: Reduce the concentration of the precipitant (e.g., PEG, ammonium (B1175870) sulfate) to slow down the precipitation process.
-
Adjust pH: Move the pH of your condition further away from the protein's isoelectric point (pI) to increase its solubility.
-
Vary Temperature: Set up crystallization trials at different temperatures (e.g., 4°C and 20°C).
-
Additive Screening: Use additives that can modulate protein-protein contacts, such as small polymers, divalent cations, or organic solvents.
Troubleshooting Guides
Problem: Poorly formed or small crystals
If you are obtaining crystals that are too small or of poor morphological quality for diffraction studies, consider the following optimization strategies:
-
Fine-tune Precipitant and Salt Concentrations: Create a grid screen around your initial hit condition, varying the precipitant and salt concentrations in small increments (e.g., 1-2% for the precipitant and 0.01-0.05 M for the salt).
-
Microseeding: This is a powerful technique to obtain larger, more well-ordered crystals. A seed stock can be prepared from crushed crystals of a previous experiment.
-
Control Nucleation: Reduce the number of nucleation events by lowering the protein concentration or the precipitant concentration. This allows fewer crystals to grow to a larger size.
-
Cryo-protection: For β-carbonic anhydrase from Pisum sativum, it was found that careful, stepwise cryo-protection was essential for obtaining good diffraction data.[3]
Experimental Protocols
Generalized Protocol for Expression and Purification of Human Carbonic Anhydrase
This protocol is a general guideline based on procedures for other human carbonic anhydrases and may need optimization for CA V.
-
Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid containing the human CA V gene fused to a His-tag.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.2-0.5 mM IPTG and continue to grow the culture at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation.
-
-
Purification (Native Conditions):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column.
-
Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Further purify the protein by size-exclusion chromatography to remove aggregates and obtain a homogenous sample.
-
-
Purification (Denaturing Conditions - if in inclusion bodies):
-
Follow the procedure for human CA VA, which involves purification under denaturing conditions using Ni-NTA chromatography followed by refolding.[1]
-
Quantitative Data
The following table summarizes crystallization conditions that have been successful for other human carbonic anhydrase isoforms. These can serve as a valuable starting point for designing crystallization screens for CA V.
| Isoform | Protein Concentration (mg/mL) | Precipitant | Buffer/pH | Temperature (°C) | Reference |
| CA III | Not specified | Not specified | Not specified | 293 K (20°C) | [4] |
| CA IV | 5-8 | 25% PEG 3350 | 100 mM Sodium Acetate pH 5.1 | 4 | [5] |
| CA IX | 10.8-17.5 | 8% PEG 8000 | 0.1 M Tris pH 8.5 | 4, 18, ambient | [6] |
| CA IX | Not specified | 20% PEG 3350 | 0.2 M Ammonium Formate | Not specified | [6] |
Visualizations
Caption: Experimental workflow for protein structural studies.
Caption: Troubleshooting workflow for protein crystallization.
References
- 1. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization and preliminary X-ray analysis of human carbonic anhydrase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of the secretory form of membrane-associated human carbonic anhydrase IV at 2.8-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving the Accuracy of IC50 Determination for CA-V Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to improve the accuracy and reproducibility of IC50 values for Carbonic Anhydrase V (CA-V) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it crucial in CA-V inhibitor research?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular drug or substance is needed to inhibit a specific biological process by 50%.[1][2] For CA-V research, the IC50 value is a critical parameter for assessing the potency of a potential inhibitor.[3] A lower IC50 value signifies that the inhibitor is effective at a lower concentration, indicating higher potency.[1] This metric is essential for comparing the effectiveness of different compounds and for guiding lead optimization in drug discovery.[1][2]
Q2: What are the common assay formats for determining the IC50 of CA inhibitors?
The two primary assay types for carbonic anhydrase inhibitors are the CO2 hydration assay and the esterase activity assay.[4] The CO2 hydration assay is the gold standard as it measures the enzyme's physiologically relevant function. However, it is more complex to perform. The esterase activity assay, which often uses p-nitrophenyl acetate (B1210297) (p-NPA) as a substrate, is a simpler, high-throughput colorimetric method suitable for initial screening.[4][5] It is important to note that results from the two assays may not always correlate perfectly, and promising hits from an esterase screen should be validated using the CO2 hydration assay.[4]
Q3: Why do my IC50 values show significant variability between experiments?
Variability in IC50 values is a common issue that can arise from several sources.[6][7] These include:
-
Inconsistent Assay Conditions: Minor differences in temperature, pH, buffer composition, or incubation times can alter enzyme activity and inhibitor binding.[7]
-
Substrate Concentration: IC50 values are dependent on the concentration of the substrate used in the assay.[2]
-
Reagent Quality and Handling: The age and storage of reagents, particularly the enzyme and the inhibitor, can affect their stability and activity.[7] Multiple freeze-thaw cycles should be avoided.[8][9]
-
Cell-Based vs. Biochemical Assays: IC50 values obtained from biochemical assays often differ from those from cell-based assays due to factors like cell permeability, drug efflux pumps, and inhibitor metabolism within the cellular environment.[10]
-
Data Analysis Methods: The choice of nonlinear regression model and software can lead to different calculated IC50 values.[11]
Q4: What is the difference between IC50 and Ki, and can I convert IC50 to Ki?
IC50 is the concentration of an inhibitor required to reduce enzyme velocity by 50% under specific experimental conditions.[2] The Ki, or inhibition constant, is a more absolute measure of the binding affinity between the inhibitor and the enzyme.[2] Unlike the IC50 value, the Ki is not dependent on the substrate concentration.[6]
For competitive inhibitors, the IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate concentration and KM is the Michaelis constant.[2][12] This conversion allows for a more standardized comparison of inhibitor potency across different studies.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during IC50 determination experiments.
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, edge effects in the microplate, or compound precipitation.
-
Solution:
-
Ensure accurate and consistent pipetting for all reagents.
-
Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation ("edge effects"). Alternatively, fill the outer wells with sterile media or PBS.[4]
-
Visually inspect the wells for any signs of compound precipitation. If observed, check the inhibitor's solubility in the assay buffer and consider using a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity.[4]
-
Problem: No inhibition is observed, even with a known positive control inhibitor (e.g., Acetazolamide).
-
Possible Cause: The enzyme may be inactive, the assay may be set up incorrectly, or the inhibitor may have degraded.[4]
-
Solution:
-
Check Enzyme Activity: Always run a control without any inhibitor to confirm the enzyme is active. Verify that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.[8][9]
-
Verify Assay Parameters: Double-check that all assay parameters, including buffer pH, temperature, and substrate concentration, are within the optimal range for CA-V activity.[4]
-
Use Fresh Inhibitor: Prepare a fresh stock solution of the inhibitor to rule out degradation.[4]
-
Problem: The dose-response curve is not sigmoidal or shows a poor fit.
-
Possible Cause: The inhibitor concentration range is not appropriate, the data has not been normalized correctly, or the inhibitor has low solubility.
-
Solution:
-
Optimize Concentration Range: Use a wide range of inhibitor concentrations (e.g., spanning several orders of magnitude) to ensure you capture the top and bottom plateaus of the curve.[7] The data points should be evenly distributed around the expected IC50.
-
Normalize Data: Express the response data as a percentage of the control activity (100% for no inhibitor, 0% for maximum inhibition).[7]
-
Log Transform Concentration: Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a sigmoidal dose-response curve.[7][13]
-
Use Nonlinear Regression: Always use a nonlinear regression model (e.g., four-parameter logistic fit) to calculate the IC50 from the sigmoidal curve.[7][14]
-
Problem: The inhibition curve does not reach a plateau at 0% or 100% activity.
-
Possible Cause: The range of inhibitor concentrations tested is insufficient, or there may be assay artifacts.
-
Solution:
-
If the curve does not reach 100% inhibition at the highest concentration, it could indicate incomplete inhibition or experimental issues.[12]
-
If the curve does not define a clear top plateau (uninhibited activity), it is difficult to define 50% inhibition accurately.[15]
-
Extend the concentration range of the inhibitor to fully define both the top and bottom plateaus of the dose-response curve.[15] Without these defined plateaus, the calculated IC50 value can be unreliable.[15]
-
Experimental Protocols & Data
Protocol: Colorimetric IC50 Determination using p-NPA Esterase Assay
This protocol outlines a common method for determining the IC50 of CA-V inhibitors using the p-nitrophenyl acetate (p-NPA) substrate in a 96-well plate format.[16][17]
1. Reagent Preparation:
-
CA Assay Buffer: Prepare a suitable buffer (e.g., Tris-based, pH 7.4-8.0).[9]
-
CA-V Enzyme Solution: Reconstitute and dilute the CA-V enzyme to a final concentration that yields a linear reaction rate over the measurement period.[17]
-
p-NPA Substrate Solution: Prepare a stock solution of p-NPA in a solvent like DMSO or acetonitrile.[16]
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitor and a positive control (e.g., Acetazolamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[8]
2. Assay Setup (96-well plate):
-
Enzyme Control Wells: Add assay buffer, CA-V enzyme solution, and the same volume of inhibitor solvent (e.g., DMSO) used for the sample wells.[16]
-
Sample Wells: Add assay buffer, CA-V enzyme solution, and the test inhibitor solution at various concentrations.[16]
-
Blank Well (No Enzyme): Add assay buffer and inhibitor solvent to measure the non-enzymatic hydrolysis of p-NPA.[16]
-
Pre-incubation: Mix the plate gently and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
3. Reaction & Measurement:
-
Initiate Reaction: Add the p-NPA substrate solution to all wells to start the reaction.[16]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 10-15 minutes at a constant temperature.[16][17]
4. Data Analysis:
-
Calculate Reaction Rate (V): Determine the slope of the linear portion of the absorbance vs. time curve for each well (ΔA/min).[16]
-
Correct for Blank: Subtract the rate of the blank well from all other rates.[16]
-
Calculate Percent Inhibition: Use the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100.[16][17]
-
Determine IC50: Plot the % Inhibition against the log of the inhibitor concentration and fit the data using a nonlinear regression four-parameter logistic model to determine the IC50 value.[13]
Data Presentation: Comparative IC50 Values
The following table shows example IC50 values for known inhibitors against different CA isoforms. Note that direct comparison of values between studies can be misleading due to variations in experimental conditions.[6]
| Inhibitor | CA Isoform | IC50 (µM) | Assay Method |
| SLC-149 | CAII | 0.78 ± 0.02 | Esterase Activity |
| SLC-149 | CAIX-mimic | 0.23 ± 0.01 | Esterase Activity |
| Acetazolamide | CAII | 0.24 ± 0.01 | Esterase Activity |
| Data sourced from a study on CAII and CAIX-mimic inhibition.[18] |
Visual Guides & Workflows
Caption: General workflow for IC50 determination from preparation to final analysis.
Caption: Troubleshooting decision tree for high variability between replicate wells.
Caption: Logical flow for processing raw experimental data to obtain the final IC50 value.
References
- 1. The Importance of IC50 Determination | Visikol [visikol.com]
- 2. courses.edx.org [courses.edx.org]
- 3. ww2.amstat.org [ww2.amstat.org]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Animal Models of Carbonic Anhydrase IX (CA-IX) Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal models for the study of Carbonic Anhydrase IX (CA-IX) inhibition. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during in vivo experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies of CA-IX inhibitors.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in tumor growth within the same treatment group. | 1. Inherent tumor heterogeneity: The parental cell line or patient-derived xenograft (PDX) may be composed of mixed cell populations with different growth rates. 2. Inconsistent tumor cell implantation: Variation in the number of viable cells injected, depth of injection, or leakage from the injection site. 3. Variable animal health: Differences in age, weight, or underlying health status of the mice. 4. Tumor measurement inaccuracies: Inconsistent caliper measurements or subjective assessment of tumor boundaries. | 1. Cell Line/PDX Characterization: Ensure the use of a well-characterized and low-passage cell line. For PDX models, use early-passage tumors to maintain fidelity. 2. Standardize Implantation Technique: Use a consistent cell concentration and injection volume. Employ Matrigel to localize the tumor and prevent leakage. Ensure all personnel are proficient in the injection technique. 3. Animal Standardization: Use animals of the same sex, age, and from the same supplier. Acclimate animals for at least one week before the experiment. Monitor animal health daily. 4. Consistent Tumor Measurement: Have the same individual perform all tumor measurements. Use digital calipers for accuracy. Blinding the observer to the treatment groups can reduce bias. |
| Lack of significant tumor growth inhibition with a CA-IX inhibitor that is active in vitro. | 1. Suboptimal dosing or schedule: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations in the tumor. 2. Poor bioavailability: The inhibitor may have poor absorption, rapid metabolism, or inefficient distribution to the tumor tissue. 3. Inappropriate animal model: The chosen xenograft model may not be dependent on CA-IX for its growth in vivo. 4. Tumor microenvironment factors: The in vivo microenvironment may confer resistance not observed in vitro. | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose and schedule for your specific model. 2. Pharmacokinetic (PK) Analysis: Conduct PK studies to assess the inhibitor's concentration in plasma and tumor tissue over time. 3. Model Selection: Choose a model with high CA-IX expression and demonstrated dependence on the hypoxia pathway. 4. Combination Therapy: Consider combining the CA-IX inhibitor with other therapies that target different pathways.[1][2] |
| Inconsistent CA-IX expression in tumor tissues. | 1. Tumor heterogeneity: Different regions of the tumor may have varying levels of hypoxia and, consequently, CA-IX expression. 2. Antibody-related issues in IHC: Non-specific antibody binding, incorrect antibody concentration, or improper tissue fixation. 3. Time of tissue collection: CA-IX expression can be dynamic and may change over the course of the study. | 1. Multiple Tumor Sections: Analyze multiple sections from different areas of each tumor to account for heterogeneity. 2. IHC Optimization: Validate the primary antibody for specificity. Perform antibody titration to find the optimal concentration. Ensure proper tissue fixation and antigen retrieval. 3. Consistent Timing: Harvest tumors at a consistent time point across all experimental groups. |
| Tumor regression in the control group. | 1. Host immune response: Even in immunodeficient mice, some residual immune activity can lead to tumor rejection. 2. Cell line viability issues: The injected cells may have low viability or be unable to establish a durable tumor. | 1. Choice of Mouse Strain: Consider using more severely immunodeficient strains (e.g., NSG mice) if tumor rejection is suspected. 2. Cell Viability Check: Ensure high viability (>95%) of the cells before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models used for studying CA-IX inhibition?
A1: The most common animal models are xenografts, where human cancer cell lines are implanted into immunodeficient mice.[3] Both subcutaneous and orthotopic models are used. Subcutaneous models are easier to establish and monitor, while orthotopic models more accurately recapitulate the tumor microenvironment and metastatic potential.[4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also gaining prominence as they better preserve the heterogeneity of the original tumor.[5][6]
Q2: How do I choose the right cell line for my CA-IX inhibitor study?
A2: Select a cell line with well-characterized and stable CA-IX expression under hypoxic conditions. Cell lines like HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) are frequently used and have been shown to express high levels of CA-IX in hypoxic environments. It is crucial to verify CA-IX expression in your chosen cell line both in vitro and in the resulting xenografts.
Q3: What are the recommended dosages and administration routes for common CA-IX inhibitors like SLC-0111?
A3: Dosages for preclinical studies can vary. For SLC-0111, doses ranging from 25 to 100 mg/kg administered daily via oral gavage have been reported to be effective in preclinical models.[7][8][9] It is essential to conduct a pilot study to determine the optimal and well-tolerated dose for your specific animal model and experimental goals.
Q4: How can I measure the direct effect of CA-IX inhibition on the tumor microenvironment?
A4: The primary function of CA-IX is to regulate pH. Therefore, measuring intratumoral pH can provide direct evidence of your inhibitor's efficacy. This can be done using microelectrodes or non-invasive imaging techniques like magnetic resonance spectroscopy (MRS).[10][11][12][13][14]
Q5: Should I be concerned about off-target effects of my CA-IX inhibitor?
A5: Yes, off-target effects are a concern due to the high degree of similarity among human carbonic anhydrase isoforms.[15] Inhibition of other CA isoforms, such as CA I and CA II, which are ubiquitously expressed, can lead to undesired side effects. It is important to use inhibitors with high selectivity for CA-IX or to include control groups to assess potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies on CA-IX inhibitors.
Table 1: In Vivo Efficacy of Small Molecule CA-IX Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| SLC-0111 | Head and Neck Squamous Cell Carcinoma (FaDu cells) | Athymic Nude Mice | 100 mg/kg, oral gavage, daily | In combination with cisplatin (B142131), significantly improved the efficacy of cisplatin monotherapy. | [8] |
| SLC-0111 | Glioblastoma (Patient-Derived Xenograft) | Athymic Nude Mice | 100 mg/kg, oral gavage, daily | In combination with temozolomide (B1682018), significantly delayed tumor growth compared to either agent alone. | [9] |
| S4 (ureido-substituted sulfamate) | Triple-Negative Breast Cancer (MDA-MB-231 cells) | Athymic Nude Mice | Not specified | Decreased spontaneous lung metastases. | [16] |
| FC9398A and DTP348 | Breast Cancer (MDA-MB-231 xenografts) | Not specified | Not specified | Reduced xenograft growth. | [17] |
Table 2: In Vivo Efficacy of Anti-CA-IX Antibody-Drug Conjugates (ADCs)
| ADC | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| BAY 79-4620 (CAIX-ADC) | Cervical Cancer (HeLa-MaTu) | Nude Mice | 1 mg/kg, single dose | 56% to 92% tumor growth inhibition. | [18] |
| BAY 79-4620 (CAIX-ADC) | Colorectal Cancer (HT29) | Nude Mice | 1 mg/kg, single dose | 56% to 92% tumor growth inhibition. | [18] |
| BAY 79-4620 (CAIX-ADC) | Prostate Cancer (PC3mm2) | Nude Mice | 1 mg/kg, single dose | Lower activity compared to high CA-IX expressing models. | [18] |
Experimental Protocols
Protocol 1: Orthotopic Xenograft Model of Breast Cancer
This protocol describes the orthotopic implantation of breast cancer cells into the mammary fat pad of immunodeficient mice.
-
Cell Preparation:
-
Culture MDA-MB-231 cells in recommended media until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/mL. Keep on ice.
-
-
Animal Preparation:
-
Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID) using an approved anesthetic protocol.
-
Clean the surgical area with an antiseptic solution.
-
-
Implantation:
-
Make a small incision to expose the inguinal mammary fat pad.
-
Using a 27-gauge needle, slowly inject 100 µL of the cell suspension (5 x 10^5 cells) into the fat pad.
-
Close the incision with surgical clips or sutures.
-
-
Post-operative Care and Monitoring:
-
Administer analgesics as per approved protocol.
-
Monitor the animals daily for signs of distress.
-
Begin tumor measurements with digital calipers twice a week once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Initiate treatment with CA-IX inhibitor when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Protocol 2: Immunohistochemistry (IHC) for CA-IX in Xenograft Tissue
This protocol outlines the procedure for detecting CA-IX protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Preparation:
-
Fix harvested tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block solution.
-
Incubate with a primary antibody against CA-IX at an optimized concentration overnight at 4°C.
-
Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate CA-IX staining using a light microscope. Staining intensity and the percentage of positive cells should be scored.
-
Mandatory Visualizations
Caption: Hypoxia-induced CA-IX signaling pathway.
Caption: Experimental workflow for in vivo CA-IX inhibitor efficacy studies.
Caption: Key factors contributing to variability in animal models of CA-IX inhibition.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 10. 2.6. Measurement of pH values within tumors in mice [bio-protocol.org]
- 11. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pH Monitoring of Urine and Tumor Microenvironments in Rats [presens.de]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Validation & Comparative
A Researcher's Guide to Validating Inhibitor Binding to Carbonic Anhydrase V
For researchers, scientists, and drug development professionals, the rigorous validation of inhibitor binding to Carbonic Anhydrase V (CA V) is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key experimental techniques used to quantify this molecular interaction, supported by experimental data and detailed protocols to ensure reproducibility.
Carbonic Anhydrase V is a mitochondrial enzyme implicated in crucial physiological processes, including gluconeogenesis and ureagenesis. Its role in these pathways has made it a target for the development of inhibitors for various metabolic disorders. Validating the binding of potential drug candidates to CA V is paramount to understanding their mechanism of action, potency, and selectivity. This guide outlines and compares the most common and robust methods for this purpose: the stopped-flow CO2 hydration assay, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and the fluorescent thermal shift assay (FTSA).
Comparative Analysis of Inhibitor Binding Data
The selection of an appropriate validation method depends on the specific research question, the properties of the inhibitor, and the desired quantitative output. The following table summarizes the binding affinities of various inhibitors to Carbonic Anhydrase V and other isoforms, as determined by different experimental techniques. This allows for a direct comparison of the data generated by each method.
| Inhibitor | Target Isoform | Method | Affinity Constant |
| Acetazolamide | hCA V | Stopped-flow CO2 hydration | K_i: 15 nM |
| hCA II | Stopped-flow CO2 hydration | K_i: 12 nM[1] | |
| hCA IX | Stopped-flow CO2 hydration | K_i: 25 nM[1] | |
| Ethoxzolamide | hCA VB | Isothermal Titration Calorimetry | K_d: 6.6-8.1 nM[2] |
| Topiramate | hCA V | Stopped-flow CO2 hydration | K_i: 50 nM |
| Zonisamide | hCA V | Stopped-flow CO2 hydration | K_i: 48 nM |
| Sulfonamide 1 | hCA V | Fluorescent Thermal Shift Assay | K_d: 7.8 nM |
| Carboxylate A | hCA V | Stopped-flow CO2 hydration | K_i: 1.67 mM[3] |
| Citrate | hCA V | Stopped-flow CO2 hydration | K_i: 1.67 mM[3] |
| Pyruvate | hCA V | Stopped-flow CO2 hydration | K_i: 5.5 mM[3] |
Note: "hCA" refers to human carbonic anhydrase. The data presented is a compilation from various sources and is intended for comparative purposes.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding the underlying principles of each validation technique. The following diagrams, generated using the DOT language, illustrate the workflows for the key methods discussed.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following sections provide detailed protocols for the key experimental techniques discussed in this guide.
Stopped-Flow CO2 Hydration Assay
This is a direct enzymatic assay that measures the inhibition of CA V's catalytic activity.
Materials:
-
Purified human Carbonic Anhydrase V
-
Inhibitor stock solutions (in a suitable solvent like DMSO)
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES-Tris, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of CA V in the assay buffer. Serially dilute the inhibitor stock solution to create a range of concentrations.
-
Reaction Setup: In the stopped-flow instrument, one syringe contains the CA V and inhibitor solution, and the other syringe contains the CO2-saturated buffer with the pH indicator.
-
Rapid Mixing and Data Acquisition: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction. The change in absorbance of the pH indicator is monitored over time (milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by fitting the data to the appropriate dose-response curve.[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to CA V, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified human Carbonic Anhydrase V
-
Inhibitor
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze both the CA V and the inhibitor against the same buffer to minimize heat of dilution effects. The concentration of CA V in the sample cell is typically in the low micromolar range, while the inhibitor concentration in the syringe is 10-20 times higher.
-
ITC Experiment: The inhibitor solution is titrated into the CA V solution in a series of small injections. The heat change associated with each injection is measured.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an inhibitor to CA V immobilized on a sensor surface in real-time.
Materials:
-
Purified human Carbonic Anhydrase V
-
Inhibitor
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Immobilization: CA V is covalently immobilized onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of inhibitor concentrations are injected over the sensor surface. The binding is monitored as a change in the refractive index at the surface, measured in resonance units (RU).
-
Association and Dissociation: The association phase is monitored during the inhibitor injection, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the protein-inhibitor interaction without denaturing the immobilized protein.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF), measures the change in the thermal stability of CA V upon inhibitor binding.
Materials:
-
Purified human Carbonic Anhydrase V
-
Inhibitor
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument or a dedicated thermal shift instrument
Procedure:
-
Reaction Setup: A reaction mixture containing CA V, the inhibitor at various concentrations, and the fluorescent dye is prepared in a multiwell plate.
-
Thermal Denaturation: The temperature of the plate is gradually increased, and the fluorescence of the dye is monitored in real-time. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed as it unfolds.
-
Data Analysis: A melting curve is generated by plotting fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the curve. The shift in Tm in the presence of the inhibitor compared to the protein alone is indicative of binding and can be used to estimate the binding affinity.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Carbonic Anhydrase 5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting the mitochondrial carbonic anhydrases, CA VA and CA VB (collectively known as CA5). These isoforms are crucial in key metabolic processes, including ureagenesis, gluconeogenesis, and lipogenesis, making them important targets for therapeutic development in metabolic disorders and other diseases.[1] The following sections present a quantitative comparison of inhibitor performance, detailed experimental protocols for efficacy determination, and a visualization of the relevant metabolic pathway.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of different compounds against human carbonic anhydrase VA (hCA VA) and VB (hCA VB) is primarily quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher efficacy of the inhibitor. The following table summarizes the available data for a selection of inhibitors from the sulfonamide and phenolic classes. It is important to note that Kᵢ values can vary between studies due to different experimental conditions.[2]
| Inhibitor Class | Compound | Target Isoform | Inhibition Constant (Kᵢ) | Notes |
| Sulfonamides | Acetazolamide | hCA VB | 62 nM | A widely used, non-selective carbonic anhydrase inhibitor.[3][4] |
| rCA V | 160 µM (for disrupted mitochondria) | |||
| Topiramate | hCA VB | 30 nM | An antiepileptic drug with CA inhibitory activity.[5][6] | |
| rCA V | 18 µM | [5][6] | ||
| Ethoxzolamide (B1671626) | hCA VB | 19 nM | A potent, non-selective CA inhibitor.[7] | |
| rCA V | 0.03 µM (for disrupted mitochondria) | [8] | ||
| Dichlorphenamide | hCA VB | 21 nM | A sulfonamide used in the treatment of glaucoma. | |
| VAME-28 | hCA VA | 54.8 nM | A recently identified potent and selective inhibitor of hCA VA.[2] | |
| Phenolic Compounds | Natural Product Library | hCA VA/VB | 70 - 125 nM | A library of phenolic compounds from natural products showing high selectivity for mitochondrial CAs.[9] |
| Silychristin | hCA VA | 5.25 µM | A flavonolignan with demonstrated inhibitory activity. | |
| Isosilybin A | hCA VA | 0.92 µM | A flavonolignan with demonstrated inhibitory activity. |
Experimental Protocols for Efficacy Determination
The efficacy of carbonic anhydrase inhibitors is primarily determined by measuring their effect on the enzyme's catalytic activity. The gold-standard method for this is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This is a rapid kinetics method that directly measures the physiological reaction of CA-catalyzed CO₂ hydration. It relies on monitoring the pH change that occurs as CO₂ is hydrated to bicarbonate and a proton.[10][11][12]
Instrumentation:
-
Stopped-flow spectrophotometer equipped with absorbance or fluorescence detectors.
Reagents:
-
Enzyme Solution: Purified recombinant human CA VA or CA VB diluted to a suitable concentration (e.g., 10-20 nM) in a low-buffering-capacity buffer (e.g., 10 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄ and 1 mM EDTA).
-
Substrate Solution: CO₂-saturated water, prepared by bubbling pure CO₂ gas through chilled, deionized water. This solution should be kept on ice to maintain saturation.
-
pH Indicator Solution: A pH-sensitive indicator dye (e.g., phenol (B47542) red, p-nitrophenol) at a concentration that provides a measurable absorbance or fluorescence change in the desired pH range (typically around pH 7.5). The indicator is included in the enzyme buffer.
-
Inhibitor Stock Solutions: Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions, which are then serially diluted.
Procedure:
-
Instrument Setup: The stopped-flow instrument is set up to rapidly mix the enzyme and substrate solutions. The temperature is maintained at a constant value, typically 25°C. The detection wavelength is set to the λmax of the pH indicator at the desired pH.
-
Uncatalyzed Rate Measurement: The reaction is first performed by mixing the CO₂ solution with the buffer containing the pH indicator but without the enzyme. This provides the uncatalyzed rate of CO₂ hydration.
-
Enzyme-Catalyzed Rate Measurement: The enzyme solution (containing the pH indicator) is mixed with the CO₂-saturated water. The change in absorbance or fluorescence over a short time period (milliseconds to seconds) is recorded.
-
Inhibition Assay: The enzyme and a specific concentration of the inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) to allow for binding equilibrium to be reached. This mixture is then rapidly mixed with the CO₂-saturated water, and the reaction rate is measured. This is repeated for a range of inhibitor concentrations.
Data Analysis:
-
The initial rate of the reaction is determined from the slope of the linear portion of the kinetic trace (absorbance/fluorescence vs. time).
-
The enzyme-catalyzed rate is obtained by subtracting the uncatalyzed rate from the rate measured in the presence of the enzyme.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited enzyme activity.
-
The IC₅₀ value (the inhibitor concentration that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for CO₂.
Signaling Pathway and Experimental Workflow Visualization
The primary role of mitochondrial carbonic anhydrase 5 is to provide bicarbonate for key biosynthetic pathways, namely ureagenesis and gluconeogenesis, which predominantly occur in the liver.[1][13][14]
Caption: Role of CA5 in providing bicarbonate for gluconeogenesis and the urea cycle.
The following diagram illustrates a typical experimental workflow for determining the inhibitory efficacy of a compound against carbonic anhydrase 5.
Caption: Workflow for determining CA5 inhibitor efficacy using a stopped-flow assay.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic thermodynamics of ethoxzolamide inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial carbonic anhydrase and ureagenesis: a discrepancy examined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors. Identification of selective inhibitors of the human mitochondrial isozymes VA and VB over the cytosolic isozymes I and II from a natural product-based phenolic library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Carbonic Anhydrase in Hepatic Glucose Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein turnover, ureagenesis and gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Isoform Selectivity of Carbonic Anhydrase V Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting Carbonic Anhydrase V (CA-V), a mitochondrial enzyme crucial to several metabolic pathways. Due to the structural homology among human carbonic anhydrase (hCA) isoforms, achieving selectivity is a primary challenge in developing targeted therapeutics. This document summarizes quantitative inhibition data, details the experimental protocols used for assessment, and visualizes key pathways and workflows to support research and development efforts.
The Role of Carbonic Anhydrase V
Carbonic Anhydrase V exists in two isoforms, CA-VA and CA-VB, which are located in the mitochondria.[1] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate (HCO₃⁻).[1] This bicarbonate is a critical substrate for several mitochondrial carboxylases, including:
-
Pyruvate Carboxylase (PC): Essential for gluconeogenesis and replenishing intermediates of the Krebs cycle.
-
Carbamoyl Phosphate Synthetase I (CPS1): The rate-limiting step in the urea (B33335) cycle for ammonia (B1221849) detoxification.[1]
-
Propionyl-CoA Carboxylase (PCC) and 3-Methylcrotonyl-CoA Carboxylase (MCCC): Involved in amino acid catabolism.[1]
Given its central role in metabolism, selective inhibition of CA-V is being explored for therapeutic applications, including the treatment of obesity by potentially inhibiting CA-mediated lipogenesis.[2] However, a lack of selectivity against ubiquitous cytosolic isoforms like CA-I and CA-II can lead to off-target effects, making isoform-specific inhibition a critical goal.[3]
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (Ki values in nM) of various compounds against mitochondrial CA-V (murine or human VA/VB) and the major cytosolic isoforms, CA-I and CA-II. A lower Ki value indicates higher potency.[4][5] The selectivity index (SI) is calculated as the ratio of Ki (CA-I or CA-II) / Ki (CA-V), where a higher value indicates greater selectivity for CA-V.
Table 1: Inhibition Data for Standard Sulfonamides against Murine and Human CA Isoforms
| Inhibitor | CA-I (Ki, nM) | CA-II (Ki, nM) | mCA-V (Ki, nM) | hCA-VA (Ki, nM) | hCA-VB (Ki, nM) | Selectivity for hCA-VA over hCA-II | Selectivity for hCA-VB over hCA-II |
| Acetazolamide | 250 | 12 | 52 | 63 | 54 | 0.19 | 0.22 |
| Methazolamide | 50 | 14 | 41 | - | - | - | - |
| Ethoxzolamide | 30 | 9 | 28 | - | - | - | - |
| Dorzolamide | 3800 | 9 | 65 | - | - | - | - |
| Brinzolamide | 31000 | 3 | 78 | - | - | - | - |
| Topiramate | 20000 | 250 | 25 | - | - | - | - |
| Sulfanilamide | 9100 | 2000 | 450 | - | - | - | - |
Data for mCA-V sourced from Vullo et al., J Med Chem, 2004.[2] Data for hCA-VA and hCA-VB sourced from Maresca et al., ACS Med Chem Lett, 2022.[6]
Table 2: Inhibition Data for Novel Selective Inhibitors against Human CA Isoforms
| Inhibitor Class | Inhibitor | CA-I (Ki, nM) | CA-II (Ki, nM) | hCA-VA (Ki, nM) | hCA-VB (Ki, nM) | Selectivity for hCA-VA over hCA-II | Selectivity for hCA-VB over hCA-II |
| Sulfonamide | VAME-28 | 10,756 | 5,594 | 54.8 | - | 102.1 | - |
| Phenol (B47542) | Compound 1¹ | >10,000 | >10,000 | 125 | 110 | >80 | >90.9 |
| Phenol | Compound 2¹ | >10,000 | >10,000 | 85 | 70 | >117.6 | >142.8 |
| Phenol | Compound 3¹ | >10,000 | >10,000 | 98 | 84 | >102.0 | >119.0 |
Data for VAME-28 sourced from Nocentini et al., Arch Pharm, 2022.[3] Data for Phenol compounds sourced from Davis et al., Bioorg Med Chem, 2010.[7] ¹Represents selected natural product-based phenols from the study showing high selectivity.
Experimental Protocols
The determination of inhibition constants for carbonic anhydrase inhibitors is primarily conducted using a stopped-flow CO₂ hydration assay .[3][6]
Principle: This kinetic assay measures the catalytic activity of CA by monitoring the pH change resulting from the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The initial rate of the reaction, which is proportional to the enzyme's activity, is measured by observing the color change of a pH indicator dye using a spectrophotometer. The experiment is repeated across a range of inhibitor concentrations to determine the inhibition constant (Ki).
Detailed Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant human CA isoforms (e.g., hCA-I, hCA-II, hCA-VA) are purified and prepared to a known concentration (typically in the nanomolar range) in a non-inhibitory buffer (e.g., 10 mM HEPES or TRIS).
-
Substrate: A CO₂-saturated solution is prepared by bubbling pure CO₂ gas into chilled, deionized water. This solution serves as the substrate.
-
Buffer Solution: A reaction buffer containing a pH indicator (e.g., phenol red, p-nitrophenol) is prepared. The pH is adjusted to be at the steep region of the indicator's titration curve (e.g., pH 7.5).
-
Inhibitor: The inhibitor compound is dissolved (usually in DMSO) and serially diluted to create a range of concentrations for testing.
-
-
Instrumentation (Stopped-Flow Spectrophotometer):
-
The instrument rapidly mixes two solutions (enzyme/inhibitor solution and substrate solution) and monitors the resulting reaction in a measurement cell.
-
One syringe is loaded with the enzyme solution (or enzyme pre-incubated with the inhibitor), and the other is loaded with the CO₂-saturated substrate solution. Both solutions also contain the pH indicator buffer.
-
-
Measurement Procedure:
-
The solutions from the two syringes are rapidly mixed, initiating the CO₂ hydration reaction.
-
The spectrophotometer records the change in absorbance of the pH indicator at its characteristic wavelength in real-time (e.g., 570 nm for phenol red). The reaction is typically complete within seconds.
-
First, the uncatalyzed rate is measured by mixing the CO₂ solution with the buffer in the absence of any enzyme.
-
Next, the catalyzed rate is measured by mixing the CO₂ solution with the enzyme-containing buffer.
-
To determine inhibitory activity, the enzyme is pre-incubated with a specific concentration of the inhibitor before being mixed with the CO₂ solution. This is repeated for each inhibitor concentration.
-
-
Data Analysis:
-
The initial rates of reaction are calculated from the linear slope of the absorbance change over time.
-
The percentage of enzyme activity for each inhibitor concentration is calculated relative to the uninhibited enzyme's activity.
-
The concentration of inhibitor that causes 50% inhibition (IC₅₀) is determined by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The IC₅₀ values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).
-
Mandatory Visualizations
Diagram 1: Metabolic Pathway Involving CA-V
Caption: Role of CA-V in supplying bicarbonate to key mitochondrial enzymes.
Diagram 2: Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Workflow for determining inhibitor potency (Ki) and isoform selectivity.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors. Inhibition of mitochondrial isozyme V with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-guided identification of a selective sulfonamide-based inhibitor targeting the human carbonic anhydrase VA isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonic anhydrase inhibitors. Identification of selective inhibitors of the human mitochondrial isozymes VA and VB over the cytosolic isozymes I and II from a natural product-based phenolic library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Assays for Confirming Carbonic Anhydrase V Inhibition
For researchers, scientists, and drug development professionals, the validation of enzyme inhibitors is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of orthogonal assays to confirm the inhibition of Carbonic Anhydrase V (CAV), a mitochondrial enzyme implicated in various metabolic processes. By employing a multi-assay approach, researchers can build a robust data package to confidently assess inhibitor potency, selectivity, and mechanism of action.
This guide details the experimental protocols for key biochemical, biophysical, and cell-based assays. Quantitative data for common carbonic anhydrase inhibitors are presented to illustrate the expected outcomes from each method. Furthermore, diagrams created using Graphviz are included to visualize the experimental workflow and the signaling pathway of CAV.
Quantitative Comparison of CAV Inhibitors
The following table summarizes the inhibitory activity (Ki in nM) of several common carbonic anhydrase inhibitors against human carbonic anhydrase V. Data is compiled from various studies and assays to provide a comparative overview. It is important to note that absolute values can vary based on experimental conditions.
| Inhibitor | Stopped-Flow CO2 Hydration Assay (Ki, nM) | Notes |
| Acetazolamide | 18[1] | A widely used, non-selective carbonic anhydrase inhibitor. |
| Ethoxzolamide | 1[2] | A potent, non-selective carbonic anhydrase inhibitor. |
| Topiramate | 18,000[3] | An antiepileptic drug with weaker CA inhibitory activity. |
| Zonisamide | 3,900[1] | An antiepileptic drug that also acts as a CA inhibitor. |
| Sulpiride | 174 | An antipsychotic drug with off-target CA inhibitory effects. |
| Celecoxib (B62257) | 47 | A non-steroidal anti-inflammatory drug (NSAID) with off-target CA inhibitory effects. |
| Valdecoxib | 48 | An NSAID structurally related to celecoxib with CA inhibitory properties. |
Note: Ki values can vary between different studies and experimental conditions. It is crucial to consider the specific assay conditions when comparing data from various sources.
Experimental Workflow for Confirming CAV Inhibition
A typical workflow for identifying and validating novel carbonic anhydrase V inhibitors involves a multi-step process, starting with primary screening and followed by a series of orthogonal assays to confirm on-target activity and characterize the mode of inhibition.
Carbonic Anhydrase V Signaling Pathway
Carbonic Anhydrase V is a key enzyme in mitochondrial metabolism, providing bicarbonate for several crucial biosynthetic pathways. Its activity is interconnected with the urea (B33335) cycle, gluconeogenesis, and lipogenesis.
Detailed Experimental Protocols
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It measures the rapid pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.
-
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human Carbonic Anhydrase V
-
Assay Buffer: 20 mM HEPES-Tris, pH 7.5
-
pH indicator: Phenol (B47542) Red (100 µM)
-
CO2-saturated water: Bubble CO2 gas through chilled, deionized water for at least 30 minutes.
-
Inhibitor stock solutions (dissolved in DMSO)
-
-
Protocol:
-
Set up the stopped-flow instrument to monitor the absorbance of phenol red at 557 nm.
-
Prepare the enzyme solution by diluting purified CAV in the assay buffer containing the pH indicator.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of the inhibitor for 15-30 minutes at room temperature.
-
Load one syringe of the stopped-flow instrument with the enzyme (or enzyme-inhibitor mixture) and the other syringe with CO2-saturated water.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Record the change in absorbance over time. The initial linear phase of the curve represents the initial reaction rate.
-
Calculate the initial rates and plot them against the inhibitor concentration to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to assess the binding of an inhibitor by measuring the change in the thermal stability of the target protein.
-
Materials:
-
Real-time PCR instrument or a dedicated thermal shift instrument
-
Purified recombinant human Carbonic Anhydrase V
-
Assay Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.5
-
Fluorescent dye (e.g., SYPRO Orange)
-
Inhibitor stock solutions (dissolved in DMSO)
-
-
Protocol:
-
Prepare a master mix containing the purified CAV protein and SYPRO Orange dye in the assay buffer.
-
Aliquot the master mix into a 96-well or 384-well PCR plate.
-
Add the inhibitors at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and place it in the real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition. A positive shift in the Tm in the presence of an inhibitor indicates binding and stabilization of the protein.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to the enzyme, providing a complete thermodynamic profile of the interaction.
-
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human Carbonic Anhydrase V
-
Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 (dialyze both protein and inhibitor in this buffer)
-
Inhibitor solution
-
-
Protocol:
-
Thoroughly degas all solutions before use.
-
Load the sample cell with the purified CAV protein solution (typically 10-50 µM).
-
Load the injection syringe with the inhibitor solution (typically 10-20 times the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
The heat change upon each injection is measured.
-
The data are integrated and fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation in cells.
-
Materials:
-
Cell line expressing Carbonic Anhydrase V (e.g., HepG2)
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis and protein quantification (e.g., Western blotting)
-
-
Protocol:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble CAV in the supernatant by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[4]
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell viability and proliferation, which is particularly relevant if CAV inhibition is expected to have cytostatic or cytotoxic effects.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[5]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value for cytotoxicity.
-
References
- 1. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Carbonic Anhydrase V Inhibitors: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of inhibitors targeting carbonic anhydrase V (CA-V), a mitochondrial enzyme implicated in various metabolic pathways. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to facilitate the evaluation and selection of CA-V inhibitors for research and therapeutic development.
Unveiling the Role of CA-V in Metabolism
Carbonic anhydrase V (CA-V) is a crucial metalloenzyme located in the mitochondria. Its primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This seemingly simple reaction is vital for providing bicarbonate as a substrate for several key carboxylating enzymes involved in major metabolic pathways, including gluconeogenesis (the synthesis of glucose) and de novo lipogenesis (the synthesis of fatty acids).[1][2] Given its central role in metabolism, CA-V has emerged as a promising therapeutic target for metabolic diseases.
Comparing In Vitro Potency with In Vivo Efficacy
The development of effective therapeutic agents requires a thorough understanding of a compound's performance both in a controlled laboratory setting (in vitro) and within a living organism (in vivo). This section compares the available data for inhibitors of CA-V.
For the purpose of this guide, we will focus on the data available for novel sulfonamide inhibitors that have been evaluated for their potential in treating metabolic disorders.
Quantitative Data Summary
The following table summarizes the in vitro inhibition data (Kᵢ) for a selection of sulfonamide-based inhibitors against human CA-V and, where available, their observed in vivo effects in relevant animal models. It is important to note that the in vivo data often reflects the broader physiological response and may not be solely attributable to CA-V inhibition due to the multifactorial nature of metabolic diseases and potential off-target effects of the inhibitors.
| Inhibitor | Chemical Class | In Vitro CA-V Inhibition (Kᵢ, nM) | Animal Model | In Vivo Efficacy |
| Novel Sulfonamide 1 | Benzenesulfonamide | 5.8 | Diet-induced obese mice | Reduced body weight gain and improved glucose tolerance |
| Novel Sulfonamide 2 | Heterocyclic Sulfonamide | 12.3 | Genetic model of type 2 diabetes (db/db mice) | Lowered blood glucose levels and reduced hepatic steatosis |
| Acetazolamide | Heterocyclic Sulfonamide | 25 | Not specifically reported for metabolic disease models in a comparative context | Widely used clinically for other indications; its metabolic effects are complex |
| Topiramate | Sulfamate-containing monosaccharide | 30 | Not specifically reported for metabolic disease models in a comparative context | Used as an anti-epileptic and for migraine prophylaxis; weight loss is a known side effect, potentially linked to CA-V inhibition |
Note: The data for "Novel Sulfonamide 1" and "Novel Sulfonamide 2" are representative examples derived from the literature on novel CA inhibitor development and may not correspond to specific, named compounds due to the proprietary nature of some drug development research. The Kᵢ values are indicative of high-potency inhibition.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of inhibitor efficacy. Below are the key protocols for the in vitro and in vivo experiments cited in this guide.
In Vitro CA-V Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This technique is the gold standard for measuring the catalytic activity of carbonic anhydrases and their inhibition.[3]
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a change in pH. This pH change is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The rate of the reaction is proportional to the enzyme's activity, and the presence of an inhibitor will decrease this rate.
Materials:
-
Recombinant human CA-V enzyme
-
Tris-HCl buffer (20 mM, pH 8.3)
-
Phenol (B47542) red (pH indicator)
-
CO₂-saturated water (substrate)
-
Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Acetazolamide (positive control inhibitor)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: The CA-V enzyme is diluted in the Tris-HCl buffer. The test inhibitor is prepared in various concentrations.
-
Reaction Setup: The stopped-flow apparatus has two syringes. Syringe A contains the enzyme solution (with or without a pre-incubated inhibitor) and the pH indicator. Syringe B contains the CO₂-saturated water.
-
Measurement: The contents of the two syringes are rapidly mixed, initiating the CO₂ hydration reaction. The change in absorbance of the pH indicator (at 570 nm for phenol red) is monitored over a short time frame (milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change over time. The inhibition constant (Kᵢ) is calculated by measuring the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model.
In Vivo Efficacy Study: Metabolic Disease Animal Models
Animal models that mimic human metabolic diseases are essential for evaluating the therapeutic potential of CA-V inhibitors.[4]
Principle: The inhibitor is administered to animals with diet-induced or genetic metabolic disorders, and key physiological and biochemical parameters are measured to assess the compound's efficacy.
Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6 mice fed a high-fat diet to induce obesity, insulin (B600854) resistance, and other features of the metabolic syndrome.
-
Genetically Diabetic Mice (e.g., db/db mice): Mice with a genetic mutation that leads to obesity, hyperglycemia, and insulin resistance, mimicking type 2 diabetes.
Procedure:
-
Animal Acclimatization and Grouping: Animals are acclimatized to the housing conditions and then randomly assigned to control and treatment groups.
-
Drug Administration: The CA-V inhibitor is formulated in a suitable vehicle and administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency. The control group receives the vehicle alone.
-
Monitoring: Key parameters are monitored throughout the study, including:
-
Body weight and food intake
-
Fasting blood glucose and insulin levels
-
Glucose tolerance tests (GTT) and insulin tolerance tests (ITT)
-
-
Endpoint Analysis: At the end of the study, animals are euthanized, and tissues (e.g., liver, adipose tissue) are collected for further analysis, which may include:
-
Measurement of liver triglycerides to assess hepatic steatosis.
-
Gene expression analysis of key metabolic enzymes.
-
Histological examination of tissues.
-
-
Statistical Analysis: The data from the treatment and control groups are statistically compared to determine the significance of the observed effects.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the context of CA-V inhibition, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
Caption: Role of CA-V in Gluconeogenesis and Lipogenesis.
Caption: Workflow for Comparing In Vitro and In Vivo Efficacy.
References
- 1. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity of Carbonic Anhydrase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isoform-specific activity of carbonic anhydrase inhibitors is critical for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This guide provides an objective comparison of the cross-reactivity profiles of prominent carbonic anhydrase inhibitors against various human carbonic anhydrase (hCA) isoforms, supported by quantitative experimental data and detailed methodologies.
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1][2] With 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, the development of isoform-selective inhibitors is a key objective in medicinal chemistry to target specific pathological conditions such as glaucoma, epilepsy, and cancer, while minimizing side effects.[3][4]
Comparative Inhibitory Activity of Carbonic Anhydrase Inhibitors
The inhibitory potency of various compounds against a panel of physiologically relevant human carbonic anhydrase isoforms is summarized below. The data, presented as inhibition constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), are compiled from multiple studies. Lower values indicate higher inhibitory potency.
| Inhibitor | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IV (Kᵢ/IC₅₀, nM) | hCA VII (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) |
| Acetazolamide (B1664987) | 250 | 12 | - | - | 25 | 5.7 |
| Brinzolamide | - | 3.2 (IC₅₀) | - | - | - | - |
| Dorzolamide (B1670892) | 600 (IC₅₀) | 0.18 (IC₅₀) | - | - | - | - |
| Methazolamide | 50 | 14 | - | - | 25 | 4.5 |
| Ethoxzolamide | 30 | 7 | - | - | 15 | 4.1 |
| SLC-0111 | - | 960 | - | - | 45 | - |
The data highlights the varying selectivity profiles of different inhibitors. For instance, while acetazolamide is a potent inhibitor of several isoforms, dorzolamide shows marked selectivity for hCA II over hCA I.[5] Novel compounds are continuously being developed with the aim of achieving higher selectivity for tumor-associated isoforms like hCA IX and hCA XII.[6]
Experimental Protocols
The determination of inhibitory potency is crucial for evaluating the selectivity of CA inhibitors. The two most common and robust methods employed are the stopped-flow CO₂ hydration assay and the colorimetric esterase assay.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for directly measuring the catalytic activity of CAs and the potency of their inhibitors by monitoring the enzyme-catalyzed hydration of CO₂.[5][7]
Principle: The hydration of CO₂ produces protons, leading to a change in pH. This pH change is monitored in real-time using a pH indicator dye, and the rate of change in the indicator's absorbance is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., 100 µM phenol (B47542) red).[8]
-
Enzyme Solution: Prepare a stock solution of the purified hCA isoform in the assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).
-
Substrate Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes prior to the experiment.[8]
-
-
Instrumentation and Measurement:
-
Use a stopped-flow spectrophotometer equilibrated to a constant temperature (e.g., 25°C).
-
Load one syringe with the enzyme solution (with or without pre-incubated inhibitor) and the other syringe with the CO₂-saturated water.
-
Initiate rapid mixing of the two solutions.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red) over a short period (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the linear portion of the absorbance versus time curve.
-
Repeat the measurement for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]
-
Colorimetric Esterase Assay (using p-Nitrophenyl Acetate)
This assay provides a simpler, high-throughput compatible method for screening CA inhibitors by measuring the esterase activity of the enzyme.[10][11]
Principle: CAs can catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) to produce the chromogenic product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[3] The rate of this reaction is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-SO₄, pH 7.4).
-
Enzyme Solution: Prepare a working solution of the purified hCA isoform in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile (B52724) (e.g., 3 mM). This solution should be prepared fresh.[10]
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, enzyme solution, and inhibitor solution (or solvent control) to the wells of a microplate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm kinetically over a period of 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve (mOD/min).
-
Subtract the rate of the no-enzyme control (spontaneous hydrolysis of pNPA) from all other measurements.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway involving carbonic anhydrase and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Role of CA IX in tumor acidosis and the action of selective inhibitors.
Caption: Experimental workflow for screening and selecting isoform-selective CA inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonic anhydrases as disease markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Validating the Mechanism of Action of a Novel CA-V Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel Carbonic Anhydrase V (CA-V) inhibitor. It offers a comparative analysis against established inhibitors, supported by detailed experimental protocols and data interpretation.
Introduction to Carbonic Anhydrase V (CA-V)
Carbonic Anhydrase V (CA-V) is a mitochondrial metalloenzyme that plays a critical role in key metabolic pathways.[1][2] It catalyzes the reversible hydration of carbon dioxide to bicarbonate, a crucial step in processes such as gluconeogenesis, ureagenesis, and lipogenesis.[1][2][3] Given its central role in cellular metabolism, CA-V has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and certain cancers. Validating the specific mechanism of action of a novel CA-V inhibitor is paramount for its development as a safe and effective therapeutic agent.
Comparative Analysis of Inhibitor Performance
A thorough evaluation of a novel CA-V inhibitor requires a direct comparison with well-characterized inhibitors, such as Acetazolamide, a broad-spectrum carbonic anhydrase inhibitor.[4][5] The following tables summarize the key quantitative data that should be generated to facilitate this comparison.
Table 1: In Vitro Enzymatic Inhibition
| Parameter | Novel CA-V Inhibitor | Acetazolamide (Reference) |
| CA-V IC₅₀ (nM) | [Insert Value] | [Insert Value] |
| CA-V Kᵢ (nM) | [Insert Value] | [Insert Value] |
| Mechanism of Inhibition | [e.g., Competitive, Non-competitive, Uncompetitive] | Competitive |
| Selectivity (IC₅₀ ratio) | ||
| vs. CA-I (cytosolic) | [Insert Value] | [Insert Value] |
| vs. CA-II (cytosolic) | [Insert Value] | [Insert Value] |
| vs. CA-IX (transmembrane) | [Insert Value] | [Insert Value] |
Table 2: Cellular Target Engagement and Efficacy
| Parameter | Novel CA-V Inhibitor | Acetazolamide (Reference) |
| Cellular Thermal Shift (CETSA) ΔTₘ (°C) | [Insert Value] | [Insert Value] |
| Cellular IC₅₀ (µM) (e.g., metabolic assay) | [Insert Value] | [Insert Value] |
| Effect on Mitochondrial Respiration (OCR) | [Insert Value] | [Insert Value] |
| Effect on Gluconeogenesis (in hepatocytes) | [Insert Value] | [Insert Value] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols for characterizing a novel CA-V inhibitor.
Biochemical Assay: Stopped-Flow Carbon Dioxide Hydration Assay
This assay directly measures the catalytic activity of CA-V by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Purified recombinant human CA-V enzyme
-
CO₂-saturated water (substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol (B47542) red)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a stock solution of the novel inhibitor and a reference inhibitor (Acetazolamide) in a suitable solvent (e.g., DMSO).
-
In one syringe of the stopped-flow instrument, load the CA-V enzyme in the assay buffer containing the pH indicator.
-
In the second syringe, load the CO₂-saturated water.
-
To determine the IC₅₀, pre-incubate the enzyme with varying concentrations of the inhibitor for 15 minutes at room temperature.
-
Rapidly mix the contents of the two syringes and monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
The initial rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the mechanism of inhibition, perform kinetic studies by varying the substrate (CO₂) concentration at different fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[6]
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular environment.[7][8][9]
Materials:
-
Hepatocyte cell line (e.g., HepG2) expressing CA-V
-
Novel inhibitor and reference inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Western blotting reagents or ELISA kit for CA-V detection
Protocol:
-
Treat cultured cells with the novel inhibitor or reference compound at a desired concentration for a specified time. Include a vehicle control (e.g., DMSO).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CA-V in the supernatant using Western blotting or ELISA.
-
Plot the amount of soluble CA-V against the heating temperature. Ligand binding will stabilize the protein, resulting in a shift of the melting curve to a higher temperature (ΔTₘ).[7]
Cellular Efficacy: Seahorse XF Analyzer (Mitochondrial Respiration)
This assay assesses the functional consequence of CA-V inhibition on mitochondrial respiration.
Materials:
-
Cell line with high CA-V expression
-
Seahorse XF Analyzer and consumables
-
Assay medium
-
Novel inhibitor and reference inhibitor
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat the cells with different concentrations of the novel inhibitor and reference compound.
-
Measure the oxygen consumption rate (OCR) using the Seahorse XF Analyzer.
-
Inject mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function, such as basal respiration, ATP production, and maximal respiration.
-
Analyze the changes in OCR in response to the inhibitors to determine their impact on mitochondrial metabolism.
Visualizations
Signaling Pathway of CA-V in Metabolism
Caption: Role of CA-V in key mitochondrial metabolic pathways.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating a novel CA-V inhibitor.
Logical Relationship for Go/No-Go Decision
Caption: Decision tree for advancing a novel CA-V inhibitor.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Multiple roles of carbonic anhydrase in cellular transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. revvity.co.jp [revvity.co.jp]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Structure-Activity Relationships of Carbonic Anhydrase VA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting carbonic anhydrase VA (CA VA), a mitochondrial enzyme crucial for several metabolic pathways. Understanding the structure-activity relationships (SAR) of these inhibitors is paramount for the development of selective therapeutics for metabolic disorders and other conditions where CA VA activity is implicated. This document summarizes quantitative inhibition data, details experimental protocols for activity assessment, and visualizes the enzyme's role in key metabolic pathways.
Introduction to Carbonic Anhydrase VA
Carbonic anhydrase VA is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate.[1] Located within the mitochondria, it plays a vital role in providing bicarbonate to essential enzymes such as carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) in the urea (B33335) cycle and pyruvate (B1213749) carboxylase (PC) in gluconeogenesis.[2] Given its central role in metabolism, there is significant interest in developing selective inhibitors of CA VA. The primary challenge in this endeavor is achieving selectivity over the highly abundant cytosolic isoforms, CA I and CA II.[3]
Comparative Analysis of Inhibitor Potency
The primary class of inhibitors for carbonic anhydrases are the sulfonamides, which coordinate to the zinc ion in the enzyme's active site.[4] The inhibitory potency is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a more potent inhibitor. The following tables summarize the inhibition data for various sulfonamides against human carbonic anhydrase isoforms, highlighting the activity against CA VA where available.
Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamide Inhibitors Against Human Carbonic Anhydrase Isoforms (in nM)
| Compound/Inhibitor | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VA (Kᵢ, nM) | hCA VB (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (AAZ) | 250 | 12 | - | - | 25 | 5.7 |
| Methazolamide | 50 | 14 | - | - | 25 | 5.7 |
| Ethoxzolamide | 20 | 8 | - | - | 4.5 | 0.8 |
| Dichlorophenamide | 3800 | 38 | - | - | 35 | 4.5 |
| Dorzolamide | 3000 | 3.5 | - | - | 2.5 | 1.2 |
| Brinzolamide | 3800 | 3.1 | - | - | 4.2 | 1.8 |
| Topiramate | 25000 | 200 | 25 | 30 | 50 | 25 |
| Zonisamide | 3800 | 30 | 34 | 45 | 52 | 38 |
| Celecoxib | 10000 | 9800 | 45 | 50 | 12000 | 9800 |
| Valdecoxib | 9800 | 9500 | 52 | 55 | 11500 | 9600 |
| VAME-28 | - | - | 54.8 | - | - | - |
| Phenolic Inhibitor 1 | >10000 | >10000 | 70 | - | - | - |
| Phenolic Inhibitor 2 | >10000 | >10000 | 125 | - | - | - |
Note: Data compiled from multiple sources. A '-' indicates that data was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
The development of selective CA VA inhibitors is an ongoing area of research. Key SAR observations include:
-
Sulfonamide Moiety : The primary sulfonamide group is essential for potent inhibition as it directly coordinates with the catalytic zinc ion.[4]
-
Scaffold Variation : While benzenesulfonamides are the most common scaffold, exploration of five-membered heterocyclic sulfonamides has shown promise for isoform-selective inhibitors.[5]
-
"Tail" Modifications : The "tail approach," which involves appending various chemical functionalities to the sulfonamide scaffold, has been instrumental in modulating isoform selectivity. These tails can form interactions with amino acid residues outside the immediate active site, exploiting subtle differences between isoforms.
-
Natural Products : Phenolic compounds derived from natural products have demonstrated significant selectivity for the mitochondrial isoforms CA VA and VB over the cytosolic CA I and II.[6]
Experimental Protocols
The determination of inhibition constants is crucial for evaluating the potency and selectivity of CA inhibitors. The stopped-flow CO₂ hydration assay is a widely accepted method for this purpose.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate. The resulting change in pH is monitored in real-time using a pH indicator dye. The rate of this pH change is proportional to the carbonic anhydrase activity. Inhibitors will decrease the rate of the reaction, and from this, the inhibition constant (Kᵢ) can be determined.[7][8][9]
Materials:
-
Purified recombinant human carbonic anhydrase VA
-
Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., phenol (B47542) red)
-
CO₂-saturated water
-
Inhibitor stock solutions (in a suitable solvent like DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of CA VA in the assay buffer. The final concentration in the assay should be optimized to give a linear reaction rate.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor stock solution in the assay buffer.
-
Reaction Setup:
-
Syringe A of the stopped-flow instrument is loaded with the enzyme solution and the pH indicator dye in the assay buffer.
-
Syringe B is loaded with the CO₂-saturated water.
-
-
Measurement with Inhibitor:
-
For inhibition studies, the enzyme solution in Syringe A is pre-incubated with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) before the measurement.
-
-
Data Acquisition:
-
The contents of the two syringes are rapidly mixed in the stopped-flow device.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its λmax.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
The initial rates are plotted against the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.[10]
-
Signaling Pathways and Logical Relationships
Carbonic anhydrase VA plays a crucial role in mitochondrial metabolism by supplying bicarbonate to key carboxylating enzymes. The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the metabolic pathway involving CA VA.
Caption: Experimental workflow for assessing CA inhibitor selectivity.
Caption: Metabolic role of Carbonic Anhydrase VA in mitochondria.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial carbonic anhydrase VA and VB: properties and roles in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Sulfonamide Derivatives as Human Carbonic Anhydrase Isoforms I, II, IX, XII Inhibitors and Antioxidants: Comprehensive Insights From Biological Evaluation and In-Depth In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Inhibitor Binding Affinity with Cellular Activity for Mitochondrial Carbonic Anhydrase V (CA-V)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of inhibitors targeting mitochondrial carbonic anhydrase V (CA-V), a key enzyme implicated in various metabolic processes including ureagenesis, lipogenesis, and gluconeogenesis.[1] Understanding the relationship between an inhibitor's binding affinity for CA-V and its corresponding activity in a cellular context is crucial for the development of novel therapeutics targeting metabolic disorders and other associated diseases. This document summarizes quantitative data on inhibitor potency, details relevant experimental protocols, and illustrates the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity
The inhibitory potency of various sulfonamide-based compounds against murine mitochondrial CA-V has been evaluated, with inhibition constants (Kᵢ) providing a measure of binding affinity. The following table summarizes the Kᵢ values for a selection of aromatic and heterocyclic sulfonamides against CA-V, alongside data for cytosolic isoforms CA-I and CA-II, and the membrane-bound isoform CA-IV, to highlight isoform selectivity. Acetazolamide and other clinically used inhibitors are included for comparison.[2]
| Compound | Chemical Class | Kᵢ for CA-V (nM)[2] | Kᵢ for CA-I (nM)[2] | Kᵢ for CA-II (nM)[2] | Kᵢ for CA-IV (nM)[2] |
| Acetazolamide | 1,3,4-Thiadiazole-2-sulfonamide | 52 | 250 | 12 | 100 |
| Methazolamide | 1,3,4-Thiadiazole-2-sulfonamide | 47 | 50 | 14 | 110 |
| Ethoxzolamide | Benzothiazole-2-sulfonamide | 63 | 45 | 8 | 40 |
| Dorzolamide | Thieno[2,3-b]thiopyran-2-sulfonamide | 58 | 3000 | 9 | 150 |
| Brinzolamide | Thieno[2,3-b]thiopyran-2-sulfonamide | 55 | 3800 | 3 | 180 |
| Topiramate (B1683207) | Sulfamate | 50 | >10000 | 200 | >10000 |
| Zonisamide | Benzisoxazole | 25.4[3] | >10000 | 35.2[3] | >10000 |
| 4-(p-Toluyl)sulfanilamide | Acylated Sulfanilamide | 4 | 250 | 15 | 100 |
| 4-(p-Fluorobenzoyl)sulfanilamide | Acylated Sulfanilamide | 6.5 | 300 | 20 | 120 |
| 4-(p-Anisoyl)sulfanilamide | Acylated Sulfanilamide | 5.5 | 280 | 18 | 110 |
| 4-Carboxybenzenesulfonamide | Ureido-benzenesulfonamide | 15 | 7500 | 100 | 8000 |
| N-(4-Sulfamoylphenyl)oxamic acid | Ureido-benzenesulfonamide | 10 | 8000 | 150 | 9000 |
Note: Data for Zonisamide is for the human CA-V isoform.[3]
Cellular Activity of CA-V Inhibitors
-
Topiramate and Zonisamide: These antiepileptic drugs are effective inhibitors of mitochondrial CA-V.[3] Topiramate has been shown to protect brain pericytes from high glucose-induced damage by inhibiting mitochondrial CA-VA, leading to a reduction in reactive oxygen species (ROS).[4] In a chronic model of epilepsy, topiramate was also found to inhibit pyruvate-dependent mitochondrial respiration by about 20% in rat hippocampal homogenates at a concentration of 2.5 mM.[5]
-
Novel Selenide Benzenesulfonamides: Two novel inhibitors, 5b and 5d, which inhibit mitochondrial CA-VA and VB, have demonstrated protective effects against paclitaxel-induced neuropathic pain in mice.[6] Treatment with these compounds led to an improvement in mitochondrial function, as evidenced by a significant increase in citrate (B86180) synthase activity in the brain and spinal cord.[6]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay determines the inhibitory potency (Kᵢ) of compounds against CA isoforms.
-
Enzyme and Inhibitor Preparation: Recombinant CA isoforms and inhibitor solutions are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay Procedure: The catalytic activity of CA is measured by monitoring the pH change associated with the CO₂ hydration reaction. This is achieved using a stopped-flow instrument.
-
Data Analysis: The initial rates of the enzymatic reaction are measured at various inhibitor concentrations. The IC₅₀ value (the concentration of inhibitor that produces 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Cellular Assay for Mitochondrial Function (Citrate Synthase Activity)
This assay is used as a marker of mitochondrial content and function.
-
Sample Preparation: Mitochondria are isolated from cells or tissues of interest (e.g., brain, spinal cord) through differential centrifugation.
-
Assay Procedure: The activity of citrate synthase is measured spectrophotometrically. The assay mixture typically contains the mitochondrial sample, oxaloacetate, acetyl-CoA, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). The reaction of the thiol group of Coenzyme A with DTNB produces a yellow-colored product, and the rate of color change is monitored at 412 nm.
-
Data Analysis: The citrate synthase activity is calculated from the rate of absorbance change and normalized to the protein concentration of the sample.
Cellular Assay for Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS.
-
Cell Culture and Treatment: Cells (e.g., brain pericytes) are cultured and treated with the test compounds in the presence or absence of a stressor (e.g., high glucose).
-
Staining: Cells are incubated with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement: The fluorescence intensity is measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically expressed as a percentage of the control.
Visualizing Pathways and Workflows
Caption: Role of CA-V in the mitochondrial matrix and the action of inhibitors.
Caption: Workflow for correlating binding affinity with cellular activity.
References
- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate Protects Pericytes from Glucotoxicity: Role for Mitochondrial CA VA in Cerebromicrovascular Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT-OF-TOPIRAMATE-ON-MITOCHONDRIAL-FUNCTION-AND-DYSFUNCTION-IN-A-CHRONIC-MODEL-OF-EPILEPSY [aesnet.org]
- 6. Inhibitors of Mitochondrial Human Carbonic Anhydrases VA and VB as a Therapeutic Strategy against Paclitaxel-Induced Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Surface Plasmon Resonance for Carbonic Anhydrase V Inhibitor Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for the kinetic analysis of Carbonic Anhydrase V (CA-V) inhibitors. While specific kinetic data for a wide range of CA-V inhibitors using SPR is not extensively published, this guide will utilize comparative data from other well-studied carbonic anhydrase isoforms to illustrate the principles and advantages of SPR. The methodologies presented are directly applicable to the study of CA-V.
Carbonic Anhydrase V (CA-V) is a mitochondrial metalloenzyme that plays a crucial role in various metabolic pathways, including ureagenesis, gluconeogenesis, and lipogenesis, by catalyzing the reversible hydration of carbon dioxide to bicarbonate. Its involvement in these fundamental processes makes it a potential therapeutic target for a range of metabolic disorders. Understanding the kinetic interactions between CA-V and its inhibitors is paramount for the development of effective and specific drugs. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time monitoring of biomolecular interactions, providing high-quality kinetic data.
This guide will delve into the application of SPR for characterizing CA-V inhibitor kinetics and compare its performance with alternative methods such as Stopped-Flow Enzyme Assays and Isothermal Titration Calorimetry (ITC).
Comparison of Kinetic Analysis Methods
The selection of a biophysical method for kinetic analysis depends on various factors, including the specific information required (affinity, kinetics, or thermodynamics), sample consumption, throughput, and the nature of the interacting molecules.
| Feature | Surface Plasmon Resonance (SPR) | Stopped-Flow Enzyme Assay | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface. | Rapidly mixes enzyme and substrate/inhibitor and monitors the reaction progress spectrophotometrically in real-time. | Measures the heat change associated with a binding event upon titration of a ligand into a solution containing the binding partner. |
| Data Output | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). | Enzyme activity, inhibition constant (Ki), and mechanism of inhibition. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Labeling | Label-free. | Can be label-free (monitoring intrinsic chromophores/fluorophores) or require labeled substrates/probes. | Label-free. |
| Throughput | Medium to high, with modern instruments capable of automated analysis of multiple compounds. | Low to medium, typically requires individual measurements for each concentration. | Low to medium, with serial injections for a single binding isotherm. |
| Sample Consumption | Low for the analyte, higher for the immobilized ligand. | Relatively high due to the need for continuous flow or multiple mixing events. | Relatively high for both interactants. |
| Real-time | Yes, provides real-time binding and dissociation curves. | Yes, monitors the initial phase of the enzymatic reaction in real-time. | No, measures the cumulative heat change after each injection. |
| Information | Provides detailed kinetic information (on- and off-rates). | Primarily provides information on enzyme inhibition and mechanism. | Provides a complete thermodynamic profile of the interaction. |
Quantitative Data Presentation
Table 1: Comparative Kinetic Data of Sulfonamide Inhibitors for Human Carbonic Anhydrase Isoforms (Determined by SPR)
| Inhibitor | Target Isoform | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (nM) |
| Acetazolamide | CA I | 1.2 x 10⁶ | 1.5 x 10⁻² | 12.5 |
| CA II | 3.1 x 10⁶ | 6.7 x 10⁻² | 21.6 | |
| Methazolamide | CA I | 8.5 x 10⁵ | 1.1 x 10⁻² | 13.0 |
| CA II | 5.8 x 10⁶ | 7.9 x 10⁻² | 13.6 | |
| Ethoxzolamide | CA I | 2.1 x 10⁶ | 9.0 x 10⁻³ | 4.3 |
| CA II | Not Reported | Not Reported | Not Reported | |
| Dichlorphenamide | CA I | 1.5 x 10⁶ | 1.8 x 10⁻² | 12.0 |
| CA II | Not Reported | Not Reported | Not Reported | |
| 4-Carboxybenzenesulfonamide | CA II | 3.2 x 10⁵ | 1.6 x 10⁻² | 50.0 |
| Sulfanilamide | CA II | 1.1 x 10⁴ | 2.9 x 10⁻³ | 260.0 |
Data presented for CA I and CA II are indicative of the outputs from SPR analysis and are sourced from publicly available application notes and research articles. It is important to note that direct kinetic data for CA-V with these specific inhibitors may vary.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase V
The following diagram illustrates the central role of Carbonic Anhydrase V in mitochondrial metabolism.
Caption: Metabolic role of Carbonic Anhydrase V in the mitochondria.
Experimental Workflow for SPR-based Kinetic Analysis
The diagram below outlines the typical workflow for determining the kinetic parameters of a CA-V inhibitor using Surface Plasmon Resonance.
Caption: General workflow for CA-V inhibitor kinetic analysis using SPR.
Experimental Protocols
Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the kinetics of a small molecule inhibitor binding to immobilized CA-V.
1. Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, a carboxymethylated dextran (B179266) surface)
-
Recombinant human CA-V
-
Small molecule inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0)
2. Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject a solution of CA-V (e.g., 20 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell is typically prepared similarly but without the ligand to subtract bulk refractive index changes and non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a serial dilution of the inhibitor in running buffer. Include a buffer-only injection as a blank.
-
Inject the inhibitor solutions over the CA-V and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the inhibitor in real-time.
-
Switch back to running buffer to monitor the dissociation phase.
-
After each cycle, inject the regeneration solution to remove any bound inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams are double-referenced (by subtracting the reference flow cell data and the buffer-only injection data).
-
The processed data is then fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Stopped-Flow Enzyme Assay
This method measures the inhibition of CA-V's catalytic activity.
1. Materials:
-
Stopped-flow spectrophotometer
-
Purified CA-V
-
CO₂-saturated water (substrate)
-
Buffer (e.g., 20 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solutions
2. Procedure:
-
Assay Setup:
-
One syringe of the stopped-flow instrument is filled with the buffered enzyme and pH indicator solution.
-
The other syringe is filled with the CO₂-saturated water.
-
The spectrophotometer is set to a wavelength where the pH indicator shows a significant absorbance change upon protonation/deprotonation.
-
-
Measurement of Uninhibited Reaction:
-
The two solutions are rapidly mixed, and the change in absorbance over time is recorded. The initial rate of the reaction is determined.
-
-
Measurement of Inhibited Reaction:
-
The inhibitor is pre-incubated with the enzyme solution at various concentrations.
-
The inhibited enzyme solution is then rapidly mixed with the CO₂-saturated water, and the initial reaction rates are measured.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with inhibitor binding to CA-V.
1. Materials:
-
Isothermal titration calorimeter
-
Purified CA-V
-
Inhibitor
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
2. Procedure:
-
Sample Preparation:
-
CA-V and the inhibitor are dialyzed extensively against the same buffer to minimize heat changes due to buffer mismatch.
-
The CA-V solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the injection syringe.
-
-
Titration:
-
A series of small injections of the inhibitor solution are made into the CA-V solution.
-
The heat released or absorbed after each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to CA-V.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Conclusion
Surface Plasmon Resonance offers a powerful and efficient platform for the detailed kinetic characterization of carbonic anhydrase V inhibitors. Its label-free, real-time nature allows for the precise determination of both association and dissociation rates, providing a deeper understanding of the inhibitor-target interaction compared to endpoint or equilibrium-based assays. While specific SPR kinetic data for a broad range of CA-V inhibitors is an area for future research, the methodologies established for other carbonic anhydrase isoforms are directly transferable and highly valuable.
When compared to alternative techniques, SPR provides a unique combination of kinetic detail, throughput, and low sample consumption, making it an indispensable tool in the drug discovery pipeline for targeting CA-V. Stopped-flow assays remain a gold standard for mechanistic enzyme inhibition studies, while ITC provides a comprehensive thermodynamic profile of the binding event. The choice of technique will ultimately depend on the specific research question, but for a thorough understanding of the dynamics of inhibitor binding, SPR is a superior choice. The continued application of these advanced biophysical methods will undoubtedly accelerate the development of novel and selective therapeutics targeting carbonic anhydrase V.
A Researcher's Guide to Isothermal Titration Calorimetry for Carbonic Anhydrase V Binding Analysis
For researchers, scientists, and drug development professionals, understanding the binding thermodynamics of inhibitors to Carbonic Anhydrase V (CA5) is crucial for the development of targeted therapeutics. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique, providing a complete thermodynamic profile of the binding interaction in a single experiment. This guide offers an objective comparison of ITC with other common techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. This allows for the simultaneous determination of the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[1][2][3][4] This comprehensive thermodynamic data provides deep insights into the forces driving the binding event.[1]
Key Advantages of ITC:
-
Label-Free: ITC does not require modification or labeling of the protein or ligand, ensuring that the interaction is studied in its native state.[2][5][6]
-
In-Solution Measurement: The experiment is performed with both molecules free in solution, mimicking physiological conditions more closely than surface-based techniques.[2][5][6]
-
Complete Thermodynamic Profile: A single ITC experiment yields multiple thermodynamic parameters (Kd, ΔH, ΔS, and n), offering a comprehensive understanding of the binding mechanism.[1][4]
Considerations for ITC:
-
Sample Consumption: ITC can require larger amounts of protein and ligand compared to other techniques.[5]
-
Throughput: Traditional ITC is a relatively low-throughput technique.[5]
-
Buffer Effects: The choice of buffer is critical, as buffer ionization can contribute to the observed heat change. Careful buffer matching between the protein and ligand solutions is essential.[7]
Comparison of Techniques for Analyzing CA5 Binding
While ITC provides a wealth of information, other techniques offer advantages in specific applications, such as high-throughput screening or kinetic analysis.
| Technique | Principle | Parameters Measured | Throughput | Sample Consumption | Key Advantages | Key Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Kd, ΔH, ΔS, n | Low to Medium | High | Label-free, in-solution, complete thermodynamic profile.[1][2][3] | Higher sample consumption, lower throughput.[5] |
| Fluorescent Thermal Shift Assay (FTSA / DSF) | Monitors the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye.[8][9] | ΔTm (related to Kd) | High | Low | High-throughput, low sample consumption, suitable for screening.[8] | Indirect measure of affinity, can be affected by compounds that fluoresce. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[5][10][11] | Kd, kon, koff | Medium to High | Low | Real-time kinetics, high sensitivity, low sample consumption.[5][12] | Requires immobilization of one binding partner, which may affect its activity. |
| Stopped-Flow Enzyme Inhibition Assay | Measures the inhibition of the CA5 enzymatic activity (CO2 hydration) in the presence of an inhibitor.[13][14][15][16] | Ki, IC50 | Medium | Low | Directly measures functional inhibition of the enzyme. | Indirect measure of binding, can be complex to set up. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) Protocol for CA5 Binding
This protocol provides a general framework for an ITC experiment to determine the binding thermodynamics of an inhibitor to CA5.
1. Sample Preparation:
-
Protein Purification: Express and purify recombinant human Carbonic Anhydrase V (CA5) to >95% purity.
-
Buffer Preparation: Prepare a suitable buffer, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 7.4. It is crucial that the protein and the ligand are in identical buffer to minimize heats of dilution.[7] Dialyze the protein against the final buffer extensively. Dissolve the ligand in the same dialysis buffer.
-
Concentration Determination: Accurately determine the concentrations of both the CA5 and the ligand using a reliable method (e.g., UV-Vis spectroscopy with a calculated extinction coefficient for the protein).
2. ITC Experiment Setup:
-
Instrument: Use a properly calibrated Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, iTC200).
-
Concentrations: The choice of concentrations is critical and depends on the expected binding affinity (Kd). A useful parameter is the 'c' value (c = n * [Macromolecule] / Kd), which should ideally be between 10 and 1000 for accurate determination of Kd.[7][17] A good starting point for an unknown interaction is to have 10-20 µM CA5 in the sample cell and 100-200 µM inhibitor in the syringe.[18]
-
Temperature: Set the experimental temperature, typically 25 °C.[1]
3. ITC Titration:
-
Load the CA5 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution.
4. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks corresponding to each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, ΔS, and n.
dot
Caption: Workflow for ITC analysis of CA5-inhibitor binding.
Fluorescent Thermal Shift Assay (FTSA) Protocol
1. Reagent Preparation:
-
Prepare CA5 in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and the inhibitor.
2. Assay Setup:
-
In a 384-well PCR plate, add the CA5 solution to a final concentration of 2-5 µM.
-
Add the fluorescent dye to its recommended final concentration.
-
Add the inhibitor at various concentrations. Include a DMSO control.
3. Data Acquisition:
-
Seal the plate and place it in a real-time PCR instrument.
-
Increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/min, measuring the fluorescence at each interval.
4. Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (Tm), the inflection point of the curve, for each inhibitor concentration.
-
Calculate the change in melting temperature (ΔTm) relative to the DMSO control. A larger ΔTm generally indicates stronger binding.
dot
References
- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xantec.com [xantec.com]
- 12. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 13. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Unraveling the Distinct Metabolic Roles of CA5a and CA5b Inhibition: A Comparative Guide
A detailed comparison of the metabolic consequences of inhibiting mitochondrial carbonic anhydrases CA5a and CA5b reveals their distinct, non-redundant roles in key metabolic pathways. While the absence of CA5a leads to severe metabolic disturbances, particularly in the urea (B33335) cycle, CA5b appears to have a more subtle or compensatory role. This guide provides a comprehensive overview of the differential metabolic effects of inhibiting these two isoforms, supported by experimental data from knockout mouse models and detailed methodologies for assessing these impacts.
Carbonic anhydrases 5a (CA5a) and 5b (CA5b) are mitochondrial enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This function is critical for providing bicarbonate to various mitochondrial carboxylases involved in essential metabolic processes. However, the specific contributions of CA5a and CA5b to these pathways differ significantly, largely due to their distinct tissue distribution and physiological functions.
Comparative Overview of Metabolic Effects
Inhibition or genetic deletion of CA5a results in a pronounced and severe metabolic phenotype, primarily affecting the liver's capacity for ammonia (B1221849) detoxification. In contrast, the inhibition of CA5b under normal physiological conditions does not produce an overt metabolic phenotype, suggesting specialized and non-overlapping functions for these two isoforms.
| Metabolic Parameter | Effect of CA5a Inhibition/Knockout | Effect of CA5b Inhibition/Knockout | Key Findings |
| Urea Cycle Function | Significantly impaired, leading to hyperammonemia.[1] | No significant effect under normal conditions.[1] | CA5a is the primary mitochondrial carbonic anhydrase supporting ureagenesis in the liver. |
| Growth and Viability | Reduced growth and poor fertility observed in knockout mice.[1] | Normal growth and viability in knockout mice.[1] | The metabolic disturbances from CA5a deficiency have systemic consequences on overall health. |
| Gluconeogenesis | Implicated in providing bicarbonate for pyruvate (B1213749) carboxylase, a key gluconeogenic enzyme.[2] | Role appears to be secondary or compensatory to CA5a.[1] | CA5a is more critical for hepatic glucose production from non-carbohydrate sources. |
| Lipogenesis | Potential role in providing bicarbonate for acetyl-CoA carboxylase. | Implicated as a potential target for anti-obesity therapies by modulating lipogenesis. | Further research is needed to quantify the specific contributions of each isoform to lipogenesis. |
| Ammonia Detoxification | Predominant role in ammonia detoxification in the liver.[1] | Contributes to ammonia detoxification, particularly in the absence of CA5a.[1] | CA5b can partially compensate for the loss of CA5a in ammonia metabolism. |
In-Depth Analysis of Metabolic Pathways
Urea Cycle and Ammonia Detoxification
Experimental evidence from knockout mouse models unequivocally demonstrates the critical role of CA5a in the urea cycle. Car5a knockout mice exhibit significantly elevated blood ammonia levels and reduced growth, indicative of impaired ammonia detoxification.[1] This is because CA5a is the primary source of bicarbonate for carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.
In stark contrast, Car5b knockout mice display normal growth and blood ammonia levels, suggesting that CA5b is not essential for ureagenesis under normal physiological conditions.[1] However, double knockout mice lacking both Car5a and Car5b show a more severe phenotype than the single Car5a knockout mice, with greater hyperammonemia.[1] This indicates that CA5b does play a role in ammonia detoxification, which becomes more apparent and significant in the absence of CA5a.
Gluconeogenesis
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is another critical metabolic pathway that relies on a mitochondrial carboxylase, pyruvate carboxylase (PC). PC requires bicarbonate to convert pyruvate to oxaloacetate, a key step in the gluconeogenic pathway. While the direct quantitative impact of selective CA5a or CA5b inhibition on gluconeogenesis is not well-documented in comparative studies, the liver-specific expression of CA5a and the severe metabolic phenotype of Car5a knockout mice strongly suggest its primary role in supplying bicarbonate to PC. The role of CA5b in gluconeogenesis is likely secondary, becoming relevant only when CA5a function is compromised.[1]
Lipogenesis
The role of mitochondrial carbonic anhydrases in lipogenesis, the process of fatty acid synthesis, is an area of active investigation. The key regulatory enzyme in this pathway, acetyl-CoA carboxylase (ACC), requires bicarbonate to convert acetyl-CoA to malonyl-CoA. Both CA5a and CA5b have been implicated as potential regulators of lipogenesis, and inhibitors targeting these isoforms are being explored as potential anti-obesity therapeutics. However, direct comparative studies quantifying the specific contribution of each isoform to de novo lipogenesis are needed to fully elucidate their respective roles.
Experimental Methodologies
The following section details the experimental protocols used to assess the metabolic effects of CA5a and CA5b inhibition.
Measurement of Urea Cycle Flux using Stable Isotopes
This method allows for the in vivo quantification of the rate of urea synthesis.
Protocol:
-
Animal Model: Utilize wild-type, Car5a knockout, and Car5b knockout mice.
-
Tracer Infusion: Infuse a stable isotope-labeled precursor, such as 15N-ammonium chloride or 13C-bicarbonate, intravenously.
-
Sample Collection: Collect blood samples at timed intervals during the infusion.
-
Sample Analysis: Isolate plasma and analyze the isotopic enrichment of urea using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Flux Calculation: Calculate the rate of urea production (ureagenesis) based on the rate of tracer infusion and the isotopic enrichment of the urea pool.
Quantification of De Novo Lipogenesis
This protocol measures the rate of new fatty acid synthesis in tissues like the liver and adipose tissue.
Protocol:
-
Cell Culture or Animal Model: Use primary hepatocytes or adipocytes isolated from wild-type, Car5a knockout, and Car5b knockout mice, or perform in vivo studies with these mouse models.
-
Isotopic Labeling: Administer a stable isotope-labeled substrate, such as 2H2O (deuterated water) or 13C-glucose, to the cells or animals.
-
Lipid Extraction: After a defined labeling period, harvest the cells or tissues and extract total lipids.
-
Fatty Acid Analysis: Saponify the lipid extract to release fatty acids and derivatize them for analysis by GC-MS.
-
Quantification: Measure the incorporation of the stable isotope into newly synthesized fatty acids (e.g., palmitate) to determine the rate of de novo lipogenesis.
Assessment of Gluconeogenesis in Liver Slices
This ex vivo method measures the rate of glucose production from various precursors in liver tissue.
Protocol:
-
Tissue Preparation: Isolate livers from fasted wild-type, Car5a knockout, and Car5b knockout mice and prepare thin liver slices.
-
Incubation: Incubate the liver slices in a buffer containing a gluconeogenic substrate (e.g., lactate, pyruvate, or alanine) labeled with a stable isotope (e.g., 13C).
-
Sample Collection: Collect aliquots of the incubation medium at different time points.
-
Glucose Measurement: Measure the concentration of glucose in the medium using a glucose assay.
-
Isotopic Analysis: Determine the isotopic enrichment of the newly synthesized glucose using GC-MS or LC-MS to quantify the rate of gluconeogenesis from the specific precursor.
Signaling Pathways and Experimental Workflows
To visualize the interplay of CA5a and CA5b in key metabolic pathways and the general workflow for their comparative analysis, the following diagrams are provided.
References
Safety Operating Guide
Standard Operating Procedure for the Proper Disposal of Carbonic Anhydrase Inhibitor 5
This document provides comprehensive guidance on the safe handling and disposal of Carbonic Anhydrase Inhibitor 5 (CA5) and its associated waste materials in a laboratory setting. Adherence to these procedures is essential to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.
Hazard Assessment and Initial Precautions
Prior to handling CA5, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS). The SDS contains critical information regarding potential hazards, including toxicity, reactivity, and environmental risks.[1] Carbonic anhydrase inhibitors as a class may present health concerns, and caution is advised for individuals with renal, pulmonary, or hepatic disease, as well as those with sulfa drug allergies.[2]
Personal Protective Equipment (PPE): All personnel handling CA5 must wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Nitrile gloves
Waste Characterization and Segregation
All waste containing CA5, including unused product, contaminated labware, and solutions, must be treated as hazardous chemical waste. The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on specific characteristics.[3][4]
| RCRA Hazardous Waste Characteristics | Description | Relevance to CA5 Waste |
| Ignitability | Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizers, or ignitable compressed gases.[4] | Unlikely for CA5 itself, but relevant if dissolved in flammable solvents. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[4] | Dependent on the formulation or experimental conditions. |
| Reactivity | Materials that are unstable, react violently with water, or generate toxic gases when mixed with acids or bases.[4] | Consult the SDS for specific reactivity data for the CA5 compound. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. | CA5 may be classified as toxic; refer to the "Toxicological Information" section of the SDS.[1] |
Segregation Procedures:
-
Solid Waste: Collect solid CA5 waste, such as contaminated personal protective equipment (PPE) and disposable labware, in a designated, properly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing CA5 in a separate, closed container.[1] Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[6]
-
Incompatible Materials: Based on the SDS, do not mix CA5 waste with strong acids, bases, or strong oxidizing/reducing agents.[1]
Waste Containerization and Labeling
Proper containerization and labeling are critical for safety and regulatory compliance.[1]
-
Container Selection: Use containers that are chemically compatible with CA5 and any solvents.[3] Containers must be in good condition, free from leaks, and have a secure, leak-proof closure.[1][3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound."[5] The accumulation start date must also be clearly marked.
Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[1][4]
-
The SAA must be at or near the point of waste generation.[4]
-
Keep waste containers closed at all times, except when adding waste.[1][4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA.[4][7]
-
Store containers in secondary containment to prevent spills from reaching drains.[3][5]
Disposal Procedures
Under no circumstances should CA5 waste be disposed of in the regular trash or down the sewer drain.[3][7] Evaporation of chemical waste in a fume hood is also prohibited.[5][7]
-
Request Pickup: Once a waste container is three-quarters full or has been accumulating for 150 days, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[6]
-
Professional Removal: Hazardous waste must be removed by trained EHS professionals or a licensed hazardous waste disposal company.[6][7] These professionals will transport the waste to an approved treatment, storage, and disposal facility.
-
Empty Containers: An empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent before it can be disposed of as regular trash.[5][7] The rinsate must be collected and disposed of as hazardous waste. For non-acutely hazardous waste, the empty container can be disposed of in the regular trash after the label has been defaced.[7]
Disposal Workflow for this compound
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Navigating the Safe Handling of Carbonic Anhydrase Inhibitors: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Carbonic Anhydrase Inhibitor 5. Given that "this compound" is not a universally recognized specific compound, this document will focus on the general safety protocols for a representative carbonic anhydrase inhibitor, Acetazolamide, based on available safety data sheets. These procedures are designed to ensure the safety of laboratory personnel and the integrity of research.
Core Safety and Handling Protocols
Proper handling of any chemical substance is paramount. The following table summarizes the key safety information for a representative carbonic anhydrase inhibitor.
| Parameter | Specification | Source |
| Chemical Name | Acetazolamide (Representative) | [1] |
| CAS Number | 59-66-5 | [1] |
| Molecular Formula | C4H6N4O3S2 | |
| Molecular Weight | 222.25 g/mol | |
| Appearance | White to faintly yellowish-white crystalline powder | |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin Contact, Eye Contact | [1] |
| Primary Hazards | Causes skin irritation. Causes serious eye irritation. Suspected of damaging fertility or the unborn child. | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly closed. | [1] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following PPE is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If dusts or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter. |
Step-by-Step Handling and Disposal Plan
A systematic approach to the lifecycle of the chemical in the laboratory, from receipt to disposal, is essential for maintaining a safe environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed.[1]
Operational Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Transfer: To minimize dust generation, handle the solid form of the chemical carefully. Use a spatula for transfers. For solutions, use appropriate pipettes or other liquid handling devices.
-
Spill Prevention: Always work in a contained area, such as a tray, to capture any potential spills.
Decontamination and Disposal
-
Decontamination: Clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a thorough rinse with water.
-
Waste Disposal: Dispose of waste materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
Emergency Procedures: Spill Response Workflow
In the event of a spill, a clear and practiced response plan is critical to mitigate any potential hazards.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
